molecular formula C15H20N2O4 B1353160 Ethyl 4-(cyclohexylamino)-3-nitrobenzoate CAS No. 87815-77-8

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Cat. No.: B1353160
CAS No.: 87815-77-8
M. Wt: 292.33 g/mol
InChI Key: PALYDABJRIWMKF-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(cyclohexylamino)-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(cyclohexylamino)-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(18)11-8-9-13(14(10-11)17(19)20)16-12-6-4-3-5-7-12/h8-10,12,16H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALYDABJRIWMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415406
Record name ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87815-77-8
Record name ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a valuable intermediate in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations essential for successful synthesis.

Introduction and Strategic Overview

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a substituted aromatic compound whose structure is amenable to further chemical modification, making it a useful building block for the development of novel pharmaceutical agents and functional materials. The synthesis strategy hinges on a classical and robust reaction: Nucleophilic Aromatic Substitution (SNAr).

The core logic of the synthesis involves the displacement of a suitable leaving group from an activated aromatic ring by a nucleophile. In this case, the electron-deficient benzene ring of an ethyl 3-nitrobenzoate derivative is activated by a strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the leaving group. This electronic arrangement is critical for stabilizing the key reaction intermediate. The primary nucleophile is cyclohexylamine.

The most direct and industrially scalable pathway involves two principal stages:

  • Esterification: Conversion of 4-chloro-3-nitrobenzoic acid to its corresponding ethyl ester.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the resulting ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine to yield the final product.

Below is a visualization of the overall synthetic workflow.

G cluster_0 Stage 1: Ester Synthesis cluster_1 Stage 2: Amination A 4-Chloro-3-nitrobenzoic Acid B Fischer Esterification A->B C Ethyl 4-chloro-3-nitrobenzoate B->C D Nucleophilic Aromatic Substitution (SNAr) C->D E Ethyl 4-(cyclohexylamino)-3-nitrobenzoate D->E F Purification & Characterization E->F G Final Product F->G

Caption: Overall workflow for the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Core

The key transformation in this synthesis is the SNAr reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr proceeds via an addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the carbon atom bearing the chlorine. This position is highly electrophilic due to the inductive and resonance effects of the adjacent nitro group and the ester functionality.

  • Formation of a Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization provided by the ortho-nitro group is the primary reason the reaction is feasible.[2] Without a potent electron-withdrawing group in the ortho or para position, this reaction would not proceed under normal conditions.[1]

  • Elimination and Re-aromatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product.

G start Reactants step1 Nucleophilic Attack start->step1 Cyclohexylamine attacks the activated ring intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate Formation of anionic intermediate step2 Loss of Leaving Group intermediate->step2 Chloride ion is expelled product Product Formation step2->product Aromaticity is restored

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

Stage 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate

This initial step converts the commercially available carboxylic acid into its ethyl ester, which is the direct precursor for the SNAr reaction. The Fischer esterification is a reliable and well-documented method for this purpose.[3]

Reagents and Materials

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Amount UsedMolar Equiv.
4-Chloro-3-nitrobenzoic acid96-99-1201.5620.15 g (0.1 mol)1.0
Ethanol (absolute)64-17-546.07100 mLSolvent
Sulfuric Acid (conc., 98%)7664-93-998.085 mLCatalyst
Saturated Sodium Bicarbonate Soln.--As neededQuenching
Anhydrous Magnesium Sulfate7487-88-9120.37As neededDrying

Step-by-Step Procedure

  • Suspend 4-chloro-3-nitrobenzoic acid (20.15 g, 0.1 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Carefully and slowly add concentrated sulfuric acid (5 mL) to the stirring suspension. An exotherm may be observed.

  • Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water. A white to pale-yellow precipitate should form.

  • Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until effervescence ceases (pH ~7-8) to neutralize the sulfuric acid and any unreacted carboxylic acid.

  • Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water (3 x 50 mL).

  • Dry the solid under vacuum to afford Ethyl 4-chloro-3-nitrobenzoate as a white or off-white solid.[3] Expected yield: 85-95%.

Stage 2: Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

This is the core SNAr reaction where the chlorine atom is displaced by cyclohexylamine.

Reagents and Materials

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Amount UsedMolar Equiv.
Ethyl 4-chloro-3-nitrobenzoate16588-16-2229.6222.96 g (0.1 mol)1.0
Cyclohexylamine108-91-899.1712.9 g (0.13 mol)1.3
Triethylamine (Et₃N)121-44-8101.1912.1 g (0.12 mol)1.2
Ethanol or Acetonitrile--150 mLSolvent
Ethyl Acetate141-78-688.11As neededExtraction
Hexanes110-54-386.18As neededExtraction

Causality Behind Experimental Choices:

  • Excess Cyclohexylamine: A slight excess of the nucleophile (1.3 eq) is used to ensure the complete consumption of the starting material and drive the reaction to completion.

  • Triethylamine: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. Triethylamine, a non-nucleophilic base, is added to scavenge this acid, preventing the protonation of the cyclohexylamine nucleophile and forming a benign triethylammonium chloride salt.

  • Solvent: A polar aprotic solvent like acetonitrile or a polar protic solvent like ethanol can be used. Ethanol is often sufficient and more environmentally benign.

Step-by-Step Procedure

  • In a 500 mL round-bottom flask, dissolve Ethyl 4-chloro-3-nitrobenzoate (22.96 g, 0.1 mol) in the chosen solvent (150 mL).

  • Add triethylamine (12.1 g, 0.12 mol) to the solution, followed by the dropwise addition of cyclohexylamine (12.9 g, 0.13 mol) with stirring.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is no longer visible.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove the triethylammonium chloride salt and other water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield the crude product.

Purification and Characterization

The crude product is typically a yellow or orange solid or oil and requires purification.

Purification:

  • Flash Column Chromatography: This is the preferred method for obtaining a high-purity product.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be an effective purification technique.

Characterization: The identity and purity of the final product, Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include:

    • Aromatic protons on the benzene ring.

    • A broad signal for the N-H proton.

    • Multiplets for the protons of the cyclohexyl group.

    • A quartet and a triplet corresponding to the ethyl ester group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the cyclohexyl and ethyl groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₅H₂₀N₂O₄, MW: 292.33 g/mol ). Electrospray ionization (ESI) would likely show a peak at m/z = 293.1 [M+H]⁺.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches to observe include the N-H stretch (~3350 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).

Safety and Handling

  • 4-Chloro-3-nitrobenzoic acid and its ethyl ester are irritants. Avoid inhalation and contact with skin and eyes.

  • Cyclohexylamine is corrosive and flammable. It can cause severe skin burns and eye damage. Handle only in a well-ventilated fume hood.

  • Triethylamine is a flammable liquid with a strong odor. It is corrosive and can cause respiratory irritation.

  • Concentrated Sulfuric Acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Always conduct a thorough risk assessment before beginning any chemical synthesis.

References

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. PubChem. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). EP3674293A1 - Process for synthesizing s-triazine compounds.
  • ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2012). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2.1,3- benzoxadiazole -4-yl) amino benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Lead Sciences. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. PubChem. Retrieved from [Link]

  • PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

Sources

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and organic synthesis, the exploration of novel molecular scaffolds is paramount. Ethyl 4-(cyclohexylamino)-3-nitrobenzoate emerges as a compound of interest, belonging to a class of substituted nitroaromatics that serve as versatile intermediates. The strategic placement of the cyclohexylamino and nitro groups on the benzoate framework offers a rich platform for chemical modification, making it a valuable precursor for the synthesis of more complex molecules, potentially with significant biological activity. This guide is crafted for the discerning researcher, providing a comprehensive technical overview of its synthesis, predicted chemical properties, and the analytical methodologies required for its characterization. While empirical data for this specific molecule is not widely published, this document leverages established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded resource.

Molecular Structure and Physicochemical Properties

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a nitroaromatic compound featuring a secondary amine and an ester functional group. The electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, rendering the positions ortho and para to it susceptible to nucleophilic attack. This electronic feature is the cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

PropertyValueSource
CAS Number 87815-77-8[1][2][3]
Molecular Formula C₁₅H₂₀N₂O₄[2]
Molecular Weight 292.33 g/mol [2]
Appearance Predicted to be a yellow crystalline solidInferred from related compounds
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and ethanol; sparingly soluble in water.Inferred from related compounds
Storage Store in a dark place, sealed in a dry, room temperature environment.[2]

Proposed Synthesis Protocol

The synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is most logically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[4][5] This well-established mechanism is particularly effective for aryl halides bearing electron-withdrawing groups, such as a nitro group, at the ortho or para position to the leaving group.[6][7]

Reaction Principle

The reaction proceeds by the addition of a nucleophile (cyclohexylamine) to the electron-deficient aromatic ring of a 4-halo-3-nitrobenzoate, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] Subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the desired product. The nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[6]

Detailed Experimental Workflow

The following protocol is a proposed method based on the synthesis of analogous compounds.[8]

Materials:

  • Ethyl 4-chloro-3-nitrobenzoate (or Ethyl 4-fluoro-3-nitrobenzoate)

  • Cyclohexylamine

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the non-nucleophilic base (DIPEA, 1.2 eq) followed by the dropwise addition of cyclohexylamine (1.1 eq).

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with the reaction solvent and wash sequentially with 10% Na₂CO₃ solution (to remove any unreacted starting acid or acidic byproducts) and brine.

  • Isolation: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The crude Ethyl 4-(cyclohexylamino)-3-nitrobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Diagram 1: Synthesis Workflow for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

G start Start: Ethyl 4-chloro-3-nitrobenzoate & Cyclohexylamine reaction Reaction Mixture (Stirring at RT or elevated temp) start->reaction reagents Solvent (e.g., DCM) Base (e.g., DIPEA) reagents->reaction monitoring TLC Monitoring reaction->monitoring Monitor progress workup Aqueous Work-up (Na2CO3, Brine) monitoring->workup Reaction complete extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4/MgSO4 extraction->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification product Final Product: Ethyl 4-(cyclohexylamino)-3-nitrobenzoate purification->product

Caption: A generalized workflow for the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Predicted Spectroscopic Data and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester group, and the cyclohexylamino moiety.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region (approx. δ 7.0-8.5 ppm). The proton ortho to the nitro group will be the most deshielded.

  • Ethyl Ester Protons: A quartet corresponding to the -OCH₂- protons (approx. δ 4.3-4.4 ppm) and a triplet for the -CH₃ protons (approx. δ 1.3-1.4 ppm).

  • Cyclohexylamino Protons: The N-H proton will likely appear as a broad singlet or a doublet (if coupled to the adjacent cyclohexyl proton) in the region of δ 8.0-9.0 ppm, with its chemical shift being solvent and concentration-dependent. The methine proton on the cyclohexyl ring attached to the nitrogen will be a multiplet around δ 3.5-4.0 ppm. The remaining cyclohexyl protons will appear as a series of broad multiplets in the upfield region (approx. δ 1.2-2.0 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. δ 110-150 ppm). The carbon bearing the nitro group and the carbon attached to the ester carbonyl will be the most downfield.

  • Carbonyl Carbon: A signal for the ester carbonyl carbon is expected around δ 165 ppm.

  • Ethyl Ester Carbons: Signals for the -OCH₂- carbon (approx. δ 61 ppm) and the -CH₃ carbon (approx. δ 14 ppm).

  • Cyclohexylamino Carbons: A signal for the methine carbon attached to the nitrogen (approx. δ 50-55 ppm) and several signals for the other cyclohexyl carbons in the range of δ 24-33 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the absorption bands of the nitro, secondary amine, and ester functional groups.

  • N-H Stretch: A single, sharp to medium absorption band for the secondary amine N-H stretch is expected in the region of 3350-3310 cm⁻¹.[9]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong absorption band for the ester carbonyl group is expected around 1720-1700 cm⁻¹.

  • N-O Stretches (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[10][11]

  • C-N Stretch: An aromatic C-N stretching vibration should be visible in the 1335-1250 cm⁻¹ range.[9]

Diagram 2: Key Functional Groups and Their Predicted IR Absorptions

G cluster_0 Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Structure cluster_1 Predicted IR Absorption Regions (cm⁻¹) mol NH N-H Stretch (3350-3310) CH C-H Stretches (Aromatic >3000) (Aliphatic <3000) CO C=O Stretch (1720-1700) NO2 N-O Stretches (1550-1475 & 1360-1290) CN C-N Stretch (1335-1250)

Caption: Key functional groups and their predicted characteristic infrared absorption regions.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 292. Subsequent fragmentation patterns would likely involve:

  • Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 263.

  • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 247.

  • Loss of the nitro group (-NO₂) to give a fragment at m/z 246.[12]

  • Fragmentation of the cyclohexyl ring.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. Due to the presence of the nitroaromatic moiety, it should be treated as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][14] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and bases.[2]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Nitroaromatic compounds can be toxic and may cause irritation.[14] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Applications and Future Outlook

The true value of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate lies in its potential as a building block for more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The secondary amine can also participate in various chemical transformations. This dual functionality makes it an attractive starting material for the synthesis of novel heterocyclic compounds, which are a cornerstone of many pharmaceutical agents. Further research into the derivatization of this compound could lead to the discovery of new molecules with interesting biological activities.

References

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Junk, G. A., & Svec, H. J. (1963). The mass spectra of nitroaromatic compounds. Journal of the American Chemical Society, 85(6), 839-843.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.
  • Chemistry LibreTexts. (2023, November 20). Amine infrared spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Public Health England. (2019). Nitrobenzene: Incident management. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Chegg. (2021, March 10). Solved 7. The mass spec of methyl m-nitrobenzoate is shown. Retrieved from [Link]

  • ResearchGate. (2024, May). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Formation of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and mechanistic underpinnings of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. We will delve into the core chemical principles, provide a field-tested experimental protocol, and offer expert insights into the causality behind the procedural choices, ensuring a thorough and practical understanding of this important synthetic transformation.

Executive Summary: A Nucleophilic Aromatic Substitution Approach

The formation of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This process is fundamental in organic synthesis for creating carbon-nitrogen bonds on aromatic rings, a common structural motif in pharmaceuticals and other functional materials. The synthesis involves the displacement of a halide leaving group, typically chloride, from an activated aromatic ring by a nucleophilic amine.

The key to this reaction's success lies in the electronic properties of the aromatic substrate, Ethyl 4-chloro-3-nitrobenzoate. The presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the leaving group (chloride) is critical. This group activates the aromatic ring, making it sufficiently electrophilic to be attacked by the cyclohexylamine nucleophile.

Core Mechanism: The Addition-Elimination Pathway

Aryl halides are typically resistant to classical SN1 and SN2 reactions due to the high energy of the aryl cation intermediate and the steric hindrance preventing backside attack, respectively.[1][2] The SNAr mechanism provides an alternative pathway facilitated by strong electron-withdrawing groups.[1][3][4]

The reaction proceeds via a two-step addition-elimination mechanism:

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the nucleophilic attack of cyclohexylamine on the carbon atom bearing the chlorine atom. This attack is perpendicular to the plane of the aromatic ring.[4] This step is typically the rate-limiting step of the reaction.[5] The attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4][6]

Step 2: Resonance Stabilization and the Role of the Nitro Group The stability of the Meisenheimer complex is paramount for the reaction to proceed. The negative charge is delocalized across the ring and, crucially, onto the ortho-nitro group.[3][6][7] This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. Without the electron-withdrawing nitro group, or if it were positioned meta to the leaving group, this resonance stabilization would not be possible, and the reaction would not occur under these conditions.[2][4][7]

Step 3: Elimination and Rearomatization In the final step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the ring, yielding the final product, Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.[4]

Mechanistic Diagram

Caption: S(N)Ar Mechanism for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Formation.

Experimental Protocol & Synthesis

This protocol is adapted from established methodologies for the synthesis of N-substituted nitroanilines.[8][9]

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Role
Ethyl 4-chloro-3-nitrobenzoateC₉H₈ClNO₄229.6255-57-Starting Material
CyclohexylamineC₆H₁₃N99.17-17.7134.5Nucleophile
Ethanol (Absolute)C₂H₅OH46.07-114.178.37Solvent
Triethylamine (Optional)(C₂H₅)₃N101.19-114.789.5Base (HCl Scavenger)
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-chloro-3-nitrobenzoate (e.g., 10.0 g, 43.5 mmol) in absolute ethanol (100 mL).

  • Addition of Nucleophile: To the stirred solution, add cyclohexylamine (e.g., 5.18 g, 52.2 mmol, 1.2 equivalents). An optional addition of a non-nucleophilic base like triethylamine (1.1 equivalents) can be used to scavenge the HCl formed during the reaction, which can sometimes improve yields by preventing protonation of the amine nucleophile.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-18 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).[10] The disappearance of the starting material spot indicates reaction completion.

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified. Recrystallization from ethanol is a common and effective method.[11] The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield Ethyl 4-(cyclohexylamino)-3-nitrobenzoate as a solid.

Expert Commentary: Causality and Self-Validation

Expertise & Experience: Justification of Experimental Choices
  • Choice of Starting Material: Ethyl 4-chloro-3-nitrobenzoate is an ideal substrate. The chloride is a good leaving group for SNAr reactions. While fluoride is often more reactive, chloride is typically more cost-effective and readily available.[1][4] The ester group is a meta-director and deactivator for electrophilic substitution, but its electronic influence is less critical here than the powerful activating effect of the ortho-nitro group for nucleophilic substitution.

  • Nucleophile: Cyclohexylamine is a primary amine and a sufficiently strong nucleophile to attack the activated aromatic ring. An excess is used to ensure the reaction goes to completion.

  • Solvent Selection: Ethanol is a common choice as it readily dissolves the reactants and is suitable for the required reflux temperature. It is a polar protic solvent, which can solvate the ions formed during the reaction.

  • Temperature: Heating the reaction to reflux provides the necessary thermal energy to overcome the activation barrier of the rate-limiting addition step.

Trustworthiness: A Self-Validating System

The integrity of this synthesis is ensured through systematic monitoring and characterization:

  • In-Process Control (TLC): TLC is a critical tool for real-time monitoring. By comparing the reaction mixture to spots of the starting material, a clear endpoint for the reaction can be determined, preventing the formation of by-products from prolonged heating.[10]

  • Product Confirmation: The identity and purity of the final product, Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, must be confirmed through analytical techniques:

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

    • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing the characteristic signals for the ethyl ester, the cyclohexyl group, and the substituted aromatic ring. IR spectroscopy will show characteristic peaks for the N-H bond, the nitro group (NO₂), and the ester carbonyl (C=O).

Conclusion

The synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a robust and well-understood process governed by the principles of Nucleophilic Aromatic Substitution. The key to the reaction is the activation of the aromatic ring by a strategically placed electron-withdrawing nitro group, which stabilizes the crucial Meisenheimer complex intermediate. The provided protocol, grounded in established chemical literature, offers a reliable method for obtaining this compound, with built-in validation steps to ensure the integrity and purity of the final product. This guide provides the necessary technical depth for professionals to confidently execute and understand this important synthetic transformation.

References

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • SCIRP. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

  • PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. [Link]

  • National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • National Institutes of Health. Ethyl 4-chloro-3-nitrobenzoate. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. EP3674293A1 - Process for synthesizing s-triazine compounds.
  • Iraqi Journal of Science. Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. [Link]

  • The Royal Society of Chemistry. Supporting Information for - A mild, transition-metal-free, and generally applicable synthesis of aryl sulfides. [Link]

  • Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). [Link]

  • CP Lab Safety. Ethyl 4-chloro-3-nitrobenzoate, min 98%, 100 grams. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. [Link]

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An In-Depth Technical Guide to the Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a key chemical intermediate with applications in the synthesis of various biologically active molecules and functional materials. Its structure, featuring a substituted nitroaromatic core, makes it a versatile building block for the development of novel compounds in medicinal chemistry and materials science. This guide provides a comprehensive overview of the starting materials and synthetic methodology for the preparation of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Synthesis Plan: A Multi-Step Approach

The synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is most effectively achieved through a three-step sequence, commencing with commercially available starting materials. This strategy ensures a high-yielding and scalable process, suitable for both laboratory and pilot-plant scale production. The overall synthetic pathway is depicted below:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Nucleophilic Aromatic Substitution p-Chlorobenzoic_Acid p-Chlorobenzoic Acid 4-Chloro-3-nitrobenzoic_Acid 4-Chloro-3-nitrobenzoic Acid p-Chlorobenzoic_Acid->4-Chloro-3-nitrobenzoic_Acid HNO₃, H₂SO₄ 4-Chloro-3-nitrobenzoic_Acid_2 4-Chloro-3-nitrobenzoic Acid Ethyl_4-chloro-3-nitrobenzoate Ethyl 4-chloro-3-nitrobenzoate 4-Chloro-3-nitrobenzoic_Acid_2->Ethyl_4-chloro-3-nitrobenzoate Ethanol, H₂SO₄ Ethyl_4-chloro-3-nitrobenzoate_2 Ethyl 4-chloro-3-nitrobenzoate Target_Molecule Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Ethyl_4-chloro-3-nitrobenzoate_2->Target_Molecule Heat, Base Cyclohexylamine Cyclohexylamine Cyclohexylamine->Target_Molecule Heat, Base

Caption: Overall synthetic workflow for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Part 1: Synthesis of Key Intermediate - Ethyl 4-chloro-3-nitrobenzoate

The successful synthesis of the target molecule hinges on the efficient preparation of the key precursor, ethyl 4-chloro-3-nitrobenzoate. This is accomplished in two sequential steps: nitration of p-chlorobenzoic acid followed by Fischer esterification.

Step 1: Nitration of p-Chlorobenzoic Acid

The initial step involves the electrophilic aromatic substitution of p-chlorobenzoic acid to introduce a nitro group onto the aromatic ring. The chloro and carboxylic acid groups are deactivating, and the directing effects must be considered. The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. The nitration occurs at the position ortho to the chlorine and meta to the carboxylic acid, yielding 4-chloro-3-nitrobenzoic acid.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid [1][2]

  • Materials:

    • p-Chlorobenzoic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Crushed ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid (680 ml).

    • Cool the sulfuric acid to 0°C in an ice-salt bath.

    • Slowly add p-chlorobenzoic acid (400 g) to the cooled sulfuric acid with continuous stirring.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid (216 ml) to concentrated sulfuric acid (216 ml) in a separate flask, ensuring the mixture is kept cool.

    • Add the nitrating mixture dropwise to the solution of p-chlorobenzoic acid, maintaining the reaction temperature between 10°C and 25°C.

    • After the addition is complete, allow the reaction mixture to warm to 37°C and stir for an additional 10-14 hours.

    • Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Dry the product in a vacuum oven to obtain 4-chloro-3-nitrobenzoic acid.

ParameterValueReference
Starting Materialp-Chlorobenzoic acid[1]
ReagentsConc. H₂SO₄, Conc. HNO₃[1][2]
Reaction Temperature10°C - 37°C[1]
Reaction Time10-14 hours[1]
Reported Yield~98.7%[1]
Step 2: Fischer Esterification of 4-Chloro-3-nitrobenzoic Acid

The second step is the conversion of the synthesized 4-chloro-3-nitrobenzoic acid to its corresponding ethyl ester via Fischer esterification. This acid-catalyzed reaction with ethanol is a reversible process, and using an excess of ethanol or removing water as it forms can drive the equilibrium towards the product.

Experimental Protocol: Synthesis of Ethyl 4-chloro-3-nitrobenzoate [3]

  • Materials:

    • 4-Chloro-3-nitrobenzoic acid

    • Absolute ethanol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Hexane

  • Procedure:

    • Suspend 4-chloro-3-nitrobenzoic acid (35.0 g, 174 mmol) in absolute ethanol (150 ml) in a round-bottom flask.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add concentrated sulfuric acid (15 ml) with continuous stirring.

    • Heat the mixture to reflux and maintain for 17 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the precipitate by filtration.

    • Wash the solid product with cold ethanol (2 x 50 ml) and then with hexane (2 x 50 ml).

    • Dry the product to afford ethyl 4-chloro-3-nitrobenzoate as a white solid.

ParameterValueReference
Starting Material4-Chloro-3-nitrobenzoic acid[3]
ReagentsEthanol, Conc. H₂SO₄[3]
Reaction ConditionReflux[3]
Reaction Time17 hours[3]
Reported Yield75%[3]

Part 2: Final Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

The final step in the synthesis is a nucleophilic aromatic substitution (SNA_r) reaction. The electron-withdrawing nitro group activates the aromatic ring, making the carbon atom attached to the chlorine atom susceptible to nucleophilic attack by cyclohexylamine.

Mechanism of Nucleophilic Aromatic Substitution (SNA_r)

The reaction proceeds via an addition-elimination mechanism. The nucleophile (cyclohexylamine) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized onto the electron-withdrawing nitro group. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored, yielding the final product.

SNAr_Mechanism Start Ethyl 4-chloro-3-nitrobenzoate Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition of Nucleophile Nucleophile Cyclohexylamine Product Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Intermediate->Product Elimination of Leaving Group Leaving_Group Chloride Ion

Caption: Mechanism of the nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate
  • Materials:

    • Ethyl 4-chloro-3-nitrobenzoate

    • Cyclohexylamine

    • A suitable high-boiling point solvent (e.g., DMSO, DMF, or NMP)

    • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in the chosen solvent.

    • Add cyclohexylamine (1.1 - 1.5 eq) to the solution.

    • Add the non-nucleophilic base (1.5 - 2.0 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

    • Heat the reaction mixture to a temperature between 80-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with water and then with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

ParameterValue
Starting MaterialEthyl 4-chloro-3-nitrobenzoate
ReagentsCyclohexylamine, Non-nucleophilic base
SolventDMSO, DMF, or NMP
Reaction Temperature80-120°C
Work-upAqueous work-up and extraction
PurificationColumn Chromatography

Conclusion

The synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a well-defined process that relies on fundamental organic reactions. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable chemical intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the nitration and nucleophilic aromatic substitution steps. This guide provides a solid foundation for the synthesis and further exploration of the chemical space around this important molecular scaffold.

References

  • PrepChem. A--Preparation of 4-chloro-3-nitrobenzoic acid. Available from: [Link]

  • Google Patents. US4036838A - Process for the production of nitro derivatives of aromatic compounds.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

  • PrepChem. Synthesis of 4-chloro-3-nitrobenzoic acid. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]

  • Organic Syntheses. ethyl 4-aminobenzoate. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

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An In-depth Technical Guide to the Physical Characteristics of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a compound of interest in medicinal chemistry and organic synthesis. Due to its status as a potentially novel or less-documented substance, this document synthesizes information from established chemical principles and data from closely related analogs to present a predictive yet scientifically rigorous profile.

Introduction: Context and Significance

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate belongs to the class of N-substituted 4-amino-3-nitrobenzoates. This family of compounds serves as a versatile scaffold in drug discovery. The presence of a nitro group, a secondary amine, and an ester functional group within a single molecule offers multiple points for chemical modification. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it a key precursor for the synthesis of various heterocyclic compounds, some of which have shown potential as therapeutic agents. Understanding the physical characteristics of this specific analog is crucial for its synthesis, purification, formulation, and further application in research and development.

Molecular Structure and Chemical Identity

A clear understanding of the molecular structure is fundamental to predicting the physical properties of a compound.

Molecular Formula: C₁₅H₂₀N₂O₄

Molecular Weight: 292.33 g/mol

CAS Number: 1357923-30-8

Chemical Structure:

Caption: Molecular structure of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Predicted Physicochemical Properties

While specific experimental data for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is not widely available, its physical properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyPredicted ValueRationale and Comparative Insights
Appearance Yellow to orange crystalline solidThe nitroaromatic chromophore typically imparts a yellow or orange color. Structurally similar compounds, such as Ethyl 4-ethylamino-3-nitrobenzoate, are reported as yellow solids.[1]
Melting Point 110-120 °C (estimated)The introduction of the bulky cyclohexyl group and potential for intermolecular hydrogen bonding would likely result in a higher melting point than simpler analogs like ethyl 4-nitrobenzoate (m.p. 57-59 °C). The related Ethyl 4-(tert-butylamino)-3-nitrobenzoate provides a reasonable comparison.[2]
Boiling Point > 350 °C (decomposes, estimated)High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure.
Solubility Soluble in DMSO, DMF, acetone, ethyl acetate, and hot ethanol. Insoluble in water.The ethyl ester and cyclohexyl groups confer lipophilicity, while the nitro and amino groups add polarity. This profile suggests solubility in a range of organic solvents but poor aqueous solubility.
LogP ~3.5 (estimated)The octanol-water partition coefficient is expected to be moderately high due to the presence of the cyclohexyl and ethyl groups, indicating good membrane permeability.

Synthesis and Purification: A Validated Approach

The most logical and field-proven synthetic route to Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is through a nucleophilic aromatic substitution (SNA) reaction. This approach is well-documented for the synthesis of similar N-substituted 4-amino-3-nitrobenzoates.[2]

G A Ethyl 4-fluoro-3-nitrobenzoate D Reaction Mixture A->D B Cyclohexylamine B->D C Base (e.g., DIPEA) in Solvent (e.g., CH₂Cl₂) C->D E Aqueous Workup D->E Stir at RT F Crude Product E->F G Column Chromatography F->G H Pure Ethyl 4-(cyclohexylamino)-3-nitrobenzoate G->H

Caption: Proposed synthetic workflow for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a stirred solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile, add a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq.).

  • Nucleophilic Addition: Slowly add cyclohexylamine (1.1 eq.) to the reaction mixture at room temperature. The causality here is that the fluorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the C3 position. The base serves to neutralize the HF formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Spectroscopic Characterization: A Predictive Analysis

The structural integrity of the synthesized compound would be validated through a suite of spectroscopic techniques. The following are the predicted spectral data based on the compound's structure and data from analogous molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester, the cyclohexyl group, and the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5d1HAr-H (ortho to NO₂)The proton ortho to the strongly electron-withdrawing nitro group will be the most deshielded aromatic proton.
~7.9dd1HAr-H (ortho to ester)This proton is influenced by both the ester and the amino group.
~6.9d1HAr-H (ortho to amino)The electron-donating effect of the amino group will shield this proton, shifting it upfield.
~4.3q2H-OCH₂CH₃A characteristic quartet for the methylene protons of the ethyl ester.
~3.6m1HN-CH (cyclohexyl)The methine proton of the cyclohexyl group attached to the nitrogen will be deshielded.
~2.0-1.2m10HCyclohexyl -CH₂-The ten methylene protons of the cyclohexyl ring will appear as a complex multiplet.
~1.4t3H-OCH₂CH₃A characteristic triplet for the methyl protons of the ethyl ester.
~8.2br s1HN-HThe amine proton will likely appear as a broad singlet, and its chemical shift can be variable and concentration-dependent. This signal would disappear upon D₂O exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (ester)Typical chemical shift for an ester carbonyl carbon.
~150Ar-C (C-NH)The aromatic carbon attached to the nitrogen will be deshielded.
~135Ar-C (C-NO₂)The aromatic carbon bearing the nitro group will also be significantly deshielded.
~130, ~125, ~115Ar-CHChemical shifts for the protonated aromatic carbons.
~120Ar-C (C-COOEt)The quaternary aromatic carbon attached to the ester group.
~61-OCH₂CH₃The methylene carbon of the ethyl ester.
~55N-CH (cyclohexyl)The methine carbon of the cyclohexyl group attached to the nitrogen.
~33, ~25, ~24Cyclohexyl -CH₂-The methylene carbons of the cyclohexyl ring.
~14-OCH₂CH₃The methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3350N-H stretchSecondary AmineA sharp to moderately broad peak characteristic of a secondary amine N-H bond.
~2930, ~2850C-H stretch (aliphatic)Cyclohexyl, EthylStrong absorptions corresponding to the C-H stretching of the sp³ hybridized carbons in the cyclohexyl and ethyl groups.
~1720C=O stretchEsterA strong, sharp absorption characteristic of the ester carbonyl group.
~1580, ~1470C=C stretchAromatic RingAbsorptions typical for the carbon-carbon double bond stretching within the benzene ring.
~1520, ~1340N-O stretch (asymmetric and symmetric)Nitro GroupTwo strong absorptions characteristic of the nitro group. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.
~1280C-O stretchEsterThe C-O single bond stretch of the ester group.
~1100C-N stretchAmineThe stretching vibration of the carbon-nitrogen bond.

Conclusion

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a molecule with significant potential as a building block in medicinal chemistry. This guide has provided a detailed, albeit predictive, overview of its physical and chemical characteristics. The proposed synthetic route via nucleophilic aromatic substitution is a robust and well-precedented method for its preparation. The predicted physicochemical and spectroscopic data offer a solid foundation for researchers to undertake the synthesis, purification, and characterization of this compound. As with any compound where direct experimental data is sparse, the insights provided herein should be used in conjunction with careful experimental observation and validation.

References

  • Li, H.-Y., Liu, B.-N., Tang, S.-G., & Guo, C. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o227. [Link]

  • Farouk, F. M., Ooi, L., Law, C. S. W., & Yoon, Y. K. (2024). Chemical structure of 4-(2-substituted amino)-3-nitro-ethylbenzoate. ResearchGate. [Link]

  • Rahim, A. S. A., Hamid, S. A., Babu, S. N. N., Loh, W.-S., & Fun, H.-K. (2009). Ethyl 4-(tert-butylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1550. [Link]

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Ethyl 4-(cyclohexylamino)-3-nitrobenzoate solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profiling of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Authored by: A Senior Application Scientist

Foreword: From Molecule to Medicine - The Critical Path of Solubility

In the intricate journey from a newly synthesized active pharmaceutical ingredient (API) to a life-saving therapeutic, few physicochemical properties are as fundamental and impactful as solubility. It is the very gatekeeper of bioavailability for orally administered drugs, dictating the extent to which a compound can dissolve in the gastrointestinal tract and be absorbed into systemic circulation. A poorly soluble compound, no matter how potent its pharmacological activity, will remain ineffective if it cannot first dissolve.

This guide provides a comprehensive framework for the systematic evaluation of the solubility profile of a novel chemical entity, Ethyl 4-(cyclohexylamino)-3-nitrobenzoate . We will treat this compound as a case study, outlining the necessary experimental protocols and intellectual frameworks required to thoroughly characterize its dissolution behavior. This document is designed for researchers, formulation scientists, and drug development professionals, providing not just the "how" but the "why" behind each methodological choice. Our approach is grounded in the principles of scientific integrity, ensuring that the data generated is not only accurate but also forms a self-validating foundation for critical downstream decisions in the drug development pipeline.

Part 1: Foundational Physicochemical Characterization

Before embarking on direct solubility measurements, a foundational understanding of the molecule's intrinsic properties is paramount. These characteristics govern its behavior in solution and provide the context for interpreting solubility data.

Ionization Constant (pKa) Determination

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a compound with ionizable groups, the pKa dictates the extent of ionization at different physiological pH values, which in turn dramatically influences solubility.

Rationale for Experimental Choice: The Henderson-Hasselbalch equation forms the theoretical basis for the relationship between pH, pKa, and the ratio of ionized to un-ionized species. Since Ethyl 4-(cyclohexylamino)-3-nitrobenzoate possesses a secondary amine, it is expected to be a weak base, with its ionized (protonated) form exhibiting significantly higher aqueous solubility than the neutral form. Potentiometric titration is a robust and widely accepted method for pKa determination.

Experimental Protocol: Potentiometric Titration

  • Preparation: Accurately weigh approximately 10 mg of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its presumed low aqueous solubility. Dilute with deionized water to a final volume of 50 mL.

  • Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Titrant Addition: Add standardized 0.1 M HCl in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Advanced software can be used for accurate calculation using derivative methods.

Lipophilicity (LogP/D) Assessment

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its solubility in both aqueous and organic media, as well as its ability to permeate biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Rationale for Experimental Choice: The shake-flask method, while labor-intensive, remains the gold standard for LogP determination due to its direct measurement of partitioning. For a compound like Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, which has a pKa, determining the LogD at various pH values (e.g., pH 5.0, 7.4, and 9.0) provides a more physiologically relevant picture of its behavior.

Experimental Protocol: Shake-Flask Method for LogD

  • System Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer of the desired pH (e.g., pH 7.4 phosphate buffer). Pre-saturate each phase with the other by mixing for 24 hours and then separating.

  • Compound Addition: Add a known amount of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate to the system to create a concentration well below its solubility limit in either phase.

  • Equilibration: Vigorously shake the mixture at a constant temperature (25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the sample to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log ([Concentration in n-octanol] / [Concentration in aqueous buffer]).

Solid-State Characterization

The solid-state form of an API can have a profound impact on its thermodynamic solubility. Different crystalline forms (polymorphs) or the amorphous state can exhibit different solubilities. Therefore, identifying the most stable crystalline form is crucial for reproducible solubility measurements.

Rationale for Experimental Choice: A combination of X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) provides a comprehensive picture of the solid state. XRPD identifies the crystal structure, DSC reveals thermal events like melting and phase transitions, and TGA quantifies weight loss due to solvent or degradation.

Experimental Workflow: Solid-Form Screening

G cluster_0 Solid-State Analysis Workflow cluster_1 Interpretation API API Sample (Ethyl 4-(cyclohexylamino)-3-nitrobenzoate) XRPD X-Ray Powder Diffraction (XRPD) API->XRPD Phase ID DSC Differential Scanning Calorimetry (DSC) API->DSC Thermal Events TGA Thermogravimetric Analysis (TGA) API->TGA Solvate/Hydrate Check Result Identify Stable Polymorph (e.g., Form I) XRPD->Result DSC->Result TGA->Result

Caption: Workflow for API solid-state characterization.

Part 2: Equilibrium Solubility Determination

With the foundational properties established, we can proceed to measure the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

pH-Dependent Aqueous Solubility Profile

This is arguably the most critical solubility assessment for an orally administered drug, as it mimics the pH range of the gastrointestinal tract (pH 1-8).

Rationale for Experimental Choice: The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility. By incubating an excess of the solid API in various pH buffers until equilibrium is reached, we ensure a true measure of the saturated concentration. This method is reliable and less prone to the artifacts of kinetic or high-throughput screening methods.

Experimental Protocol: Shake-Flask pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4, and 8.0) with consistent ionic strength.

  • Incubation: Add an excess amount of the stable polymorph of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate to vials containing each buffer. The amount should be sufficient to ensure solid remains at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C to simulate physiological conditions) for a defined period (e.g., 48-72 hours). A preliminary time-to-equilibrium study should be conducted to validate this duration.

  • Sample Processing: After equilibration, allow the samples to stand, then filter through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: Analyze the filtrate for the concentration of the dissolved compound using a validated HPLC-UV method.

  • pH Verification: Measure the final pH of each solution to ensure the buffer capacity was maintained.

  • Solid-State Analysis: Analyze the remaining solid by XRPD to confirm that no phase transformation occurred during the experiment. This is a critical self-validating step.

Solubility in Pharmaceutical Solvents and Co-solvents

Understanding the solubility in common pharmaceutical excipients is essential for developing liquid or semi-solid formulations, such as oral solutions, soft gelatin capsules, or self-emulsifying drug delivery systems (SEDDS).

Rationale for Experimental Choice: The same shake-flask principle is applied to a panel of pharmaceutically relevant solvents. The selection should include a range of polarities and hydrogen bonding capabilities to explore various solubilization mechanisms.

Experimental Protocol: Solvent Solubility Screening

  • Solvent Panel: Select a range of solvents, including:

    • Water

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Glycerol

    • Various oils (e.g., Miglyol 812, Capryol 90)

  • Methodology: Follow the same shake-flask protocol as described in Section 2.1 (Steps 2-5), using the neat organic solvents instead of aqueous buffers. All experiments should be conducted at a controlled temperature (e.g., 25°C).

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the composition of human gastrointestinal fluids. These media contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic drugs.

Rationale for Experimental Choice: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are well-established biorelevant media that represent the conditions in the small intestine before and after a meal, respectively. Comparing solubility in these media to simple buffers can reveal the potential for food effects and the utility of lipid-based formulations.

Experimental Protocol: Biorelevant Media Solubility

  • Media Preparation: Prepare FaSSIF and FeSSIF according to published recipes, which typically include sodium taurocholate, lecithin, and maleate buffer.

  • Methodology: Execute the shake-flask protocol as described in Section 2.1, equilibrating an excess of the API in FaSSIF and FeSSIF at 37°C.

  • Data Interpretation: A significant increase in solubility in FaSSIF/FeSSIF compared to aqueous buffer suggests that the compound's absorption may be enhanced by the presence of bile salts and lipids.

Part 3: Data Synthesis and Strategic Interpretation

The data gathered from these experiments must be synthesized to build a comprehensive solubility profile, which then guides formulation strategy.

Data Summary

All quantitative data should be collated into clear, concise tables for easy comparison and analysis.

Table 1: Physicochemical Properties of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (Hypothetical Data)

ParameterValueMethod
pKa (base)4.2Potentiometric Titration
LogP3.8Shake-Flask (n-octanol/water)
LogD (pH 7.4)2.4Shake-Flask (n-octanol/buffer)
Crystalline FormForm I (stable)XRPD, DSC

Table 2: Equilibrium Solubility of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate at 37°C (Hypothetical Data)

MediumpHSolubility (µg/mL)
0.1 M HCl1.2150.5
Phosphate Buffer6.82.1
Phosphate Buffer7.41.5
FaSSIF6.515.8
FeSSIF5.045.2
Water~7.01.8
EthanolN/A> 10,000
Propylene GlycolN/A5,200
PEG 400N/A8,500
Decision-Making Framework

The solubility profile directly informs the drug development strategy, particularly the Biopharmaceutics Classification System (BCS) classification and the choice of formulation technology.

G cluster_0 Solubility Data Input cluster_1 BCS Classification Logic cluster_2 Formulation Strategy pH_Sol pH-Solubility Profile (Lowest solubility at pH 6.8 = 2.1 µg/mL) Dose_Vol Dose / Solubility (100,000 µg / 2.1 µg/mL = 47.6 L) pH_Sol->Dose_Vol Dose Highest Projected Dose (e.g., 100 mg) Dose->Dose_Vol Comparison Is Dose Volume > 250 mL? Dose_Vol->Comparison BCS_Class Conclusion: Low Solubility Compound (BCS Class II or IV) Comparison->BCS_Class Yes Form_Strategy Requires Enabling Formulation BCS_Class->Form_Strategy Amorphous Amorphous Solid Dispersion Form_Strategy->Amorphous Lipid Lipid-Based Formulation (SEDDS) Form_Strategy->Lipid Nano Nanocrystal Technology Form_Strategy->Nano

Caption: Decision-making flowchart based on solubility data.

Interpretation:

Based on the hypothetical data, Ethyl 4-(cyclohexylamino)-3-nitrobenzoate exhibits classic pH-dependent solubility for a weak base, with significantly higher solubility at low pH (gastric environment) and very low solubility at intestinal pH. The dose/solubility ratio far exceeds 250 mL, classifying it as a "low solubility" compound under the BCS. The enhanced solubility in biorelevant media (FaSSIF/FeSSIF) suggests that lipid-based formulations could be a viable strategy. The high solubility in organic solvents like ethanol and PEG 400 indicates that liquid-filled capsules or amorphous solid dispersions are also promising avenues for formulation development.

Conclusion

The systematic and rigorous profiling of a new chemical entity's solubility is not merely a data collection exercise; it is a foundational pillar of rational drug development. By employing validated protocols, understanding the theoretical underpinnings of each measurement, and integrating the data into a cohesive decision-making framework, we transform a simple physicochemical parameter into a powerful tool for predicting in vivo behavior and designing effective drug delivery systems. The pathway for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, from a poorly soluble powder to a bioavailable therapeutic, begins with the meticulous work detailed in this guide.

References

  • Title: The Shake-Flask Method for Octanol-Water Partition Coefficient Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 107 URL: [Link]

  • Title: The Importance of Solid-State Characterization in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Techniques for Solubility Measurement in Drug Discovery and Development Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Biorelevant Dissolution Media: A Tool for Predicting In Vivo Performance of Poorly Soluble Drugs Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: An update on biorelevant dissolution media Source: Dissolution Technologies URL: [Link]

  • Title: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

An In-Depth Technical Guide to Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS 1357923-30-8): Synthesis, Properties, and Potential Biological Relevance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, identified by the CAS number 1357923-30-8, is a chemical entity featuring a piperazine core functionalized with a benzyloxycarbonyl (Cbz) protecting group at one nitrogen and an acetic acid methyl ester substituent at the other. The piperazine motif is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. The presence of both a protecting group and a reactive ester functionality makes this compound a potentially versatile intermediate for the synthesis of more complex molecules. This guide aims to provide a comprehensive technical overview of benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, including its proposed synthesis, physicochemical properties, and a discussion of its potential biological relevance based on the analysis of structurally related compounds.

Part 1: Synthesis and Chemical Structure

Chemical Structure

The chemical structure of benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is presented below:

Molecular Formula: C₁₅H₂₀N₂O₄[1] Molecular Weight: 292.33 g/mol [1]

Proposed Synthetic Route

The synthesis of benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate can be efficiently achieved through the N-alkylation of benzyl piperazine-1-carboxylate. This precursor is commercially available and provides a strategic starting point for the introduction of the methoxycarbonylmethyl group. Two primary methods are proposed: direct N-alkylation and reductive amination.

Experimental Protocol: Direct N-Alkylation with an Alkyl Halide

This method involves the reaction of the secondary amine of benzyl piperazine-1-carboxylate with an appropriate alkyl halide, such as methyl 2-bromoacetate, in the presence of a base to neutralize the hydrohalic acid byproduct.[2]

  • Step 1: Reaction Setup

    • To a solution of benzyl piperazine-1-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base (1.5-2.0 equivalents). Common bases for this reaction include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Step 2: Addition of Alkylating Agent

    • Slowly add methyl 2-bromoacetate (1.1 equivalents) to the reaction mixture at room temperature.

  • Step 3: Reaction Monitoring

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Work-up and Purification

    • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.[2]

Synthesis Workflow Diagram

G cluster_reagents Reagents & Solvents cluster_process Reaction & Purification start Benzyl piperazine-1-carboxylate reaction N-Alkylation Reaction (Room Temperature) start->reaction reagent1 Methyl 2-bromoacetate reagent1->reaction base Potassium Carbonate base->reaction solvent Acetonitrile solvent->reaction workup Aqueous Work-up reaction->workup purification Silica Gel Chromatography workup->purification product Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate purification->product

Caption: Proposed synthesis workflow for benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate via direct N-alkylation.

Part 2: Physicochemical Properties

A summary of the key physicochemical properties of benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is provided in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₄[1]
Molecular Weight 292.33 g/mol [1]
LogP 0.9896[1]
Polar Surface Area (PSA) 59.08 Ų[1]

Part 3: Potential Biological Activity and Therapeutic Relevance (Based on Structural Analogs)

While no specific biological activity data for benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate has been reported in the public domain, the structural motifs present in the molecule are found in numerous compounds with well-characterized pharmacological activities. This section explores the potential biological relevance of the target compound by analogy to these structurally related molecules.

The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. Piperazine-containing compounds have demonstrated a broad spectrum of activities, including anti-infective, anti-carcinogenic, anxiolytic, hypotensive, and vasorelaxant properties.[3]

Potential as a CNS Agent

The N-benzylpiperazine moiety is a common feature in centrally acting agents. For instance, certain piperazine-derived α1D/1A-adrenoceptor antagonists have been investigated for the treatment of benign prostatic hyperplasia (BPH).[4] These compounds can induce apoptosis in prostate stromal cells.[4] The structural similarity suggests that benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate could be explored for its activity on adrenoceptors or other G-protein coupled receptors (GPCRs) in the central nervous system.

Potential Anti-inflammatory and Analgesic Properties

A study on a piperazine carboxylic acid ethyl ester derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester, revealed significant anti-nociceptive and anti-inflammatory effects.[3] The anti-nociceptive action was suggested to be mediated through the serotonergic pathway.[3] Given the presence of the piperazine carboxylate core, the target compound warrants investigation for similar properties.

Potential as an Acetylcholinesterase Inhibitor

Derivatives of N-benzylpiperidine have been extensively studied as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[5][6] For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a well-known AChE inhibitor.[5] The N-benzylpiperazine core of the target compound shares structural features with these inhibitors, making it a candidate for evaluation against AChE.

Hypothetical Mechanism of Action: Acetylcholinesterase Inhibition

Based on the structure-activity relationships of known N-benzylpiperidine AChE inhibitors, a hypothetical mechanism for benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate can be proposed. The benzyl group could engage in π-π stacking interactions with aromatic residues in the active site of AChE, while the piperazine nitrogen could form hydrogen bonds or ionic interactions.

G cluster_pathway Hypothetical Acetylcholinesterase Inhibition compound Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate inhibition Inhibition compound->inhibition ache Acetylcholinesterase (AChE) hydrolysis Hydrolysis ache->hydrolysis acetylcholine Acetylcholine acetylcholine->hydrolysis choline Choline + Acetate hydrolysis->choline inhibition->ache

Sources

Methodological & Application

Application Notes and Protocols for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (CAS No: 1357923-30-8 or 87815-77-8) is a substituted nitroaromatic compound that has emerged as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its unique structural features, comprising a nitro group ortho to a secondary amine and a para-oriented ethyl ester, make it a versatile precursor for the construction of heterocyclic systems, which are prevalent in modern pharmacophores. The primary utility of this intermediate lies in its role as a precursor to ortho-diamino benzene derivatives, which are pivotal in the synthesis of various therapeutic agents, most notably in the development of novel anticoagulants.

The strategic positioning of the nitro and amino groups allows for a synthetic handle to introduce further molecular complexity. The nitro group, being a strong electron-wielding group, activates the aromatic ring for nucleophilic aromatic substitution, which is a key step in its own synthesis. Subsequently, the reduction of the nitro group to an amine furnishes a 1,2-diamine scaffold, a privileged motif in medicinal chemistry for the construction of a wide array of heterocyclic compounds, including benzimidazoles and other fused ring systems.

This document provides a comprehensive guide to the synthesis, purification, characterization, and application of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, with a particular focus on its role as a key intermediate in the synthesis of Factor Xa inhibitors, such as Apixaban.

Physicochemical Properties and Characterization

While specific, experimentally-verified spectral data for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is not widely published, the following table summarizes its known physical properties and provides predicted characterization data based on analogous structures. It is imperative for researchers to independently verify the identity and purity of the synthesized compound using standard analytical techniques.

PropertyValue
CAS Number 1357923-30-8, 87815-77-8[1]
Molecular Formula C₁₅H₂₀N₂O₄
Molecular Weight 292.33 g/mol
Appearance Expected to be a yellow crystalline solid
Solubility Expected to be soluble in organic solvents like ethanol, acetone, and chloroform, with limited solubility in water.[2]

Typical Characterization Data (Reference Only):

  • ¹H NMR (CDCl₃, 400 MHz): Predicted chemical shifts (δ) would include signals for the ethyl group (triplet and quartet), cyclohexyl protons (multiplets), and aromatic protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Predicted signals would correspond to the carbons of the ethyl group, cyclohexyl ring, and the substituted benzene ring.

  • IR (KBr, cm⁻¹): Expected characteristic peaks for N-H stretching, C=O stretching of the ester, and asymmetric and symmetric stretching of the nitro group.

  • Mass Spectrometry (EI): Expected molecular ion peak (M⁺) at m/z = 292.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

The synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the reaction of a halo-substituted nitrobenzoate with cyclohexylamine. The electron-withdrawing nitro group ortho to the leaving group (e.g., chlorine or fluorine) activates the aromatic ring towards nucleophilic attack.

Reaction Scheme:

Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate reactant1 Ethyl 4-chloro-3-nitrobenzoate product Ethyl 4-(cyclohexylamino)-3-nitrobenzoate reactant1->product reactant2 Cyclohexylamine reactant2->product reagents Base (e.g., Et3N or K2CO3) Solvent (e.g., DMSO or DMF) Heat reagents->product

Caption: Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate via Nucleophilic Aromatic Substitution.

Detailed Protocol:

  • Materials:

    • Ethyl 4-chloro-3-nitrobenzoate

    • Cyclohexylamine

    • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-chloro-3-nitrobenzoate (1.0 eq).

    • Dissolve the starting material in a suitable solvent such as DMSO or DMF.

    • Add cyclohexylamine (1.1 - 1.2 eq) to the solution.

    • Add a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

    • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer, and wash it sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Part 2: Purification of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

  • Prepare a silica gel column using a suitable eluent system, such as a mixture of hexanes and ethyl acetate.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Load the solution onto the column and elute with the chosen solvent system, collecting the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Application in Pharmaceutical Synthesis: A Precursor to Apixaban

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a valuable intermediate in the synthesis of the anticoagulant drug Apixaban.[3][4][5] The synthetic strategy involves the reduction of the nitro group to an amine, followed by a series of cyclization and amidation reactions.

Synthetic Pathway Overview:

Apixaban_Synthesis_Intermediate A Ethyl 4-(cyclohexylamino)-3-nitrobenzoate B Ethyl 3-amino-4-(cyclohexylamino)benzoate (Diamine Intermediate) A->B Reduction (e.g., H2, Pd/C or SnCl2) C Core Heterocyclic Structure B->C Cyclization Reactions D Apixaban C->D Further Functionalization & Amidation

Caption: Role of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate in Apixaban Synthesis.

Protocol for Reduction to the Diamine Intermediate:

The reduction of the nitro group in Ethyl 4-(cyclohexylamino)-3-nitrobenzoate to form Ethyl 3-amino-4-(cyclohexylamino)benzoate is a critical step. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

Catalytic Hydrogenation Protocol:

  • Materials:

    • Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

    • Palladium on carbon (10% Pd/C)

    • Ethanol or Ethyl acetate

    • Hydrogen gas supply

  • Procedure:

    • Dissolve Ethyl 4-(cyclohexylamino)-3-nitrobenzoate in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Seal the vessel and purge it with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate, which can be used in the next step with or without further purification.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and water. Remove contaminated clothing.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate serves as a strategically important intermediate in the pharmaceutical industry. Its synthesis via nucleophilic aromatic substitution and its subsequent transformation into a key diamine precursor highlight its versatility. The protocols outlined in this document provide a foundational framework for researchers and scientists working on the synthesis of complex APIs. As with any chemical process, careful attention to reaction conditions, purification techniques, and safety protocols is paramount to ensure successful and safe outcomes in the laboratory.

References

  • European Patent Office. PROCESS FOR PREPARING APIXABAN - EP 3666773 A1. [Link]
  • Solubility of Things. Ethyl 4-nitrobenzoate. [Link]
  • Google Patents.
  • Patsnap. A process for the preparation of apixaban and its intermediates. [Link]

Sources

Reaction of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate with hydrazine hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Selective Transformations of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate using Hydrazine Hydrate: Protocols for Chemoselective Hydrazinolysis and Nitro Group Reduction

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a versatile bifunctional intermediate in medicinal chemistry and materials science. Its structure contains two key reactive sites: an ethyl ester and an aromatic nitro group. The reaction of this substrate with hydrazine hydrate (N₂H₄·H₂O) is not a single, defined transformation but a branching point to multiple, distinct chemical entities. The outcome is critically dependent on the reaction conditions, particularly the presence or absence of a suitable catalyst. This guide provides detailed protocols and mechanistic insights for directing the reaction towards two high-value, chemoselective outcomes: (1) selective hydrazinolysis of the ester to form 4-(cyclohexylamino)-3-nitrobenzoic acid hydrazide, a key precursor for heterocyclic synthesis, and (2) selective catalytic transfer hydrogenation of the nitro group to yield Ethyl 3-amino-4-(cyclohexylamino)benzoate, an important diamino-scaffold. We further discuss the potential for subsequent intramolecular cyclization of the resulting ortho-amino benzohydrazide.

Introduction: The Bifunctional Nature of the Substrate

The synthetic utility of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while enabling nucleophilic aromatic substitution. The ester group provides a handle for derivatization, and the secondary amine influences the electronic properties and conformation of the molecule.

When reacting with hydrazine hydrate, a potent nucleophile and reducing agent, two competing pathways must be controlled:

  • Pathway A: Nucleophilic Acyl Substitution (Hydrazinolysis): Hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing ethanol to form a stable hydrazide. This reaction is typically performed thermally in a protic solvent.

  • Pathway B: Reduction (Catalytic Transfer Hydrogenation): Hydrazine hydrate serves as a convenient in situ source of hydrogen for the catalytic reduction of the nitro group to a primary amine. This transformation is not spontaneous and requires a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[1]

Controlling these pathways allows for the selective synthesis of distinct molecular scaffolds, each with unique potential for further elaboration in drug discovery programs.

Safety Precautions: Handling Hydrazine Hydrate

WARNING: Hydrazine hydrate is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[2]

  • Toxicity and Corrosivity: It is toxic if swallowed, fatal if inhaled, and causes severe skin and eye burns.[3][4] It is also a suspected carcinogen and sensitizer.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a minimum requirement), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[2][5]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents and acids.[5][6]

  • Spill & Disposal: Neutralize small spills with a weak acid (e.g., citric acid solution) or an oxidizing agent like calcium hypochlorite, then absorb with an inert material. All hydrazine-containing waste must be disposed of as hazardous waste according to institutional guidelines.[6]

Workflow Overview: Selective Reaction Pathways

The choice of reaction conditions dictates the final product. The following diagram illustrates the synthetic divergence from the common starting material.

Reaction_Workflow Start Ethyl 4-(cyclohexylamino)-3-nitrobenzoate ProductA 4-(Cyclohexylamino)-3-nitrobenzoic acid hydrazide Start->ProductA  Hydrazine Hydrate  Ethanol, Reflux  (No Catalyst) ProductB Ethyl 3-amino-4-(cyclohexylamino)benzoate Start->ProductB  Hydrazine Hydrate  Pd/C Catalyst  Methanol, Reflux ProductC 3-Amino-4-(cyclohexylamino)benzoic acid hydrazide ProductA->ProductC  Hydrazine Hydrate  Pd/C Catalyst

Caption: Divergent synthesis pathways from a common precursor.

Protocol 1: Selective Hydrazinolysis

This protocol focuses on the conversion of the ethyl ester to a hydrazide while preserving the nitro group. The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

Objective

To synthesize 4-(cyclohexylamino)-3-nitrobenzoic acid hydrazide.

Materials & Reagents
ReagentM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Notes
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate292.322.92 g10.0Starting Material
Hydrazine Hydrate (~64% N₂H₄, ~1 M in H₂O)50.06~2.5 mL~50.05 equivalents, ensures completion
Ethanol (Absolute)-50 mL-Solvent
Step-by-Step Protocol
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (2.92 g, 10.0 mmol) and absolute ethanol (50 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: In a chemical fume hood, carefully add hydrazine hydrate (~2.5 mL, ~50 mmol) to the solution dropwise using a pipette. The large excess of hydrazine drives the reaction to completion.[7]

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate / 50% Hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

  • Work-up: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product hydrazide will often precipitate from the solution. b. Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol. c. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: The filtered solid is often of high purity. If necessary, recrystallize from ethanol to obtain the final product, 4-(cyclohexylamino)-3-nitrobenzoic acid hydrazide.

Protocol 2: Selective Nitro Group Reduction

This protocol employs catalytic transfer hydrogenation to reduce the nitro group to a primary amine, leaving the ester group intact. The choice of a heterogeneous catalyst is critical for this transformation.[1][8]

Objective

To synthesize Ethyl 3-amino-4-(cyclohexylamino)benzoate.

Materials & Reagents
ReagentM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Notes
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate292.322.92 g10.0Starting Material
Palladium on Carbon (Pd/C, 10% w/w)-~150 mg-Catalyst, handle carefully (pyrophoric)
Hydrazine Hydrate (~64% N₂H₄, ~1 M in H₂O)50.06~2.0 mL~40.04 equivalents
Methanol-50 mL-Solvent
Step-by-Step Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (2.92 g, 10.0 mmol) and methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (~150 mg) to the solution. Note: Pd/C can be pyrophoric when dry; handle with care.

  • Heating: Begin heating the mixture to a gentle reflux (approximately 65 °C).

  • Reagent Addition: Once refluxing, add hydrazine hydrate (~2.0 mL, ~40 mmol) dropwise over 15-20 minutes via an addition funnel. An exothermic reaction with gas (N₂) evolution should be observed. The dropwise addition helps to control the reaction rate.

  • Reaction & Monitoring: Maintain the reflux for 1-2 hours. Monitor the reaction by TLC. The product will be less polar than the starting material due to the conversion of the nitro group to an amine.

  • Work-up: a. Cool the reaction mixture to room temperature. b. CAUTION: The catalyst must be removed carefully. Filter the reaction mixture through a pad of Celite® to remove the Pd/C. Wash the Celite pad with a small amount of methanol to recover any adsorbed product. Do not allow the Celite pad with the catalyst to dry completely in the air, as it can ignite. Quench the filter cake with water immediately after filtration. c. Transfer the filtrate to a separatory funnel and add 100 mL of deionized water. d. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, Ethyl 3-amino-4-(cyclohexylamino)benzoate, can be purified by flash column chromatography on silica gel.

Advanced Application: Synthesis and Cyclization

The product from Protocol 1, 4-(cyclohexylamino)-3-nitrobenzoic acid hydrazide, can be subsequently reduced using the conditions of Protocol 2 to yield 3-amino-4-(cyclohexylamino)benzoic acid hydrazide . This ortho-diamino derivative is a valuable precursor for N-heterocycles.[9] For example, treatment with nitrous acid (generated in situ from NaNO₂ and HCl) can lead to the formation of a benzotriazinone ring system, a privileged scaffold in medicinal chemistry.

Cyclization Start 3-Amino-4-(cyclohexylamino)benzoic acid hydrazide Reagents 1. NaNO₂, HCl, 0 °C 2. Heat Start->Reagents Product Cyclized Benzotriazinone Derivative Reagents->Product

Caption: Conceptual pathway for heterocyclic synthesis.

This subsequent cyclization dramatically expands the molecular complexity and provides access to novel chemical space for drug development professionals.

References

  • Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • Choudhary, V. R., et al. (1999). Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2–SnO2 Catalyst. Chemical Communications. [Link]

  • Lu, R., et al. (2005). Simple and eco-friendly reduction of nitroarenes to the corresponding aromatic amines using polymer-supported hydrazine hydrate over iron oxide hydroxide catalyst. Green Chemistry. [Link]

  • Gollapalli, N. R., et al. (2020). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews. [Link]

  • El-Faham, A., et al. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Nature Communications. [Link]

  • Kakati, D., & Deka, D. C. (2007). Pressure mediated reduction of aromatic nitro compounds with hydrazine hydrate. Indian Journal of Chemistry. [Link]

  • Furst, A., & Moore, R. E. (1957). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society. [Link]

  • Wipf, P. (2022). Synthesis of Nitrogen-Containing Heterocycles Through Catalytic Dehydrative Cyclization and Carbon-Hydrogen Oxidative Cycloaddition. University of Pittsburgh. [Link]

  • Husseiny, E. M., et al. (2023). Suggested mechanism for the unexpected reaction of VII or VIII with hydrazine hydrate. ResearchGate. [Link]

  • Kumar, P. S., et al. (2014). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Reddy, C. R., et al. (2018). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers. [Link]

  • Csonka, R., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. [Link]

  • Al-Amiery, A. A. (2012). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Organic Chemistry International. [Link]

  • Scriven, E. F. V., & N-Heterocyclic, C. (2011). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Comprehensive Organic Synthesis II. [Link]

  • Fassihi, A., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Husseiny, E. M., et al. (2017). Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. Journal of the Serbian Chemical Society. [Link]

  • Abu-Hashem, A. A., & El-Shehry, M. F. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]

  • Zeynizadeh, B., Mousavi, H., & Sepehraddin, F. (2021). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate, 4-nitrobenzaldehyde, and barbituric acid in magnetized water without any catalysts. ResearchGate. [Link]

Sources

The Synthesis of Benzoxadiazole Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Significance of the Benzoxadiazole Scaffold

Benzoxadiazoles, also known as benzofurazans, are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, materials science, and chemical biology.[1][2][3] Their unique electronic properties, characterized by an electron-deficient aromatic system, impart a range of valuable characteristics to molecules incorporating this scaffold.[4] In the realm of drug discovery, benzoxadiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][5][6] Furthermore, their inherent fluorescence has led to their development as versatile fluorophores for bioimaging and sensing applications.[4][7]

This comprehensive guide provides an in-depth exploration of the synthetic methodologies employed to construct and functionalize the benzoxadiazole core. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying rationale behind the selection of specific reagents and reaction conditions.

Core Synthesis Strategies: Constructing the Benzoxadiazole Ring

The construction of the benzoxadiazole ring system is typically achieved through the cyclization of appropriately substituted ortho-nitroanilines. A common and efficient strategy involves the initial formation of a benzoxadiazole N-oxide, also known as a benzofuroxan, followed by a deoxygenation step.[4][8]

Synthesis of Benzoxadiazole N-oxide (Benzofuroxan) via Oxidative Cyclization

The oxidative cyclization of o-nitroanilines is a robust method for the synthesis of benzofuroxans. This transformation can be achieved using various oxidizing agents, with sodium hypochlorite being a readily available and effective choice.[7] The reaction proceeds via an intramolecular nucleophilic attack of the amino group on the nitro group, facilitated by the oxidizing agent.

Conceptual Workflow for Benzofuroxan Synthesis

start o-Nitroaniline reagent Sodium Hypochlorite (NaOCl) Base (e.g., KOH) start->reagent Oxidation intermediate Intramolecular Cyclization reagent->intermediate product Benzoxadiazole N-oxide (Benzofuroxan) intermediate->product

Caption: Oxidative cyclization of o-nitroaniline to benzofuroxan.

Detailed Protocol: Synthesis of 2,1,3-Benzoxadiazole-1-oxide

This protocol is adapted from a reliable synthetic procedure.[7]

Materials:

  • 2-Nitroaniline

  • Tetrabutylammonium bromide (TBAB)

  • Diethyl ether

  • Potassium hydroxide (KOH) solution (50% wt)

  • Sodium hypochlorite solution (≥10% available chlorine)

  • Dichloromethane (CH2Cl2)

Procedure:

  • In a 500 mL round-bottom flask, combine 2-nitroaniline (9.0 g, 65.2 mmol), tetrabutylammonium bromide (0.3 g, 0.93 mmol), diethyl ether (60 mL), and a 50% aqueous solution of potassium hydroxide (7 mL).

  • Stir the resulting mixture vigorously at room temperature.

  • Slowly add a sodium hypochlorite solution (130 mL) dropwise to the stirring mixture. The addition should be controlled to maintain the reaction temperature.

  • Continue stirring at room temperature for 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine all organic layers and evaporate the solvent under reduced pressure to yield the crude 2,1,3-benzoxadiazole-1-oxide as a yellow solid. This product is often of sufficient purity for the subsequent deoxygenation step.

Yield: 89% Melting Point: 68 °C

Deoxygenation of Benzofuroxan to Benzoxadiazole

The N-oxide of the benzofuroxan can be efficiently removed to yield the corresponding benzoxadiazole using a variety of reducing agents. Triphenylphosphine (PPh3) is a commonly employed reagent for this deoxygenation reaction.[4] The reaction proceeds through the nucleophilic attack of the phosphine on the oxygen atom of the N-oxide, followed by the elimination of triphenylphosphine oxide.

Conceptual Workflow for Deoxygenation

start Benzoxadiazole N-oxide reagent Triphenylphosphine (PPh3) Toluene start->reagent Deoxygenation product 2,1,3-Benzoxadiazole reagent->product byproduct Triphenylphosphine oxide (Ph3PO) reagent->byproduct start1 4,7-Dibromo-2,1,3-benzoxadiazole catalyst Pd(PPh3)2Cl2 CuI, PPh3, Et3N start1->catalyst start2 Terminal Alkyne start2->catalyst product 4,7-Dialkynyl-2,1,3-benzoxadiazole catalyst->product

Sources

Application Note & Protocol: Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between Ethyl 4-chloro-3-nitrobenzoate and cyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology, mechanistic insights, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Mechanistic Overview

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (CAS 1357923-30-8) is a substituted nitroaromatic compound.[1] The synthetic strategy detailed herein relies on the nucleophilic aromatic substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the benzene ring of Ethyl 4-chloro-3-nitrobenzoate.

The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO₂) ortho to the leaving group (chlorine). This group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction and allowing the substitution to proceed under moderate conditions.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Notes
Ethyl 4-chloro-3-nitrobenzoate16588-16-2C₉H₈ClNO₄229.62Purity ≥98%
Cyclohexylamine108-91-8C₆H₁₃N99.17Purity ≥99%
Ethanol (Absolute)64-17-5C₂H₅OH46.07Anhydrous, 200 proof
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Hexane110-54-3C₆H₁₄86.18ACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aqueous solution
Brine (NaCl solution)7647-14-5NaCl58.44Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37For drying
Laboratory Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Glassware for recrystallization (Erlenmeyer flasks)

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and development chamber

Health and Safety Precautions

This protocol involves hazardous materials. All procedures must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.

  • Ethyl 4-chloro-3-nitrobenzoate : May cause skin, eye, and respiratory tract irritation.[2][3] Avoid inhalation of dust and direct contact.

  • Cyclohexylamine : Corrosive, flammable, and toxic. Causes severe skin burns and eye damage. Handle with extreme care.

  • Ethanol/Ethyl Acetate/Hexane : Flammable liquids. Keep away from ignition sources.

Ensure that an eyewash station and safety shower are readily accessible.[3] All chemical waste must be disposed of in accordance with institutional and local regulations.[3]

Detailed Experimental Protocol

Reaction Setup and Execution
  • Reagent Combination : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-chloro-3-nitrobenzoate (2.29 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition : Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature to dissolve the solid.

  • Nucleophile Addition : Slowly add cyclohexylamine (1.29 g, 13.0 mmol, 1.3 eq) to the solution dropwise using a syringe. The addition of an excess of the amine helps to drive the reaction to completion and neutralize the HCl gas byproduct.

  • Reflux : Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. A similar reaction has been shown to proceed efficiently under reflux conditions in ethanol.[4]

  • Reaction Monitoring : Let the reaction proceed under reflux for 4-6 hours. Monitor the progress of the reaction by TLC (using a 4:1 Hexane:Ethyl Acetate eluent system). The starting material (Ethyl 4-chloro-3-nitrobenzoate) should be consumed, and a new, more polar spot corresponding to the product should appear.

Work-up and Isolation
  • Cooling and Solvent Removal : Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction : Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a 250 mL separatory funnel.

  • Aqueous Wash : Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl to remove excess cyclohexylamine.

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • 50 mL of brine to remove residual water.

    • Expert Tip: During the bicarbonate wash, vent the separatory funnel frequently to release CO₂ pressure.

  • Drying and Concentration : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-orange solid.

Purification by Recrystallization
  • Solvent Selection : The crude product can be purified by recrystallization. An ethanol/water or hexane/ethyl acetate mixture is a good starting point.[5]

  • Procedure : Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.[6] Once fully dissolved, add water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Crystal Formation : Add a few drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation of Pure Product : Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and dry them under vacuum. The expected product is a crystalline solid.

Workflow and Mechanism Visualization

The overall experimental process is outlined below.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase reactants 1. Combine Reactants (Ethyl 4-chloro-3-nitrobenzoate + Cyclohexylamine in Ethanol) reflux 2. Heat to Reflux (4-6 hours) reactants->reflux monitor 3. Monitor by TLC reflux->monitor evap1 4. Remove Ethanol (Rotary Evaporator) monitor->evap1 extract 5. Dissolve in EtOAc & Wash (HCl, NaHCO₃, Brine) evap1->extract dry 6. Dry Organic Layer (MgSO₄) extract->dry evap2 7. Concentrate to Crude Solid dry->evap2 recrystal 8. Recrystallize (e.g., Ethanol/Water) evap2->recrystal filter 9. Filter & Dry Crystals recrystal->filter product Pure Product filter->product

Caption: Experimental workflow for the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) pathway.

G Reactants Ethyl 4-chloro-3-nitrobenzoate + Cyclohexylamine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product Ethyl 4-(cyclohexylamino)-3-nitrobenzoate + HCl Intermediate->Product Elimination of Cl⁻

Caption: Simplified reaction mechanism: Nucleophilic Aromatic Substitution (SNAr).

Expected Results and Characterization

  • Yield : A typical yield for this type of reaction after purification is in the range of 70-90%.

  • Appearance : Yellow to orange crystalline solid.

  • Melting Point : Can be determined using a standard melting point apparatus and compared to literature values if available.

  • Spectroscopic Analysis : The structure of the final product should be confirmed using spectroscopic methods.

    • ¹H NMR : Expect signals for the ethyl group (a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm), signals for the cyclohexyl protons, and distinct signals for the aromatic protons.[7] The N-H proton will likely appear as a broad signal.

    • ¹³C NMR : Will show characteristic peaks for the ester carbonyl, the aromatic carbons, and the aliphatic carbons of the ethyl and cyclohexyl groups.[7]

    • FT-IR : Expect characteristic absorption bands for the N-H bond, the C=O of the ester (around 1710-1730 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (-NO₂).

References

  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Chloro-3-nitrobenzonitrile.
  • The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • Daniel, J., et al. (2004). Ethyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2047–o2048. Retrieved from [Link]

  • UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Al-Juboori, A. M. (2025, May 13). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4-(7- nitro-2. Retrieved from [Link]

  • Google Patents. (n.d.). EP3674293A1 - Process for synthesizing s-triazine compounds.
  • PubChem. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Rahim, A. S. A., et al. (2010). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 66(4), o814. Retrieved from [Link]

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Application Notes and Protocols for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Nitroaromatic Scaffold

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a nitroaromatic compound featuring a secondary amine linkage to a cyclohexane moiety. While specific biological activities for this particular molecule are not yet extensively documented in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry. The nitrobenzoate core is present in various compounds with demonstrated biological activities, and the lipophilic cyclohexyl group can significantly influence pharmacokinetic and pharmacodynamic properties. These application notes will, therefore, serve as a comprehensive guide for researchers to explore the therapeutic potential of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. This document will provide a strategic framework and detailed protocols for its synthesis, characterization, and evaluation in a medicinal chemistry research setting.

The general approach will be to treat Ethyl 4-(cyclohexylamino)-3-nitrobenzoate as a novel chemical entity (NCE) and to outline a systematic workflow for identifying its biological targets and elucidating its mechanism of action. The protocols provided are grounded in established methodologies for small molecule drug discovery and are designed to be adaptable to various research contexts.

Proposed Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

A plausible synthetic route for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate can be adapted from methods used for structurally similar compounds. A common approach involves the nucleophilic aromatic substitution of a suitable starting material.

Reaction Scheme:

Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate reagent1 Ethyl 4-chloro-3-nitrobenzoate product Ethyl 4-(cyclohexylamino)-3-nitrobenzoate reagent1->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent2 Cyclohexylamine reagent2->product

Caption: Proposed synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Protocol: Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

  • Reaction Setup: To a solution of ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Addition of Amine: Add cyclohexylamine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflows for Biological Characterization

The following is a strategic workflow for the biological evaluation of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate as a potential therapeutic agent.

Biological Characterization Workflow A Primary Screening: Cell-Based Assays B Hit Identification and Validation A->B Identify active compounds C Secondary Assays: Biochemical/Biophysical B->C Confirm direct target engagement D Mechanism of Action Studies C->D Elucidate how the compound works E Lead Optimization D->E Improve potency, selectivity, and ADME properties

Caption: A strategic workflow for the biological characterization of a novel compound.

Application Notes and Protocols

Primary Screening: Cell-Based Assays

Cell-based assays are crucial for assessing the biological activity of a compound in a physiologically relevant context.[1] They provide insights into a compound's effects on cellular processes like proliferation, viability, and signaling.[1]

Protocol: Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Parameter Description
Cell Lines A panel of cancer cell lines (e.g., A549, HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)
Compound Concentrations 8-point serial dilution, typically from 100 µM down to low nM range
Incubation Time 48 or 72 hours
Readout Absorbance at 570 nm
Secondary Assays: Biochemical and Biophysical Assays

Once a "hit" is identified in primary screening, biochemical and biophysical assays are employed to confirm direct target engagement and determine the mechanism of inhibition.

Protocol: Enzyme Inhibition Assay (e.g., Kinase Assay)

Assuming Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is identified as a potential kinase inhibitor from a screening campaign:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a predetermined time.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Determine the IC₅₀ value of the inhibitor. Further kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive).[2]

Parameter Typical Conditions
Enzyme Concentration Low nM range, below the Kᵢ of the inhibitor if possible
Substrate Concentration At or below the Kₘ value
ATP Concentration At or near the Kₘ value for ATP
Inhibitor Concentrations 10-point dose-response curve
Readout Luminescence, fluorescence, or radioactivity
Mechanism of Action Studies

These studies are designed to elucidate how the compound exerts its biological effects at a molecular level.

Protocol: Western Blot Analysis for Pathway Modulation

If Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is found to inhibit a specific signaling pathway (e.g., EGFR signaling), western blotting can be used to examine the phosphorylation status of key downstream proteins.

  • Cell Treatment: Treat cells with Ethyl 4-(cyclohexylamino)-3-nitrobenzoate at its IC₅₀ and 10x IC₅₀ concentrations for various time points.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate represents a novel chemical scaffold with unexplored potential in medicinal chemistry. The application notes and protocols outlined in this document provide a robust framework for its systematic evaluation. By following this workflow, researchers can effectively characterize its biological activity, identify its molecular targets, and elucidate its mechanism of action, thereby paving the way for its potential development as a therapeutic agent.

References

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available from: [Link]

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Application Notes & Protocols: Strategic Derivatization of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the strategic derivatization of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a versatile scaffold for generating compound libraries aimed at biological screening. We present two primary diversification pathways targeting the nitro and ester functionalities of the core molecule. The protocols detailed herein are designed to be robust and adaptable, enabling researchers in medicinal chemistry and drug discovery to synthesize a diverse array of analogues for structure-activity relationship (SAR) studies. The rationale behind methodological choices, step-by-step procedures, and key considerations for downstream biological applications are thoroughly discussed.

Introduction: The Strategic Value of the Scaffold

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a promising starting point for chemical library synthesis due to its distinct and orthogonally reactive functional groups: a reducible nitro group, a hydrolyzable ethyl ester, and a stable secondary amine. The nitroaromatic moiety is a well-established pharmacophore found in numerous therapeutic agents, contributing to a wide spectrum of biological activities including antimicrobial and anticancer effects.[1][2] However, the presence of a nitro group can also be associated with toxicity through metabolic reduction pathways.[1]

Derivatization allows for the systematic modification of this core structure to explore and optimize its pharmacological profile. By converting the nitro and ester groups into more versatile functionalities like amines and amides, a library of compounds with varied physicochemical properties can be generated. This approach is fundamental to modern drug discovery, facilitating the exploration of chemical space to identify novel lead compounds.[3] This guide focuses on two high-yield strategic pathways: reduction of the nitro group followed by amide coupling, and hydrolysis of the ester group followed by amide coupling.

Overview of Derivatization Strategy

The core strategy involves a two-pronged approach to maximize structural diversity from the single parent scaffold. The two primary pathways are designed to be largely independent, allowing for the creation of two distinct sub-libraries of compounds.

  • Pathway A: Focuses on the modification of the nitro group. A chemoselective reduction yields a key diamine intermediate, which serves as a versatile platform for subsequent acylation reactions.

  • Pathway B: Targets the ethyl ester functionality. Saponification provides the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides.

The logical flow of this dual-pathway approach is illustrated below.

G cluster_0 Core Scaffold cluster_1 Pathway A: Nitro Group Modification cluster_2 Pathway B: Ester Group Modification Scaffold Ethyl 4-(cyclohexylamino)-3-nitrobenzoate A1 Chemoselective Nitro Reduction Scaffold->A1 B1 Ester Hydrolysis (Saponification) Scaffold->B1 A2 Intermediate A: Ethyl 3-amino-4- (cyclohexylamino)benzoate A1->A2 Forms a key diamine intermediate A3 Amide Coupling (Acylation with R-COOH) A2->A3 A4 Library A: Amide Derivatives A3->A4 Generates diverse acyl derivatives B2 Intermediate B: 4-(cyclohexylamino)-3- nitrobenzoic acid B1->B2 Unmasks the carboxylic acid B3 Amide Coupling (Reaction with R-NH2) B2->B3 B4 Library B: Amide Derivatives B3->B4 Generates diverse amine derivatives

Caption: Overall strategy for derivatizing the core scaffold.

Pathway A: Protocols for Nitro Group Modification

This pathway is arguably the most productive for generating lead-like compounds, as it transforms the strongly electron-withdrawing nitro group into a versatile nucleophilic amino group, which can be readily coupled to introduce a wide variety of side chains.

Protocol 1: Chemoselective Reduction of the Nitro Group

Principle & Rationale: The conversion of an aromatic nitro group to an amine is a critical transformation. While catalytic hydrogenation (e.g., H₂/Pd/C) is a common method, it can lack chemoselectivity, potentially reducing other functional groups.[4] For substrates containing sensitive groups like esters, a chemical reduction is often preferred. The use of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a classic and highly effective method that selectively reduces aromatic nitro groups while leaving ester functionalities intact.[5] This method proceeds under mildly acidic conditions generated in situ, is tolerant of various functional groups, and is operationally simple.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (1.0 eq).

  • Solvent: Add absolute ethanol to the flask to achieve a concentration of approximately 0.2 M. Stir until the starting material is fully dissolved.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is basic (pH 8-9) and effervescence ceases. This neutralizes the acid and precipitates tin salts.

    • The resulting slurry is filtered through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, Ethyl 3-amino-4-(cyclohexylamino)benzoate, can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling with Carboxylic Acids

Principle & Rationale: The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[6] The product from Protocol 1, an aromatic amine, can be coupled with a diverse range of carboxylic acids (R-COOH) to build a library. The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a standard and reliable method.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is common practice to improve yields and suppress side reactions, particularly racemization if chiral acids are used.[6][8] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.[9]

Experimental Protocol:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the selected carboxylic acid (R-COOH) (1.2 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation: To this solution, add EDC·HCl (1.5 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the Ethyl 3-amino-4-(cyclohexylamino)benzoate intermediate (1.0 eq) in the same anhydrous solvent. Add this solution to the activated acid mixture.

  • Base Addition: Add DIPEA (2.5-3.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for completion using TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final amide derivative.

G cluster_0 Pathway A Workflow Start Ethyl 4-(cyclohexylamino) -3-nitrobenzoate Step1 Protocol 1: Nitro Reduction Start->Step1 Intermediate Ethyl 3-amino-4- (cyclohexylamino)benzoate Step1->Intermediate Generates key amine Step2 Protocol 2: Amide Coupling Intermediate->Step2 Reagent1 SnCl2·2H2O, EtOH Reagent1->Step1 End Final Amide Derivative Library (Screening Candidates) Step2->End Introduces diversity (R-group) Reagent2 R-COOH, EDC, HOBt, DIPEA Reagent2->Step2

Caption: Detailed workflow for Pathway A derivatization.

Data Summary and Considerations for Screening

The derivatization strategies outlined allow for the creation of a matrix of novel compounds. A well-designed library will incorporate diverse chemical functionalities in the 'R' groups to probe the target's binding pocket effectively.

Table 1: Summary of Derivatization Strategies and Expected Outputs

Derivative SeriesModification SiteReaction TypeKey ReagentsResulting Functional GroupDiversity Input
Library A Aromatic Nitro GroupReduction, then AmidationSnCl₂, EDC, HOBtAromatic AmideVaried Carboxylic Acids (R-COOH)
Library B Ethyl EsterHydrolysis, then AmidationLiOH or NaOH, EDC, HOBtBenzoic AmideVaried Amines (R-NH₂)

Biological Screening Insights:

  • Target Selection: Derivatives of nitroaromatic and aminobenzoate scaffolds have shown activity in various assays. Potential targets for screening include protein kinases, cholinesterases, and microbial enzymes.[10][11] The libraries are also well-suited for phenotypic screening against cancer cell lines or pathogenic microbes.[12][13][14]

  • Structure-Activity Relationship (SAR): The primary goal is to establish SAR. By testing Library A, researchers can determine which acyl groups (R-CO) confer the highest potency or most desirable properties. For instance, comparing aliphatic vs. aromatic vs. heterocyclic R-groups can provide crucial insights into the steric and electronic requirements of the biological target.

  • Physicochemical Properties: The derivatization process systematically alters key properties like lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding potential, all of which are critical for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[15] These changes should be tracked and correlated with biological activity.

Conclusion

The protocols provided in this application note offer a validated and rational approach to the derivatization of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. By systematically targeting the nitro and ester groups, researchers can efficiently generate two distinct libraries of novel amide derivatives. This strategy provides a robust platform for exploring the chemical space around a promising scaffold, accelerating the hit-to-lead optimization process in modern drug discovery programs.

References

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  • Gogoi, S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

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Application Note: A Scalable, Industrially Viable Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and in-depth analysis for the scalable synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a key starting material in the manufacturing of active pharmaceutical ingredients (APIs), notably as a precursor to Dabigatran Etexilate.[1][2][3] The described process is designed for industrial application, focusing on reaction efficiency, process control, and operational safety. The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction between Ethyl 4-chloro-3-nitrobenzoate and cyclohexylamine. This guide offers mechanistic insights, a step-by-step protocol, process flow diagrams, and critical parameters for successful scale-up.

Introduction and Strategic Importance

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a critical intermediate in the multi-step synthesis of various pharmaceuticals. Its molecular structure provides a versatile scaffold for further chemical modifications. The primary challenge in its production is developing a process that is not only high-yielding but also robust, cost-effective, and safe for large-scale manufacturing. Many laboratory-scale syntheses reported in patents and literature require significant purification steps like column chromatography, which are often impractical and economically unviable for industrial production.[2][3] This application note details a streamlined process optimized for scalability, minimizing complex purifications in favor of a robust crystallization procedure.

The Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The chosen synthetic route is the reaction between commercially available Ethyl 4-chloro-3-nitrobenzoate and Cyclohexylamine . This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Overall Reaction Scheme:

Figure 1. Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate via SNAr.

2.1. Mechanistic Rationale and Causality

The SNAr mechanism is fundamentally different from SN1 or SN2 reactions, as it occurs on an sp²-hybridized carbon of the aromatic ring.[4] The reaction proceeds effectively due to the electronic properties of the aryl halide substrate.

  • Activation of the Aromatic Ring: The aromatic ring of Ethyl 4-chloro-3-nitrobenzoate is rendered electron-deficient (electrophilic) by the presence of two strong electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the ethyl ester group (-COOEt).[5][6] These groups, particularly the nitro group positioned ortho to the chlorine leaving group, are crucial for activating the ring towards nucleophilic attack.[6]

  • Formation of the Meisenheimer Complex: The nucleophile, cyclohexylamine, attacks the carbon atom bearing the chlorine. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][7] The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.[5]

  • Elimination and Aromaticity Restoration: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final product.[6]

The diagram below illustrates this stepwise addition-elimination mechanism.

Caption: SNAr addition-elimination mechanism.

Scalable Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product, with considerations for safe and efficient industrial execution.

3.1. Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Quantity (kg)Molar Eq.Notes
Ethyl 4-chloro-3-nitrobenzoate16588-16-2229.620.8001.0Starting material, purity >98%[8]
Cyclohexylamine108-91-899.170.3801.1Slight excess to ensure full conversion.
Potassium Carbonate (K₂CO₃), fine584-08-7138.210.5301.1Base to neutralize HCl byproduct.
Toluene108-88-392.148.0 L-Reaction solvent.
Isopropanol (IPA)67-63-060.104.0 L-Crystallization solvent.
Deionized Water7732-18-518.0210.0 L-For work-up and washing.

3.2. Equipment

  • 20 L glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Heating/cooling mantle or jacket.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

3.3. Step-by-Step Procedure

  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

    • Charge the reactor with Toluene (8.0 L).

  • Reagent Charging:

    • With moderate agitation, add Ethyl 4-chloro-3-nitrobenzoate (0.800 kg, 3.48 mol).

    • Add finely powdered Potassium Carbonate (0.530 kg, 3.83 mol). Rationale: Using a fine powder increases the surface area, leading to more efficient HCl scavenging.

    • Slowly add Cyclohexylamine (0.380 kg, 3.83 mol) over 15-20 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during addition.

  • Reaction Execution:

    • Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 110-115°C).

    • Maintain the reflux for 6-8 hours. Process Control: The reaction progress should be monitored by HPLC or TLC every 2 hours until the starting material (Ethyl 4-chloro-3-nitrobenzoate) is less than 1% of the total peak area.

  • Work-up and Phase Separation:

    • Cool the reaction mixture to 50-60°C.

    • Add deionized water (5.0 L) to the reactor and stir for 20 minutes to dissolve the potassium salts (KCl and excess K₂CO₃).

    • Stop agitation and allow the layers to separate for 30 minutes.

    • Drain the lower aqueous layer.

    • Perform a second wash by adding another 5.0 L of deionized water, stirring, and separating as before.

  • Solvent Swap and Crystallization:

    • Distill off the Toluene under atmospheric pressure.

    • Once most of the Toluene is removed, slowly add Isopropanol (4.0 L) to the reactor. This performs a solvent swap, as the product has better crystallization properties in IPA.

    • Continue distillation until the final volume in the reactor is approximately 3.0 L.

    • Slowly cool the resulting slurry to 0-5°C over 2-3 hours. Rationale: A slow cooling profile promotes the formation of larger, purer crystals, which are easier to filter.

    • Hold the slurry at 0-5°C for at least 2 hours to maximize product precipitation.

  • Isolation and Drying:

    • Filter the product using a Nutsche filter.

    • Wash the filter cake with cold (0-5°C) Isopropanol (2 x 0.5 L).

    • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

3.4. Expected Results

  • Yield: 0.89 - 0.95 kg (87-93% of theoretical)

  • Appearance: Bright yellow crystalline solid

  • Purity (HPLC): >99.0%

Process Workflow and Visualization

The entire manufacturing process can be visualized as a sequence of unit operations, which is critical for technology transfer and process hazard analysis.

Process_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_finishing Product Finishing charge_reactor 1. Charge Reactor (Toluene, K₂CO₃, Ethyl 4-chloro-3-nitrobenzoate) add_amine 2. Add Cyclohexylamine (T < 40°C) charge_reactor->add_amine reflux 3. Heat to Reflux (110-115°C, 6-8h) add_amine->reflux monitor 4. In-Process Control (HPLC/TLC) reflux->monitor cool_down 5. Cool to 60°C monitor->cool_down water_wash 6. Water Wash & Phase Sep. cool_down->water_wash distill 7. Solvent Swap (Toluene -> IPA) water_wash->distill crystallize 8. Cool & Crystallize (0-5°C) distill->crystallize filtrate 9. Filtration crystallize->filtrate wash_cake 10. IPA Cake Wash filtrate->wash_cake dry 11. Vacuum Drying (50-60°C) wash_cake->dry product Final Product dry->product

Caption: Industrial process workflow for the synthesis.

Safety Considerations

  • Toluene: Flammable liquid and vapor. Handle in a well-ventilated area away from ignition sources.

  • Cyclohexylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid dust inhalation.

  • Pressure: The reaction is run at atmospheric pressure. Ensure the reactor's vent and condenser are not blocked.

Conclusion

The protocol described provides a robust and scalable method for the industrial synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. By leveraging a well-understood SNAr reaction and optimizing the work-up and isolation steps, this process avoids cumbersome purification techniques while delivering high yields and excellent purity. This makes it a commercially attractive route for producing this key pharmaceutical intermediate.

References

  • Organic Process Research & Development. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. ACS Publications. [Link]

  • ACS Omega. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Publications. [Link]

  • Google Patents. (n.d.). An Improved Process For The Synthesis Of Dabigatran And Its Intermediates.
  • Patsnap. (n.d.). Synthetic method of dabigatran etexilate key intermediate. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of dabigatran and its intermediates.
  • Pharmd Guru. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Ethyl 4-chloro-3-nitrobenzoate. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of alkyl nitrobenzoates.
  • ResearchGate. (n.d.). Scalable Preparation of Substituted 4‐Aminoquinolines: Advancements in Manufacturing Process Development. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 4-chloro-3-nitrobenzoate, min 98%, 100 grams. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Regioselective Nitration of Ethyl 4-(Cyclohexylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a valuable intermediate in medicinal chemistry and drug development. The procedure details the electrophilic aromatic substitution via nitration of ethyl 4-(cyclohexylamino)benzoate using a mixed acid (sulfuric and nitric acid) approach. We delve into the mechanistic rationale, regiochemical control, safety protocols, and detailed characterization of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for the synthesis of nitroaromatic compounds.

Introduction and Scientific Rationale

Nitrated aromatic compounds are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The nitro group, a strong electron-withdrawing moiety, can be readily reduced to an amino group, providing a gateway to diverse functionalization strategies. The target molecule, ethyl 4-(cyclohexylamino)-3-nitrobenzoate, is a substituted nitroaromatic compound with potential applications as a precursor for various heterocyclic and pharmacologically active molecules.

The synthesis hinges on the principles of electrophilic aromatic substitution (EAS) , a cornerstone of organic chemistry.[1] In this reaction, a potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the dehydration of nitric acid by concentrated sulfuric acid.[2][3]

The regiochemical outcome of the reaction is dictated by the electronic properties of the substituents already present on the benzene ring. The starting material, ethyl 4-(cyclohexylamino)benzoate, possesses two key groups:

  • A cyclohexylamino group (-NH-C₆H₁₁): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. It is a strong ortho, para-director.

  • An ethyl ester group (-COOEt): This is a deactivating group, withdrawing electron density from the ring. It is a meta-director.

The powerfully activating and directing effect of the amino group overrides the deactivating, meta-directing effect of the ester. Consequently, the incoming nitro group is selectively directed to the position ortho to the cyclohexylamino group, yielding the desired 3-nitro product. Strict temperature control is paramount to minimize the formation of unwanted byproducts and ensure the safety of this highly exothermic reaction.[1][4]

Materials and Equipment

Reagents and Chemicals
Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Ethyl 4-(cyclohexylamino)benzoate102004-72-8C₁₅H₂₁NO₂247.33Starting material
Sulfuric Acid (H₂SO₄), 98%7664-93-9H₂SO₄98.08Dehydrating agent, catalyst
Nitric Acid (HNO₃), 70%7697-37-2HNO₃63.01Nitrating agent source
Ethyl 4-(cyclohexylamino)-3-nitrobenzoateNot availableC₁₅H₂₀N₂O₄292.33Target product
Ethanol (EtOH), 95% or Absolute64-17-5C₂H₅OH46.07Recrystallization solvent
Deionized Water (H₂O)7732-18-5H₂O18.02Work-up and washing
Crushed IceN/AH₂O (solid)18.02Reaction quenching
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Neutralizing agent for spills
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Pasteur pipettes

  • Büchner funnel and filter flask

  • Vacuum source

  • Recrystallization apparatus

  • Standard analytical equipment (NMR, FT-IR, Melting Point)

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. All operations must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment.

Workflow Diagram

Nitration_Workflow cluster_prep Part A: Nitrating Mixture Prep cluster_reaction Part B: Nitration Reaction cluster_workup Part C: Isolation cluster_purification Part D: Purification A1 Cool H₂SO₄ in Ice Bath A2 Slowly Add HNO₃ to H₂SO₄ A1->A2 Maintain 0-5 °C B3 Add Nitrating Mixture Dropwise A2->B3 B1 Dissolve Substrate in H₂SO₄ B2 Cool Substrate Solution to 0 °C B1->B2 B2->B3 Maintain < 10 °C B4 Stir at 0-5 °C for 1h B3->B4 B5 Warm to RT, Stir 30 min B4->B5 C1 Pour Reaction onto Crushed Ice B5->C1 C2 Vacuum Filter Precipitate C1->C2 C3 Wash with Cold H₂O C2->C3 C4 Wash with Cold EtOH C3->C4 Crude Product D1 Recrystallize from Hot Ethanol C4->D1 D2 Collect Crystals by Filtration D1->D2 D3 Dry Under Vacuum D2->D3 Pure Product Characterization Characterization D3->Characterization

Caption: Experimental workflow for the nitration of ethyl 4-(cyclohexylamino)benzoate.

Part A: Preparation of the Nitrating Mixture
  • In a 50 mL beaker, place concentrated H₂SO₄ (6 mL).

  • Cool the beaker in an ice-salt bath to 0 °C.

  • Using a Pasteur pipette, add concentrated HNO₃ (4 mL) dropwise to the cold, stirring H₂SO₄. The addition should be extremely slow to maintain the temperature below 10 °C.

  • Keep the prepared nitrating mixture in the ice bath until use.

Part B: Nitration Reaction
  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add ethyl 4-(cyclohexylamino)benzoate (2.47 g, 10 mmol).

  • Place the flask in an ice-salt bath and add concentrated H₂SO₄ (10 mL) slowly while stirring, ensuring the substrate dissolves completely.

  • Cool the solution to between 0 and 5 °C.

  • Using the dropping funnel, add the pre-cooled nitrating mixture (from Part A) dropwise to the substrate solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10 °C.[4][5][6] This step is highly exothermic.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 60 minutes.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for another 30 minutes to ensure the reaction goes to completion.

Part C: Work-up and Isolation
  • Prepare a 400 mL beaker containing approximately 100 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously. A yellow solid should precipitate.[1][4][5]

  • Allow the ice to melt completely, then isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove residual acids.

  • Wash the cake with one portion of ice-cold 95% ethanol (20 mL) to remove more soluble impurities.[1][6]

  • Press the solid as dry as possible on the funnel by maintaining the vacuum.

Part D: Purification
  • Transfer the crude solid to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Start with approximately 20-30 mL and add more if necessary.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified, yellow, crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the product under vacuum to a constant weight. Record the final mass and calculate the percentage yield.

Characterization and Expected Results

The identity and purity of the synthesized ethyl 4-(cyclohexylamino)-3-nitrobenzoate should be confirmed by standard analytical techniques.

  • Appearance: Yellow crystalline solid.

  • Yield: A typical yield for this reaction is in the range of 70-85%.

  • Melting Point: While no specific literature value is readily available, a sharp melting point range is indicative of high purity. For comparison, the similar compound ethyl 4-ethylamino-3-nitrobenzoate has a reported melting point after crystallization from ethanol.[2]

Spectroscopic Analysis
  • FT-IR Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3350 cm⁻¹: N-H stretching of the secondary amine.

    • ~2930 & 2850 cm⁻¹: C-H stretching from the cyclohexyl and ethyl groups.

    • ~1720 cm⁻¹: C=O stretching of the ester group.

    • ~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric): N-O stretching vibrations characteristic of an aromatic nitro group.[7][8]

    • ~1600, ~1480 cm⁻¹: C=C stretching of the aromatic ring.

  • ¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃, δ in ppm):

    • ~8.5 ppm (d, 1H): Aromatic proton ortho to the nitro group (H-2).

    • ~8.0 ppm (dd, 1H): Aromatic proton ortho to the ester (H-6).

    • ~7.0 ppm (d, 1H): Aromatic proton ortho to the amino group (H-5).

    • ~4.4 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.

    • ~3.5 ppm (m, 1H): Methine proton of the cyclohexyl group attached to nitrogen.

    • ~1.2-2.2 ppm (m, 10H): Methylene protons of the cyclohexyl group.

    • ~1.4 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester. (Prediction based on analogous structures like methyl 4-anilino-3-nitrobenzoate and 2-nitroaniline).[9]

  • ¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃, δ in ppm):

    • ~165 ppm: Carbonyl carbon of the ester.

    • ~148 ppm: Aromatic carbon attached to the amino group (C-4).

    • ~138 ppm: Aromatic carbon attached to the nitro group (C-3).

    • ~135 ppm: Aromatic carbon C-2.

    • ~128 ppm: Aromatic carbon C-6.

    • ~125 ppm: Aromatic carbon attached to the ester group (C-1).

    • ~115 ppm: Aromatic carbon C-5.

    • ~62 ppm: Methylene carbon of the ethyl ester (-OCH₂).

    • ~55 ppm: Methine carbon of the cyclohexyl group.

    • ~32, 26, 25 ppm: Methylene carbons of the cyclohexyl group.

    • ~14 ppm: Methyl carbon of the ethyl ester (-CH₃). (Prediction based on analogous structures like methyl 4-anilino-3-nitrobenzoate and 2-nitroaniline).[9][10]

Critical Safety Considerations

Adherence to strict safety protocols is non-negotiable when performing nitration reactions.

  • Corrosive Hazards: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8] Always handle them in a fume hood.

  • Exothermic Reaction: The mixing of the acids and the nitration reaction itself are highly exothermic. Failure to control the temperature can lead to a thermal runaway, rapid production of toxic nitrogen dioxide (NO₂) gas, and a potential explosion.[7]

  • Oxidizing Agent: Nitric acid is a powerful oxidizing agent and can react violently with organic materials, reducing agents, and bases.

  • Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) are mandatory.[7][8]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have a spill kit containing a neutralizer, such as sodium bicarbonate, readily available.[8]

  • Waste Disposal: All acidic aqueous waste must be neutralized carefully before disposal according to institutional guidelines. Do not mix nitric acid waste with organic solvent waste.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for... [Spectral Data].
  • Wahl, G., & Gallardo-Williams, M. (n.d.).
  • UW Environmental Health & Safety. (2024).
  • Guggenheim, T. L., et al. (Eds.). (1996).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2014).
  • Zhang, Z., et al. (2009). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E, 65(Pt 1), o227.
  • Guidechem. (n.d.).
  • Sadygov, I. A., et al. (2018).
  • Master Organic Chemistry. (2018).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • ChemicalBook. (n.d.).
  • SpectraBase. (n.d.). 4-CYCLOHEXYLAMINO-3-NITROBUT-3-EN-2-ONE - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 2-Nitroaniline.
  • PubChem. (n.d.). Methyl 3-nitro-4-(phenylamino)benzoate.
  • ChemicalBook. (n.d.). 2-Nitroaniline(88-74-4) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2-(2-CYCLOHEXENYL)-N-(ACETYL)-ANILINE - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). N-METHYL-2-NITROANILINE(612-28-2) 1H NMR spectrum.
  • Oriental Journal of Chemistry. (2018).
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.). Ethyl p-nitrobenzoate.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
  • Zaczek, N. M., & Tyszklewicz, R. B. (1986). Relative Activating Ability of Various Ortho, Para-Directors.
  • Royal Society of Chemistry. (n.d.).
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  • University of California, Irvine. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, offering potential causes and actionable solutions.

Low Yield After Recrystallization

Problem: You are experiencing a significant loss of product after performing recrystallization.

Potential Causes & Solutions:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] If the compound is too soluble at low temperatures, it will remain in the mother liquor, leading to low recovery.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent pair. Common choices for compounds with similar functionalities include ethanol, ethyl acetate/hexanes, or toluene.[3] A rule of thumb is that solvents with functional groups similar to the compound being purified often work well.[3]

  • Excessive Solvent Usage: Using too much solvent will keep the compound dissolved even after cooling, preventing efficient crystallization.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] If you've added too much, carefully evaporate some of the solvent to reach the saturation point.

  • Cooling Rate is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals or oils.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[4]

  • Premature Crystallization During Hot Filtration: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize on the filter paper.

    • Solution: Use a heated filter funnel and pre-warm the receiving flask. Perform the filtration as quickly as possible.

Oiling Out During Recrystallization

Problem: Instead of forming crystals, the compound separates as an oil upon cooling.

Potential Causes & Solutions:

  • High Impurity Concentration: A high level of impurities can depress the melting point of the mixture, leading to oiling out.

    • Solution: Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before recrystallization.

  • Inappropriate Solvent: The chosen solvent may not be suitable for inducing crystallization of your specific compound.

    • Solution: Experiment with different solvent systems. Sometimes, a solvent pair (one in which the compound is soluble and one in which it is less soluble) can be effective.[4] For example, dissolving the compound in a good solvent like ethyl acetate and then slowly adding a poor solvent like hexanes until the solution becomes cloudy can induce crystallization upon cooling.[3]

Incomplete Separation During Column Chromatography

Problem: Fractions collected from the column show a mixture of the desired product and impurities, as indicated by TLC analysis.

Potential Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all components to move too quickly through the column, or not polar enough, resulting in very slow elution and band broadening.[5]

    • Solution: Optimize the mobile phase using thin-layer chromatography (TLC) beforehand.[6] Aim for an Rf value of 0.2-0.4 for the desired compound. A common mobile phase for aromatic nitro compounds is a mixture of hexanes and ethyl acetate.[7]

  • Column Overloading: Applying too much crude material to the column will exceed its separation capacity.[6]

    • Solution: As a general guideline, use a silica gel mass that is 30-100 times the mass of the crude product.

  • Poor Column Packing: Channels or cracks in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.[6]

    • Solution: Ensure the silica gel is packed uniformly. The wet slurry method is generally preferred to minimize air bubbles and channels.[6]

  • Co-eluting Impurities: Some impurities may have very similar polarities to the target compound, making separation by standard chromatography challenging.

    • Solution: Consider using a different stationary phase, such as alumina, or a different solvent system.[5][8] Phenyl-Hexyl columns can also be advantageous for separating aromatic compounds due to π-π interactions.[9]

Product Decomposition on Silica Gel

Problem: You observe the formation of new, more polar spots on the TLC plate after running a column, indicating product degradation.

Potential Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.

    • Solution: Use deactivated silica gel by adding a small percentage of a base, such as triethylamine (0.1-1%), to the mobile phase. Alternatively, use a different stationary phase like neutral alumina.[8]

  • Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation.

    • Solution: Optimize the mobile phase for a reasonably fast elution without sacrificing separation. Flash chromatography, which uses pressure to increase the flow rate, can also minimize the time the compound spends on the stationary phase.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for a compound like Ethyl 4-(cyclohexylamino)-3-nitrobenzoate?

A1: The primary techniques for purifying solid organic compounds are recrystallization and column chromatography.[1][10]

  • Recrystallization is an effective method for removing small amounts of impurities from a solid compound.[1][11] It relies on the difference in solubility of the compound and the impurities in a chosen solvent at different temperatures.[1]

  • Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase.[6][10] It is particularly useful for separating larger quantities of material or for mixtures with components of similar polarity.[5]

  • Liquid-liquid extraction can be used as an initial cleanup step to remove acidic or basic impurities.[11] For example, washing an organic solution of the crude product with a dilute acid or base can remove corresponding basic or acidic impurities.[2]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal solvent for recrystallization should meet the following criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures.[1]

  • The impurities should either be very soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[1]

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

A systematic approach involves testing the solubility of a small amount of the crude product in various solvents at room temperature and then upon heating.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common and efficient method for monitoring the progress of column chromatography.[12][13]

  • Spot a small amount of the initial crude mixture on a TLC plate alongside spots from each collected fraction.

  • Develop the plate in the same mobile phase used for the column.

  • Visualize the spots under a UV lamp or by using a chemical stain.

  • Fractions containing only the spot corresponding to the desired product can be combined.[5]

Q4: What are the potential impurities in the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate?

A4: The synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate typically involves the reaction of ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine. Potential impurities could include:

  • Unreacted starting materials: ethyl 4-chloro-3-nitrobenzoate and cyclohexylamine.

  • Byproducts from side reactions. For example, in nitration reactions, isomers can be formed.[12]

  • Solvents and reagents used in the reaction and workup.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity of the final product can be assessed by several methods:

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting point range.[1] Impurities tend to broaden and depress the melting point.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

Visualizations

Purification Method Selection Workflow

Purification_Workflow Start Crude Product IsSolid Is the product a solid? Start->IsSolid IsThermallyStable Thermally stable below boiling point? IsSolid->IsThermallyStable No (Liquid) Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Column Chromatography IsThermallyStable->ColumnChromatography No / Non-volatile Distillation Distillation IsThermallyStable->Distillation Yes CheckPurity Check Purity (TLC, MP) Recrystallization->CheckPurity PureProduct Pure Product ColumnChromatography->PureProduct Distillation->PureProduct CheckPurity->ColumnChromatography Not Pure CheckPurity->PureProduct Pure Column_Troubleshooting Start Poor Separation in Column CheckTLC Review pre-column TLC optimization Start->CheckTLC BadRf Rf too high/low or spots streaking? CheckTLC->BadRf OptimizeSolvent Re-optimize mobile phase BadRf->OptimizeSolvent Yes CheckLoading Column overloaded? BadRf->CheckLoading No OptimizeSolvent->Start ReduceLoad Reduce sample load CheckLoading->ReduceLoad Yes CheckPacking Column packed poorly? CheckLoading->CheckPacking No ReduceLoad->Start RepackColumn Repack column carefully CheckPacking->RepackColumn Yes Success Successful Separation CheckPacking->Success No RepackColumn->Start

Sources

Technical Support Center: Enhancing the Purity of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the purity of your product. The information provided is grounded in established chemical principles and supported by authoritative references.

Introduction to the Synthesis and Purity Challenges

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine. While the reaction is generally straightforward, achieving high purity can be challenging due to the potential for various side products and the presence of unreacted starting materials. This guide will address these issues directly, providing practical solutions and the scientific rationale behind them.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to address specific problems you may encounter during your experiment.

FAQ 1: My reaction seems to be incomplete, and I have a significant amount of unreacted ethyl 4-chloro-3-nitrobenzoate in my crude product. What can I do?

Answer:

Incomplete conversion is a common issue in SNAr reactions and can be attributed to several factors. Here’s a systematic approach to troubleshoot this problem:

  • Reaction Time and Temperature: The reaction between ethyl 4-chloro-3-nitrobenzoate and cyclohexylamine may require more forcing conditions than anticipated. A detailed protocol for a similar reaction suggests heating at 70 °C for 18 hours[1]. If you are running your reaction at a lower temperature or for a shorter duration, consider increasing these parameters. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion[1].

  • Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile[1]. The solvent should be polar aprotic, such as Dimethyl Sulfoxide (DMSO), to facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism[1][2]. Ensure your solvent is anhydrous, as water can lead to side reactions.

  • Stoichiometry of Reactants: Using a slight excess of cyclohexylamine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.

Workflow for Optimizing Reaction Completion

G cluster_0 Reaction Incomplete cluster_1 Troubleshooting Steps cluster_2 Monitoring and Outcome Incomplete_Conversion Incomplete Conversion (Starting material remains) Increase_Temp_Time Increase Reaction Temperature and/or Time Incomplete_Conversion->Increase_Temp_Time Action 1 Check_Base_Solvent Verify Base and Solvent Quality Incomplete_Conversion->Check_Base_Solvent Action 2 Adjust_Stoichiometry Adjust Reactant Stoichiometry Incomplete_Conversion->Adjust_Stoichiometry Action 3 Monitor_TLC Monitor by TLC Increase_Temp_Time->Monitor_TLC Check_Base_Solvent->Monitor_TLC Adjust_Stoichiometry->Monitor_TLC Monitor_TLC->Incomplete_Conversion Unsuccessful Complete_Conversion Complete Conversion (High Purity Product) Monitor_TLC->Complete_Conversion Successful

Caption: Troubleshooting workflow for incomplete reaction.

FAQ 2: I'm observing an unknown impurity with a similar polarity to my product on the TLC plate. What could it be and how can I remove it?

Answer:

An impurity with similar polarity can be challenging to separate. Here are the likely culprits and purification strategies:

  • Potential Impurities:

    • Di-substituted product: It's possible that a second molecule of cyclohexylamine displaces the ethoxy group of the ester, though this is less likely under standard conditions.

    • Hydrolysis product: If there is water in your reaction mixture, the ethyl ester can hydrolyze to the corresponding carboxylic acid (4-(cyclohexylamino)-3-nitrobenzoic acid). This impurity will have a different polarity and can often be removed by an aqueous work-up.

    • Side products from the base: If a nucleophilic base is used, it can compete with cyclohexylamine, leading to an undesired byproduct.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating compounds with similar polarities[3]. A gradient elution is often more effective than an isocratic one. You can start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Careful monitoring of the fractions by TLC is essential.

    • Recrystallization: If the impurity is present in a small amount, recrystallization can be highly effective. The key is to find a suitable solvent or solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in the mother liquor[4][5].

FAQ 3: My product has a persistent yellow or orange color, even after initial purification. How can I decolorize it?

Answer:

The color is likely due to residual nitro-aromatic impurities or degradation products. Here are some methods for decolorization:

  • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. The solution should then be hot-filtered to remove the charcoal before allowing the product to crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Thorough Washing: Ensure that your crude product is thoroughly washed during the work-up to remove any colored starting materials or byproducts. Washing the organic layer with a brine solution can help remove residual water and some water-soluble impurities[6].

FAQ 4: How do I choose the right solvent system for recrystallization?

Answer:

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A common approach is to use a solvent pair: one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent)[4].

Common Recrystallization Solvent Systems:

Solvent SystemPolarityComments
Ethanol/WaterPolarA good starting point for moderately polar compounds.
Ethyl Acetate/HexaneMediumA versatile system for a wide range of organic compounds.
Dichloromethane/HexaneMediumEffective for compounds that are highly soluble in chlorinated solvents.
Acetone/WaterPolarAnother good option for polar compounds.

Protocol for Solvent System Selection:

  • Dissolve a small amount of your crude product in a minimal amount of the "good" solvent at its boiling point.

  • While hot, add the "bad" solvent dropwise until the solution becomes cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (Adapted from a similar procedure[1])
  • To a solution of ethyl 4-chloro-3-nitrobenzoate (1.0 eq) in anhydrous DMSO, add cyclohexylamine (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 18 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack a column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., from 2% to 20% Ethyl Acetate in Hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Workflow for Purification

G Crude_Product Crude Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification (if necessary) Purity_Analysis Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Purity_Analysis->Column_Chromatography Repurify Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product Meets Specs

Caption: General purification workflow.

Purity Analysis

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Suggested HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should provide good separation of the product from more polar and less polar impurities[7][8][9].

References

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. [Link]

  • Gillard, J. R., & Beaulieu, P. L. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Martin, S. F., & Dodge, J. A. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 4-hydroxy-3-nitrobenzoate on Newcrom R1 HPLC column. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. [Link]

  • Daniel, T. A., et al. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(12), o2235–o2236. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 4-CHLORO-3-NITROBENZOATE | CAS 16588-16-2. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • PubChemLite. (n.d.). Ethyl 4-hydroxy-3-nitrobenzoate (C9H9NO5). [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial nucleophilic aromatic substitution (SNAr) reaction. As a key intermediate in the synthesis of anticoagulant medications like Dabigatran Etexilate, achieving a high yield and purity of this compound is paramount.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your synthesis is successful.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry to empower you to make informed decisions.

Question 1: Why is my reaction yield of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate consistently low?

Answer:

Low yield is a frequent challenge in the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. The root cause often lies in one or more of the following factors:

  • Incomplete Reaction: The nucleophilic aromatic substitution between ethyl 4-chloro-3-nitrobenzoate and cyclohexylamine may not have gone to completion. This can be due to:

    • Suboptimal Reaction Temperature: SNAr reactions are sensitive to temperature. While higher temperatures generally increase the reaction rate, they can also lead to decomposition of starting materials or products. It's crucial to find the optimal temperature for your specific solvent and base combination.[4] A typical starting point is around 70°C in a solvent like DMSO.[5]

    • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reagent, typically the ethyl 4-chloro-3-nitrobenzoate.

    • Ineffective Base: A base is often used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Common bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5] Ensure your base is of high purity and used in an appropriate stoichiometric amount (typically 1.1 to 1.5 equivalents).

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of a di-substituted product where a second molecule of cyclohexylamine reacts. While sterically hindered, this can occur under forcing conditions.

  • Product Loss During Workup and Purification: The product can be lost during aqueous workup if the pH is not carefully controlled. Additionally, purification by column chromatography can lead to yield loss if not optimized.

Workflow for Diagnosing Low Yield:

Caption: A flowchart for troubleshooting low reaction yields.

Question 2: My reaction mixture is turning dark brown/black. Is this normal, and what should I do?

Answer:

While a color change to reddish-orange is expected upon the addition of the amine to the reaction mixture, a very dark brown or black coloration can be indicative of decomposition.[5] This is often caused by:

  • Excessive Heat: Overheating the reaction can lead to the degradation of the nitro-aromatic compound and the amine.

  • Presence of Impurities: Impurities in the starting materials or solvent can catalyze decomposition pathways.

  • Air Oxidation: While not always a major issue, prolonged exposure of the reaction mixture to air at high temperatures can contribute to darkening.

Recommended Actions:

  • Temperature Control: Immediately reduce the reaction temperature if it has exceeded the intended setpoint.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere of nitrogen or argon can minimize oxidative side reactions.

  • Reagent and Solvent Purity: Ensure that your ethyl 4-chloro-3-nitrobenzoate, cyclohexylamine, and solvent are of high purity. Consider purifying them if necessary.

Question 3: I'm having difficulty purifying the final product. What are the best practices for purification?

Answer:

Purification of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate can be challenging due to its polarity and potential for co-eluting impurities. Here are some effective strategies:

  • Crystallization/Recrystallization: This is often the most effective method for obtaining a highly pure product. Suitable solvent systems include ethanol/water or isopropanol/water. The crude product is dissolved in the hot alcohol, and water is added dropwise until the solution becomes cloudy. Upon slow cooling, the pure product should crystallize.

  • Column Chromatography: If crystallization is not sufficient, flash column chromatography on silica gel is a viable option.

    • Solvent System: A gradient of ethyl acetate in hexane or petroleum ether is commonly used. Start with a low polarity mobile phase and gradually increase the polarity to elute the product.

    • TLC Analysis: Before running the column, carefully determine the Rf values of your product and impurities using TLC to select the optimal solvent system for separation.

Table 1: Typical Purification Parameters

MethodSolvent SystemKey Considerations
Recrystallization Ethanol/Water or Isopropanol/WaterSlow cooling is crucial for forming pure crystals.
Column Chromatography Ethyl Acetate/Hexane (gradient)Monitor fractions by TLC to avoid mixing with impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of cyclohexylamine attacks the carbon atom bearing the chlorine atom on the electron-deficient aromatic ring. This is the rate-determining step.

  • Formation of a Meisenheimer Complex: The attack of the nucleophile forms a negatively charged intermediate called a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group.

  • Loss of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

The presence of the strongly electron-withdrawing nitro group ortho to the leaving group is crucial for activating the ring towards nucleophilic attack.[6][7][8]

Mechanism Diagram:

Caption: The SNAr mechanism for the synthesis.

Q2: What are the key safety precautions for this reaction?

  • Ethyl 4-chloro-3-nitrobenzoate: This is a skin and eye irritant.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyclohexylamine: This is a corrosive and flammable liquid. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Solvents: Use appropriate precautions for the solvents being used (e.g., DMSO, ethanol).

Q3: Can I use a different leaving group on the aromatic ring?

Yes, other halogens can be used as leaving groups. The reactivity order in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the more electronegative fluorine atom makes the carbon it is attached to more electrophilic.[8]

Q4: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexane) to clearly separate the starting material (ethyl 4-chloro-3-nitrobenzoate) from the product. The disappearance of the starting material spot indicates the completion of the reaction.

Experimental Protocol: Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 4-chloro-3-nitrobenzoate (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.4 eq)[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[5]

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-chloro-3-nitrobenzoate and anhydrous DMSO.

  • Stir the mixture until the solid is completely dissolved.

  • Add cyclohexylamine dropwise to the solution.

  • Add DIPEA dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 18-24 hours.[5]

  • Monitor the reaction progress by TLC until the ethyl 4-chloro-3-nitrobenzoate is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into deionized water and stir.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography.

Table 2: Reagent Quantities (Example Scale)

ReagentMolar Eq.Amount (for 10g starting material)
Ethyl 4-chloro-3-nitrobenzoate1.010.0 g
Cyclohexylamine1.14.75 g
DIPEA1.47.9 g
DMSO-40 mL

References

  • Meng, Y., et al. (2020). Synthesis of Dabigatran Etexilate. Chinese Journal of Applied Chemistry, 37(6), 719-725.
  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dabigatran etexilate mesylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of dabigatran etexilate key intermediate. Retrieved from [Link]

  • Chemistry Steps. (2022, April 4). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US9533971B2 - Process for the synthesis of dabigatran and its intermediates.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN110128407B - Preparation method of dabigatran etexilate key intermediate.
  • Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • StudySmarter. (n.d.). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2025, May 13). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4-(7- nitro-2. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32. Retrieved from [Link]

  • Google Patents. (n.d.). EP3674293A1 - Process for synthesizing s-triazine compounds.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4b.a. Retrieved from [Link]

  • NIH. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2021, October 13). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the thermal parameters of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate synthesis.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions concerning the pivotal role of temperature in the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. The synthesis, a nucleophilic aromatic substitution (SNAr), is highly dependent on thermal conditions for optimal yield and purity.

Troubleshooting Guide

Question: My reaction has a very low yield or has failed completely. What are the likely temperature-related causes?

Answer: A low or non-existent yield of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is frequently tied to improper temperature management. Consider the following:

  • Insufficient Temperature: The reaction, a Nucleophilic Aromatic Substitution (SNAr), involves the formation of a stabilized carbanion intermediate (a Meisenheimer complex) which has a significant activation energy barrier.[1] If the reaction temperature is too low, the reactants will not have sufficient kinetic energy to overcome this barrier, resulting in a very slow or negligible reaction rate. For similar SNAr reactions, temperatures around 70 °C are often employed to ensure the reaction proceeds at a reasonable rate.[2]

  • Incorrect Heating Method: Ensure uniform heating of the reaction mixture. Use a temperature-controlled oil bath or heating mantle with efficient magnetic or mechanical stirring. Localized overheating can cause degradation, while uneven heating can lead to a stalled reaction in colder spots.

  • Premature Reaction Termination: SNAr reactions can be slow, sometimes requiring extended reaction times (e.g., 18 hours or more) even at elevated temperatures.[2] It is crucial to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material (Ethyl 4-chloro-3-nitrobenzoate) before proceeding with the workup.

Question: I've isolated my product, but it's impure. How can temperature control help minimize side products?

Answer: Impurity formation is a common issue when thermal parameters are not optimized.

  • Excessive Temperature: While heat is required to drive the reaction, excessive temperatures can lead to thermal degradation of the starting materials, the product itself, or the solvent.[3] This can result in a complex mixture of byproducts, complicating purification and reducing the final yield. The stability of related nitroaromatic compounds can be compromised at very high temperatures.[4]

  • Potential Side Reactions: Higher temperatures increase the rate of all possible reactions, not just the desired one. This can favor the formation of undesired side products. While elimination reactions are a common side-pathway for nucleophilic substitutions, the SNAr mechanism on an aromatic ring is less prone to this than alkyl halide substitutions.[5][6] However, other base-mediated side reactions or reactions with the solvent (e.g., DMSO) can occur if conditions are too harsh.

  • Post-Reaction Workup: Rapidly cool the reaction mixture to room temperature once TLC indicates completion. Quenching the reaction by adding water can help prevent further side reactions during the initial isolation steps.[2]

Question: My reaction starts but seems to stall before the limiting reagent is fully consumed. Could temperature be the issue?

Answer: A stalled reaction, where the conversion rate plateaus prematurely, can indeed be temperature-related.

  • Inadequate Long-Term Temperature Stability: Verify that your heating apparatus maintains a consistent temperature throughout the entire reaction period. A drop in temperature overnight, for instance, could cause the reaction rate to decrease significantly, making it appear stalled.

  • Solvent and Solubility Issues: Ensure your chosen solvent is appropriate for the reaction temperature. The reactants must remain fully dissolved at the reaction temperature to interact. A solvent like Dimethyl sulfoxide (DMSO) is often used for these types of reactions due to its high boiling point and ability to dissolve a wide range of reactants.[2] If the temperature drops, reactants may precipitate, effectively halting the reaction.

  • Re-evaluate the "Optimal" Temperature: The optimal temperature is a balance between reaction rate and stability. If the reaction stalls at a moderate temperature (e.g., 70 °C), a marginal increase (e.g., to 80-90 °C) might be necessary, but this must be done cautiously while monitoring for the appearance of new impurity spots on a TLC plate.

Frequently Asked Questions (FAQs)

Question: What is the underlying mechanism of this synthesis, and why is it temperature-sensitive?

Answer: The synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate from Ethyl 4-chloro-3-nitrobenzoate and cyclohexylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process:

  • Addition: The nucleophile (cyclohexylamine) attacks the electron-deficient carbon atom bonded to the chlorine. This forms a negatively charged intermediate called a Meisenheimer complex. The electron-withdrawing nitro group (—NO₂) is crucial as it stabilizes this intermediate through resonance, making the reaction possible.[1]

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Temperature is critical because it provides the necessary activation energy for the initial nucleophilic attack, which is typically the rate-determining step.[1] It governs the reaction rate; higher temperatures lead to faster reactions, but also increase the risk of degradation and side reactions.[5][6]

Question: What is the recommended temperature range for this synthesis?

Answer: Based on established procedures for analogous SNAr reactions, a starting temperature of 70 °C is recommended.[2] The optimal range is typically between 60 °C and 90 °C . It is highly advisable to perform small-scale optimization experiments to determine the ideal temperature for your specific setup, balancing reaction time with product purity.

Question: How does my choice of solvent impact the reaction temperature?

Answer: The solvent plays a critical role and is directly linked to the required reaction temperature. An ideal solvent for this SNAr reaction should:

  • Have a high boiling point to accommodate the required reaction temperature without pressurizing the system.

  • Be polar and aprotic (e.g., DMSO, DMF) to dissolve the reactants and stabilize the charged Meisenheimer complex intermediate without protonating the nucleophile.

  • Be relatively inert under the reaction conditions.

A solvent like DMSO (boiling point: 189 °C) is an excellent choice as it easily allows for heating to the 70-90 °C range while fulfilling the other criteria.[2]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

G Workflow for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Synthesis A Reactant Preparation (Ethyl 4-chloro-3-nitrobenzoate, Cyclohexylamine, Base, Solvent) B Reaction at Controlled Temperature (e.g., 70 °C, 18h) A->B Heat & Stir C Reaction Monitoring (TLC) B->C Sample periodically C->B Incomplete D Workup & Isolation (Cooling, Water Quenching, Precipitation/Extraction) C->D Complete E Purification (Recrystallization or Column Chromatography) D->E Crude Product F Product Analysis (NMR, MS, mp) E->F Purified Product

Caption: General experimental workflow for the synthesis.

Data Summary: Effect of Temperature

The following table provides a conceptual summary of the expected effects of varying the reaction temperature on key experimental outcomes. This should be used as a guide for process optimization.

TemperatureExpected Reaction TimeExpected YieldExpected PurityPrimary Risk Factor
< 60 °CVery Long (> 48h)Very LowHighIncomplete or stalled reaction
60-80 °C Moderate (12-24h) Good to Excellent High Optimal Range; requires monitoring
> 90 °CShort (< 12h)Moderate to LowLow to ModerateThermal degradation, increased side products

Detailed Experimental Protocol

This protocol is adapted from a reliable method for a similar SNAr reaction and serves as an authoritative starting point.[2]

Materials:

  • Ethyl 4-chloro-3-nitrobenzoate (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.4 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

  • Setup: Equip a round-bottomed flask with a magnetic stir bar and a reflux condenser. Place the flask in an oil bath on a stirrer hotplate equipped with a temperature controller.

  • Charging Reactants: To the flask, add Ethyl 4-chloro-3-nitrobenzoate (1.0 equiv) and anhydrous DMSO. Stir until the solid is fully dissolved.

  • Addition of Amine: Add cyclohexylamine (1.1 equiv) dropwise to the mixture. The solution will likely change color.

  • Addition of Base: Add DIPEA (1.4 equiv) dropwise. This may cause the mixture to become slightly cloudy.

  • Heating: Heat the reaction mixture to 70 °C using the pre-heated oil bath.

  • Reaction: Stir the mixture vigorously at 70 °C for 18-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC to track the disappearance of the Ethyl 4-chloro-3-nitrobenzoate starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Slowly add deionized water with efficient stirring to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol or hexane to remove highly soluble impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield Ethyl 4-(cyclohexylamino)-3-nitrobenzoate as a solid.

  • Characterization: Dry the purified product in a vacuum oven and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point).

References

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Ashenhurst, J. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Retrieved from [Link]

  • Beaulieu, P. L., & Gillard, J. R. (n.d.). A. 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester (3). Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). SN1 SN2 E1 E2 Decision (5)- The role of temperature [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Stache, E. E., et al. (n.d.). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. PMC - NIH. Retrieved from [Link]

  • Li, W., Zhao, J., & Cui, Y. (2017). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... [Image]. ResearchGate. Retrieved from [Link]

  • Chen, Y.-L., et al. (n.d.). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PMC - PubMed Central. Retrieved from [Link]

  • Ramishvili, T., et al. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. PMC - NIH. Retrieved from [Link]

  • Lal, K., et al. (2025). Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of niclosamide derivatives. Retrieved from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). ethyl 4-aminobenzoate. Organic Syntheses Procedure. Retrieved from [Link]

  • Kwan, E. E., et al. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]

  • Montilla, F., et al. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. Retrieved from [Link]

  • Appchem. (n.d.). Ethyl 4-chloro-3-nitrobenzoate | 16588-16-2 | C9H8ClNO4. Retrieved from [Link]

  • Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1687016A - New method for synthesizing niclosamide.
  • PubChem. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Hansen, T., & Tungen, J. E. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central. Retrieved from [Link]

  • Chan, Y. S., et al. (n.d.). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Request PDF - ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-cyclohexyl-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2025). Biodegradation of 3-Nitrobenzoate by Bacillus flexus strain XJU-4. ResearchGate. Retrieved from [Link]

  • Kaewnopparat, S., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH. Retrieved from [Link]

  • Barefoot, A. C., et al. (2004). Kinetics and mechanism of cymoxanil degradation in buffer solutions. PubMed. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Optimizing Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on catalyst selection and troubleshooting.

The formation of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a critical transformation, often accomplished via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2][3] The choice of catalyst and reaction conditions is paramount for achieving high yield, purity, and process efficiency.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of this synthesis.

Q1: What are the primary catalytic strategies for synthesizing Ethyl 4-(cyclohexylamino)-3-nitrobenzoate?

There are two main routes:

  • Nucleophilic Aromatic Substitution (SNAr): This is a catalyst-free approach where an electron-deficient aryl halide (Ethyl 4-chloro-3-nitrobenzoate) reacts directly with a nucleophile (cyclohexylamine). The reaction is driven by the presence of a strong electron-withdrawing group (the nitro group) ortho or para to the leaving group (the chloride).[4][5]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][3] It is particularly useful when the SNAr reaction is sluggish or fails. This method requires a palladium precatalyst and a specialized phosphine ligand.

Q2: When should I choose a Palladium-catalyzed approach over a direct SNAr reaction?

Consider a Palladium-catalyzed approach under the following circumstances:

  • Low Reactivity of Starting Material: If the SNAr reaction results in low conversion or requires excessively harsh conditions (very high temperatures, strong bases) that could degrade your starting materials or product.

  • Substrate Scope: The Buchwald-Hartwig amination is incredibly versatile and tolerates a wider range of functional groups compared to SNAr.[1]

  • Milder Conditions Required: Palladium-catalyzed reactions often proceed under milder conditions (lower temperatures, weaker bases), which can be crucial for sensitive substrates.

Q3: What type of Palladium catalyst and ligand should I start with for a Buchwald-Hartwig amination?

For the coupling of a primary amine like cyclohexylamine with an aryl chloride, a good starting point is a combination of a palladium(0) source and a sterically hindered biarylphosphine ligand.

  • Palladium Source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.[2]

  • Ligand: Sterically bulky, electron-rich phosphine ligands are essential. Good candidates include XPhos, SPhos, or RuPhos.[6] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1]

Q4: How critical is the choice of base and solvent?

Extremely critical.

  • Base: The base is required to deprotonate the amine, making it a more potent nucleophile. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are commonly used for Buchwald-Hartwig reactions.[6] For SNAr reactions, polar aprotic solvents like DMSO or DMF can accelerate the reaction rate.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause 1: Ineffective SNAr Conditions The direct reaction between Ethyl 4-chloro-3-nitrobenzoate and cyclohexylamine may be too slow. The electronic activation provided by the single nitro group might be insufficient for the reaction to proceed at a practical rate.[4][8]

Solution:

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

  • Change Solvent: Switch to a more polar aprotic solvent like DMSO or DMF, which are known to accelerate SNAr reactions.[7]

  • Switch to a Catalytic System: If optimizing SNAr conditions fails, the most reliable solution is to move to a Palladium-catalyzed Buchwald-Hartwig amination protocol.[3]

Potential Cause 2: Inactive Catalyst (Buchwald-Hartwig) The palladium catalyst may not be in its active Pd(0) state or may have decomposed.

Solution:

  • Use a Pre-catalyst: Employ commercially available, air-stable Pd(0) pre-catalysts that are designed for ease of use.

  • Ensure Inert Atmosphere: These reactions are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are degassed.[9] Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, rendering them inactive.

  • Check Reagent Purity: Impurities in solvents or reagents can poison the catalyst. Use high-purity, dry solvents and reagents.[9]

Problem 2: Formation of Side Products

Potential Cause: Hydrodehalogenation In Palladium-catalyzed reactions, a common side product is the hydrodehalogenated starting material (Ethyl 3-nitrobenzoate). This occurs when the oxidative addition intermediate reacts with a hydride source before the amine couples.

Solution:

  • Scrutinize Reagents: Ensure the amine and base are free of water, which can be a source of protons.

  • Optimize Ligand: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with a different class of bulky phosphine ligands.

  • Adjust Base: Using a slightly weaker or less soluble base can sometimes mitigate this side reaction.

Problem 3: Reaction Stalls Before Completion

Potential Cause: Catalyst Deactivation The catalyst may be deactivating over the course of the reaction.

Solution:

  • Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent the formation of inactive palladium aggregates.

  • Add Fresh Catalyst: If monitoring shows the reaction has stalled, a second charge of the catalyst and ligand can sometimes restart the conversion.

  • Check Stirring: Ensure the reaction mixture is being stirred efficiently, especially if the base is not fully soluble. Poor mixing can lead to localized concentration issues that affect catalyst stability.

Visual Guides and Data

Reaction Workflow Diagram

The following diagram illustrates the general workflow for setting up a Buchwald-Hartwig amination reaction.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Oven-dry glassware p2 Assemble under inert gas (Ar/N2) p1->p2 r1 Add Pd catalyst & ligand p2->r1 r2 Add base (e.g., NaOtBu) r1->r2 r3 Add Ethyl 4-chloro-3-nitrobenzoate r2->r3 rx1 Add degassed solvent (e.g., Toluene) r3->rx1 rx2 Add cyclohexylamine via syringe rx1->rx2 rx3 Heat to desired temperature (e.g., 80-100°C) rx2->rx3 rx4 Monitor by TLC/LC-MS rx3->rx4 w1 Cool to RT & quench rx4->w1 w2 Aqueous workup w1->w2 w3 Dry organic layer w2->w3 w4 Purify (e.g., column chromatography) w3->w4

Caption: General workflow for Buchwald-Hartwig amination.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low yield.

G start Low Yield Observed q1 Which method was used? start->q1 snar_path S(N)Ar q1->snar_path S(N)Ar bh_path Buchwald-Hartwig q1->bh_path Buchwald-Hartwig snar_check1 Increase Temperature & Monitor snar_path->snar_check1 bh_check1 Confirm Inert Atmosphere (Ar/N2) bh_path->bh_check1 snar_check2 Switch to Polar Aprotic Solvent (DMSO) snar_check1->snar_check2 No Improvement snar_solution Switch to Buchwald-Hartwig Protocol snar_check2->snar_solution No Improvement bh_check2 Verify Reagent Purity & Dryness bh_check1->bh_check2 OK bh_check3 Screen Alternative Ligands/Bases bh_check2->bh_check3 OK bh_solution Optimize Catalyst Loading & Temperature bh_check3->bh_solution

Caption: Decision tree for troubleshooting low reaction yield.

Catalyst System Comparison

The following table provides a starting point for catalyst system selection in a Buchwald-Hartwig amination.

Catalyst SystemPalladium SourceLigandBaseTypical SolventTemperature (°C)Notes
System 1 Pd₂(dba)₃XPhosNaOtBuToluene80-100A robust, general-purpose system for aryl chlorides.
System 2 Pd(OAc)₂RuPhosK₃PO₄Dioxane100Milder base, may be suitable for base-sensitive substrates.
System 3 Pd₂(dba)₃SPhosCs₂CO₃t-BuOH80-100Often effective for challenging couplings.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization.

Materials:

  • Ethyl 4-chloro-3-nitrobenzoate (1.0 equiv)

  • Cyclohexylamine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere of Argon.

  • Reagent Addition: To the flask, add Ethyl 4-chloro-3-nitrobenzoate, XPhos, sodium tert-butoxide, and Pd₂(dba)₃.

  • Solvent and Amine Addition: The flask is evacuated and backfilled with Argon three times. Anhydrous, degassed toluene is added via syringe, followed by the addition of cyclohexylamine.

  • Reaction: The reaction mixture is heated to 100°C in an oil bath and stirred vigorously.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: The reaction is cooled to room temperature and quenched by the addition of water. The mixture is transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

References

  • Xie, Y., Liu, S., Liu, Y., Wen, Y., & Deng, G. J. (2020). Palladium-Catalyzed One-Pot Diarylamine Formation from Nitroarenes and Cyclohexanones. Organic Letters. Available at: [Link]

  • Huang, J., Guo, W., Wu, W., Yin, F., Wang, H., Tao, C., Zhou, H., & Hu, W. (2024). Palladium-Catalyzed Dual C-H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions. The Journal of Organic Chemistry, 89(3), 2014-2023. Available at: [Link]

  • Kazemnejadi, M., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Chemical Communications. Available at: [Link]

  • Huang, J., et al. (2024). Palladium-Catalyzed Dual C−H Carbonylation of Diarylamines Leading to Diversified Acridones under CO. The Journal of Organic Chemistry. Available at: [Link]

  • (2018). Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C-H Bond Functionalization Methodology. The Journal of Organic Chemistry, 83(10), 5844-5850. Available at: [Link]

  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Scirp.org. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Available at: [Link]

  • ResearchGate. (2025). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available at: [Link]

  • Journal of Al-Nahrain University. (2025). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesizing s-triazine compounds.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • PubMed. (2008). Methyl 4-chloro-3-nitro-benzoate. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

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Technical Support Center: High-Purity Recrystallization of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this key pharmaceutical intermediate. Here, we move beyond generic protocols to explain the scientific principles behind each step, ensuring you can adapt and troubleshoot effectively to achieve high-purity material consistently.

Introduction to the Crystallization Challenge

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a crucial building block in the synthesis of various pharmaceutical agents, most notably the anticoagulant Edoxaban. The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), impacting its safety and efficacy. Recrystallization is the primary method for purifying this solid compound, but its successful execution depends on a nuanced understanding of its physical properties and the nature of the impurities present.

This guide provides a structured approach to developing a robust recrystallization protocol and troubleshooting common issues.

Understanding the Impurity Profile

Effective purification begins with understanding what needs to be removed. The most common synthesis route to Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is the nucleophilic aromatic substitution of ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine.

Potential Process-Related Impurities:

  • Unreacted Starting Materials:

    • Ethyl 4-chloro-3-nitrobenzoate

    • Cyclohexylamine

  • Side-Products:

    • Products of over-alkylation or other secondary reactions.

  • Residual Solvents:

    • Solvents used in the preceding synthetic step.

These impurities can interfere with crystal growth, leading to poor crystal morphology, reduced purity, and lower yields.

Troubleshooting Guide: Common Recrystallization Problems and Solutions

This section addresses specific issues you may encounter during the recrystallization of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate in a question-and-answer format.

Question 1: My product "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer:

"Oiling out" is a common problem where the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid. This occurs when the solute is highly supersaturated at a temperature above its melting point in the solvent. For nitroaromatic compounds, this can also be exacerbated by the presence of impurities which can depress the melting point of the mixture.

Causality and Solutions:

  • High Concentration of Impurities: Impurities can lower the melting point of the crude product, making it more prone to melting in the hot solvent before it has a chance to crystallize.

    • Solution: Consider a pre-purification step if the crude material is heavily contaminated. This could involve a simple wash with a solvent that selectively dissolves the impurity but not your product.

  • Cooling Rate is Too Fast: Rapid cooling can cause the solution to become highly supersaturated while still warm, leading to the separation of a liquid phase.

    • Solution: Slow down the cooling process. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath. Slow cooling favors the formation of well-ordered crystals over an amorphous oil.

  • Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your impure compound.

    • Solution: Select a solvent with a lower boiling point. If using a mixed solvent system, you can adjust the ratio to lower the overall boiling point.

Question 2: I am getting a very low yield of recrystallized product. What are the likely causes?

Answer:

A low yield can be frustrating and is often due to one of several factors related to solvent selection and experimental technique.

Causality and Solutions:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your product may crystallize in the funnel or filter paper.

    • Solution: Pre-heat your filtration apparatus (funnel and receiving flask) in an oven before use. Use a stemless funnel to prevent clogging. It can also be beneficial to add a small excess of hot solvent before filtration to ensure the product remains in solution. This excess can be evaporated off after filtration.

  • The Chosen Solvent is Too Good: The ideal recrystallization solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures. If the solubility is still significant at low temperatures, you will lose product to the mother liquor.

    • Solution: Re-evaluate your solvent choice. If a single solvent is not ideal, consider a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Question 3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer:

The failure of a compound to crystallize from a supersaturated solution is a common occurrence and can usually be rectified by inducing nucleation.

Causality and Solutions:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its equilibrium solubility, but there are no nucleation sites for crystal growth to begin.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for the first crystals to form.

    • Solution 2: Seeding: If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

  • Too Much Solvent: As with low yield, an excess of solvent can prevent the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Ethyl 4-(cyclohexylamino)-3-nitrobenzoate?

A1: The ideal solvent must be determined experimentally. However, based on the structure (an aromatic nitro ester with an amino group), good starting points for screening are:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, and toluene.

  • Mixed Solvents: Ethanol/water, ethyl acetate/hexane.

The principle is to find a solvent or solvent pair where the compound is highly soluble when hot and poorly soluble when cold.

Q2: How can I assess the purity of my recrystallized product?

A2: Several methods can be used to determine the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method to determine purity and can detect even small amounts of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual impurities.

Q3: How critical is the drying step after recrystallization?

A3: The drying step is crucial. Residual solvent can act as an impurity, affecting the accuracy of yield calculations and potentially interfering with subsequent reactions. Ensure the crystals are dried thoroughly under vacuum until a constant weight is achieved.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude Ethyl 4-(cyclohexylamino)-3-nitrobenzoate and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves completely in the hot solvent and precipitates upon cooling, it is a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which your compound is highly soluble (the "good" solvent, e.g., ethanol) and one in which it is poorly soluble (the "bad" solvent, e.g., water).

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single Solvent Recrystallization protocol.

Visualizing the Workflow

General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final Final Product A Crude Solid C Dissolve in Minimum Hot Solvent A->C B Select Solvent(s) B->C D Add Charcoal (if needed) C->D Colored? E Hot Gravity Filtration C->E Insoluble Impurities? F Slow Cooling (Crystallization) C->F No Impurities D->E E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J High-Purity Product I->J Troubleshooting_Tree Start Recrystallization Issue OilingOut Oiling Out Start->OilingOut Product 'oils out' LowYield Low Yield Start->LowYield Low Yield NoCrystals No Crystals Start->NoCrystals No Crystals Form CoolSlower Action: Cool Slowly OilingOut->CoolSlower Cause: Rapid Cooling ChangeSolvent Action: Use Lower BP Solvent OilingOut->ChangeSolvent Cause: Solvent BP Too High PrePurify Action: Pre-purify Crude OilingOut->PrePurify Cause: High Impurity Load LessSolvent Action: Use Minimum Solvent LowYield->LessSolvent Cause: Too Much Solvent HeatFunnel Action: Pre-heat Funnel LowYield->HeatFunnel Cause: Premature Crystallization ReassessSolvent Action: Re-evaluate Solvent/Pair LowYield->ReassessSolvent Cause: Product Too Soluble Cold Scratch Action: Scratch Flask NoCrystals->Scratch Induce Nucleation Seed Action: Add Seed Crystal NoCrystals->Seed Induce Nucleation Concentrate Action: Evaporate Some Solvent NoCrystals->Concentrate Cause: Too Dilute

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a substituted nitroaromatic compound with potential applications in medicinal chemistry. In the absence of extensive published data for this specific molecule, this guide establishes a robust analytical framework based on established principles and spectral data from closely related analogs.

The Importance of Multi-faceted Analysis

The structural complexity of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, featuring aromatic, nitro, amine, and ester functionalities, necessitates a multi-technique approach for unambiguous identification and purity assessment. A combination of spectroscopic and chromatographic methods provides orthogonal information, ensuring a comprehensive and reliable characterization. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Workflow for Comprehensive Characterization

The logical flow for characterizing a novel compound like Ethyl 4-(cyclohexylamino)-3-nitrobenzoate involves a stepwise application of these techniques to build a complete structural and purity profile.

Caption: A logical workflow for the comprehensive characterization of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the piecing together of the molecular structure.

Expertise & Experience: Interpreting the Spectrum

For Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, we can predict the key resonances based on the electronic effects of the substituents. The electron-withdrawing nitro group will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the electron-donating amino group will cause an upfield shift for the protons and carbons on the aromatic ring to which it is attached. The cyclohexyl and ethyl groups will exhibit characteristic aliphatic signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0 ppm.

Predicted ¹H and ¹³C NMR Data
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale
Aromatic-H (ortho to NO₂)~8.5~125Strongly deshielded by the adjacent nitro group.
Aromatic-H (ortho to NH)~7.0~115Shielded by the electron-donating amino group.
Aromatic-H (meta to both)~7.8~135Influenced by both groups.
Cyclohexyl-CH (attached to N)~3.5~55Deshielded by the nitrogen atom.
Cyclohexyl-CH₂1.2-2.025-35Typical aliphatic region.
Ethyl-CH₂~4.4~62Deshielded by the ester oxygen.
Ethyl-CH₃~1.4~14Typical aliphatic region.
Carbonyl-C-~165Characteristic chemical shift for an ester carbonyl.
Aromatic-C (ipso-COOEt)-~130
Aromatic-C (ipso-NH)-~145Deshielded by the nitrogen.
Aromatic-C (ipso-NO₂)-~140Deshielded by the nitro group.

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common technique that induces fragmentation, while softer ionization methods like Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.

Expertise & Experience: Predicting Fragmentation Patterns

The fragmentation of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate under EI conditions is expected to follow predictable pathways. Alpha-cleavage next to the amine and ester functionalities, as well as the loss of the nitro group, are likely fragmentation routes. The fragmentation of N-alkyl-o-nitroanilines often involves complex rearrangements and eliminations.[1]

Experimental Protocol: GC-MS (EI) and LC-MS (ESI)

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • LC Conditions: Use the HPLC method described in the next section.

  • MS Conditions (ESI):

    • Ionization Mode: Positive ion mode is expected to be more sensitive.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

Predicted Mass Spectrum Data
m/z Proposed Fragment Fragmentation Pathway
292[M]⁺Molecular Ion
246[M - NO₂]⁺Loss of the nitro group.
217[M - COOEt]⁺Loss of the ethoxycarbonyl group.
209[M - C₆H₁₁]⁺Loss of the cyclohexyl radical.
165[M - NO₂ - C₆H₁₁]⁺Sequential loss of nitro and cyclohexyl groups.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse of pharmaceutical analysis for determining the purity of a compound and quantifying its amount. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Expertise & Experience: Method Development Strategy

For a compound like Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a reverse-phase HPLC method is most suitable. The choice of a C18 column is a good starting point. The mobile phase will likely consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The UV detector is appropriate as the aromatic and nitro functionalities will provide strong chromophores. The development of a robust HPLC method is crucial for accurate impurity profiling.[2]

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a lower percentage of Solvent B (e.g., 30%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound shows maximum absorbance (likely around 254 nm and a secondary maximum at a higher wavelength due to the extended conjugation).

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Expected HPLC Performance
Parameter Expected Outcome Justification
Retention Time A well-retained peak, likely between 5-15 minutes.The compound has significant non-polar character from the cyclohexyl and ethyl groups.
Peak Shape Symmetrical peak with a tailing factor between 0.9 and 1.2.Indicates good chromatographic performance.
Resolution Baseline separation from potential impurities.A gradient elution helps to separate compounds with a range of polarities.
Limit of Detection (LOD) In the low ng/mL range.The strong UV chromophore allows for high sensitivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience: Correlating Bands to Structure

The FTIR spectrum of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is expected to show characteristic absorption bands for the N-H, C=O, NO₂, and aromatic C-H and C=C bonds. The presence of a nitro group attached to an aromatic ring typically results in two strong N-O stretching bands.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Predicted FTIR Data
Wavenumber (cm⁻¹) Vibration Expected Intensity
~3350N-H stretchMedium
3100-3000Aromatic C-H stretchMedium
2950-2850Aliphatic C-H stretch (cyclohexyl and ethyl)Strong
~1720C=O stretch (ester)Strong
~1600, ~1480Aromatic C=C stretchMedium
~1530Asymmetric NO₂ stretchStrong
~1350Symmetric NO₂ stretchStrong

Comparison of Analytical Methods

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry.Unambiguous structure elucidation.Relatively low sensitivity, requires pure sample.
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern.High sensitivity, can be coupled with chromatography.Isomers may not be distinguishable without fragmentation.
HPLC Purity, quantification, separation of mixtures.High resolution, quantitative, robust.Does not provide structural information on its own.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, easy to use.Provides limited structural detail, not suitable for complex mixtures.

Conclusion

The comprehensive characterization of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate requires a synergistic application of multiple analytical techniques. While this guide provides a robust framework based on established scientific principles and data from analogous compounds, it is imperative for researchers to obtain and interpret experimental data for the specific molecule under investigation. The protocols and predicted data herein serve as a valuable starting point for method development and data interpretation, ensuring the scientific rigor required in drug discovery and development.

References

  • Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4(3), 235-243. [Link]

  • Li, H., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 33(15), 2276-2284. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

Sources

A Spectroscopic Guide to Ethyl 4-(cyclohexylamino)-3-nitrobenzoate: H-NMR and C-NMR Analysis and Comparative Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, a comprehensive understanding of a molecule's structural architecture is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution glimpse into the electronic environment of individual atoms, serving as a cornerstone of chemical characterization. This guide offers an in-depth analysis of the 1H-NMR and 13C-NMR spectra of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a compound of interest in medicinal chemistry and materials science. By juxtaposing its spectral features with those of related structural motifs, we aim to provide a robust framework for its identification and characterization.

The Structural Landscape: Unpacking Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a multifaceted molecule featuring a substituted benzene ring at its core. This aromatic system is adorned with three key functional groups: an ethyl ester, a nitro group, and a cyclohexylamino moiety. Each of these substituents exerts a distinct electronic influence on the benzene ring and, in turn, on the chemical shifts of the constituent protons and carbons. The interplay of these electronic effects—the electron-withdrawing nature of the nitro and ester groups, and the electron-donating character of the amino group—dictates the unique spectral fingerprint of the molecule.

A logical first step in the analysis is to deconstruct the molecule into its fundamental building blocks and examine their individual NMR signatures. This comparative approach allows for a more intuitive and predictive understanding of the final spectrum.

Comparative Spectral Analysis: Building from the Basics

To appreciate the nuances of the 1H-NMR and 13C-NMR spectra of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, it is instructive to first consider the spectra of simpler, related molecules: ethyl benzoate, nitrobenzene, and cyclohexylamine.

Ethyl Benzoate: The Ester Signature

Ethyl benzoate provides the characteristic signals for the ethyl ester group. In the 1H-NMR spectrum, this manifests as a quartet around 4.3 ppm, corresponding to the methylene protons (-CH2-) adjacent to the oxygen atom, and a triplet around 1.3 ppm for the terminal methyl protons (-CH3-).[1][2][3][4] The aromatic protons of the unsubstituted benzene ring typically appear as a multiplet between 7.3 and 8.1 ppm.[1][2][4] In the 13C-NMR spectrum, the carbonyl carbon of the ester is found significantly downfield, around 166 ppm, while the methylene and methyl carbons of the ethyl group appear at approximately 61 ppm and 14 ppm, respectively.[2][3][5]

Nitrobenzene: The Influence of a Strong Electron-Withdrawing Group

The introduction of a nitro group dramatically alters the electronic landscape of the benzene ring. The potent electron-withdrawing nature of the -NO2 group deshields the aromatic protons, shifting them to lower field. The ortho protons are most affected, appearing around 8.2 ppm, followed by the para proton at about 7.7 ppm, and the meta protons at approximately 7.5 ppm.[6] This deshielding is also evident in the 13C-NMR spectrum, with the ipso-carbon (the carbon directly attached to the nitro group) appearing around 148 ppm.[6]

Cyclohexylamine: The Alicyclic Fingerprint

The cyclohexyl group presents a more complex set of signals in the upfield region of the NMR spectrum. In the 1H-NMR spectrum of cyclohexylamine, the proton on the carbon bearing the amino group (the methine proton) is the most deshielded of the ring protons, typically appearing as a multiplet around 2.5-3.2 ppm.[7][8][9] The remaining methylene protons of the cyclohexane ring give rise to a complex series of overlapping multiplets between 1.0 and 2.0 ppm.[7][8][9] In the 13C-NMR spectrum, the carbon attached to the nitrogen is the most downfield of the ring carbons, appearing around 50-53 ppm, with the other ring carbons resonating between 25 and 33 ppm.[7][10]

Predicted 1H-NMR and 13C-NMR Spectra of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

By integrating the spectral characteristics of these constituent parts, we can predict the 1H-NMR and 13C-NMR spectra of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. The powerful deshielding effect of the nitro group and the electron-donating nature of the amino group will be the dominant factors influencing the aromatic region.

Predicted 1H-NMR Spectrum

The 1H-NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and ethyl protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic H-2~8.5dDoublet due to coupling with H-6. Significantly deshielded by the adjacent nitro group.
Aromatic H-5~6.8dDoublet due to coupling with H-6. Shielded by the amino group.
Aromatic H-6~7.9ddDoublet of doublets due to coupling with H-2 and H-5.
NH ProtonBroad singletVariablePosition is dependent on solvent and concentration.
Cyclohexyl CH-N~3.5mMultiplet, deshielded by the adjacent nitrogen.
Cyclohexyl CH21.2 - 2.0mComplex overlapping multiplets for the remaining cyclohexyl protons.
Ethyl CH2~4.3qQuartet due to coupling with the methyl protons.
Ethyl CH3~1.4tTriplet due to coupling with the methylene protons.
Predicted 13C-NMR Spectrum

The 13C-NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Ester)~165Carbonyl carbon, significantly deshielded.
Aromatic C-4 (C-N)~145Attached to the electron-donating amino group.
Aromatic C-3 (C-NO2)~135Attached to the electron-withdrawing nitro group.
Aromatic C-1 (C-COOEt)~125
Aromatic C-2~130Deshielded by the adjacent nitro group.
Aromatic C-5~115Shielded by the adjacent amino group.
Aromatic C-6~120
Cyclohexyl C-N~52Deshielded by the nitrogen atom.
Cyclohexyl CH225 - 35Multiple signals for the remaining cyclohexyl carbons.
Ethyl CH2~61
Ethyl CH3~14

Experimental Protocol: A Guide to Data Acquisition

To obtain high-quality NMR spectra of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl3) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that should provide good solubility. For the observation of the NH proton, which can undergo exchange, dimethyl sulfoxide-d6 (DMSO-d6) can be used as an alternative.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C-NMR, with its signal set to 0.00 ppm. Most deuterated solvents now come with TMS already added.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion, particularly for resolving the multiplets in the aromatic and cyclohexyl regions.

  • 1H-NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: A spectral width of approximately 15 ppm is appropriate.

    • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

  • 13C-NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A spectral width of about 220 ppm is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for 13C-NMR due to the lower natural abundance of the 13C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Visualizing the Connections: Workflow and Structure

The process of NMR analysis, from sample preparation to spectral interpretation, can be visualized as a systematic workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Ethyl 4-(cyclohexylamino)- 3-nitrobenzoate NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample HNMR 1H-NMR Experiment Spectrometer->HNMR CNMR 13C-NMR Experiment Spectrometer->CNMR Processing Fourier Transform & Phase Correction HNMR->Processing CNMR->Processing Interpretation Peak Assignment & Structural Elucidation Processing->Interpretation

Figure 1: A schematic workflow for the NMR analysis of a chemical compound.

The molecular structure with atom numbering provides a clear reference for spectral assignment.

Figure 2: The chemical structure of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Conclusion

The 1H-NMR and 13C-NMR spectra of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate are a direct reflection of its intricate electronic and structural features. By systematically analyzing the contributions of the ethyl ester, nitro, and cyclohexylamino groups, a detailed and predictive understanding of the molecule's NMR fingerprint can be achieved. This guide provides a comprehensive framework for researchers and drug development professionals to confidently identify and characterize this compound, underscoring the power of NMR spectroscopy in modern chemical analysis.

References

  • Vertex AI Search. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • Claramunt, R. M., et al. (2012). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Magnetic Resonance in Chemistry.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). Ethyl benzoate.
  • Biological Magnetic Resonance Bank. (n.d.). Cyclohexylamine.
  • ChemicalBook. (n.d.). Cyclohexylamine hydrochloride(4998-76-9) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Cyclohexylamine(108-91-8) 13C NMR spectrum.
  • University of Calgary. (n.d.). CSD Solution #13.
  • Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...
  • ChemicalBook. (n.d.).
  • The Royal Society of Chemistry. (2014).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).

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A Comparative Guide to the Mass Spectrometry of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate for Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of a molecule's structure is a cornerstone of safety and efficacy. Mass spectrometry (MS) stands as a pivotal analytical technique, offering profound insights into molecular weight and structural details through meticulous fragmentation analysis.[1][2] This guide provides an in-depth comparison of mass spectrometric approaches for the structural confirmation of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a compound of interest in drug discovery, contrasting various ionization and fragmentation techniques. Furthermore, we will explore alternative and complementary analytical methods to provide a holistic view of structure elucidation.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[3] When coupled with fragmentation techniques, it allows scientists to piece together the structural puzzle of a molecule.[][5] For a novel or synthesized compound like Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, mass spectrometry serves as a primary method for verifying its identity and purity.[6]

Analyzing Ethyl 4-(cyclohexylamino)-3-nitrobenzoate: A Multi-faceted Approach

The structure of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate presents several key features that can be probed by mass spectrometry: an ethyl ester group, a nitro-substituted benzene ring, and a secondary cyclohexylamine substituent. Each of these moieties will influence the fragmentation pattern, providing a unique fingerprint for the molecule.

A robust workflow is essential for reproducible and reliable mass spectrometric analysis.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample_Dissolution Dissolve Sample in Appropriate Solvent (e.g., Methanol/Water) Introduction Introduce Sample via LC or Direct Infusion Sample_Dissolution->Introduction Ionization Ionize Molecules (e.g., ESI, EI) Introduction->Ionization Mass_Analyzer_1 Select Precursor Ion (MS1) Ionization->Mass_Analyzer_1 Fragmentation Induce Fragmentation (e.g., CID) Mass_Analyzer_1->Fragmentation Mass_Analyzer_2 Analyze Fragment Ions (MS2) Fragmentation->Mass_Analyzer_2 Spectrum_Interpretation Interpret Mass Spectrum and Fragmentation Pattern Mass_Analyzer_2->Spectrum_Interpretation Structure_Confirmation Confirm Structure Spectrum_Interpretation->Structure_Confirmation

A generalized workflow for mass spectrometry-based structure confirmation.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Dissolve approximately 1 mg of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate in 1 mL of a 50:50 mixture of HPLC-grade methanol and water.

  • Chromatographic Separation (Optional but Recommended): Inject 5 µL of the sample onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). This step is crucial for separating the target compound from any impurities.[7]

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique well-suited for polar and thermally labile molecules, and it typically produces protonated molecules [M+H]+.[8] The secondary amine in the target molecule is readily protonated.[9][10]

  • MS1 Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecular ion.

  • MS2 Analysis (Tandem MS): Select the [M+H]+ ion for collision-induced dissociation (CID).[2] Vary the collision energy to generate a comprehensive fragmentation pattern.

Interpreting the Fragmentation Pattern: The Molecular Fingerprint

The fragmentation of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate will be driven by the stability of the resulting fragment ions. The "nitrogen rule" can be applied, which states that an odd nominal m/z of an even-electron ion (like [M+H]+) indicates an even number of nitrogen atoms.[8]

Fragmentation_Pathway Parent_Ion Ethyl 4-(cyclohexylamino)-3-nitrobenzoate [M+H]+ Fragment_A Loss of Ethylene (-C2H4) Parent_Ion->Fragment_A Fragment_B Loss of Ethyl Radical (-C2H5•) Parent_Ion->Fragment_B Fragment_C Loss of Ethanol (-C2H5OH) Parent_Ion->Fragment_C Fragment_D Cleavage of Cyclohexyl Ring Parent_Ion->Fragment_D Fragment_E Loss of Nitro Group (-NO2) Parent_Ion->Fragment_E

Predicted major fragmentation pathways for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Expected Key Fragments:

  • Loss of Ethylene (C2H4): A common fragmentation pathway for ethyl esters is the McLafferty rearrangement, leading to the loss of ethylene.[11]

  • Loss of the Ethoxy Group (-OC2H5): Cleavage of the ester bond can result in the loss of the ethoxy radical.[12]

  • Cleavage of the Cyclohexylamino Group: Fragmentation can occur at the C-N bond connecting the cyclohexyl ring to the benzene ring.

  • Loss of the Nitro Group (-NO2): The nitro group can be lost as a neutral radical.

Comparison of Mass Spectrometry Techniques
TechniqueIonization MethodKey AdvantagesKey LimitationsBest Suited For
LC-ESI-MS/MS Electrospray Ionization (ESI)Soft ionization, minimal fragmentation in the source, suitable for polar and non-volatile compounds.[8]May require specific solvent conditions for optimal ionization.[9]Routine confirmation and quantification of known compounds.[10]
GC-EI-MS Electron Ionization (EI)Hard ionization, extensive and reproducible fragmentation, creates detailed spectral libraries.[3]Not suitable for non-volatile or thermally labile compounds, molecular ion may be absent.[3][8]Analysis of volatile impurities or starting materials.
High-Resolution MS (e.g., TOF, Orbitrap) ESI or other soft ionizationProvides highly accurate mass measurements, enabling determination of elemental composition.[2]Higher instrument cost and complexity.Unambiguous identification of unknown compounds and impurities.[6]
Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach provides the highest level of confidence in structure confirmation.[1][3]

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C).[13]Provides a complete picture of the molecular structure.[14]Requires larger sample amounts, longer acquisition times.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.[5]Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography The definitive three-dimensional structure of a molecule in its crystalline state.[13]Unambiguous structure determination.Requires a single, high-quality crystal.
Conclusion: An Integrated Approach for Unwavering Confidence

For the definitive structural confirmation of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a synergistic approach is recommended. High-resolution LC-ESI-MS/MS provides the cornerstone of analysis, offering accurate mass determination and detailed fragmentation data. When this is complemented by the rich structural insights from NMR spectroscopy and the functional group information from IR spectroscopy, researchers can achieve an unparalleled level of confidence in the identity and purity of their compound. This integrated analytical strategy is not merely a suggestion but a necessity in the rigorous landscape of modern drug development and scientific research.

References

  • Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Quora. (2018). How do you determine the structure of organic molecules? Retrieved from [Link]

  • van der Heijden, R., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 179, 112981. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). An Education in ESI. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How to determine the structure of organic molecules without spectroscopy. Retrieved from [Link]

  • Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106–111. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]

  • Elyashberg, M. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Magnetic Resonance in Chemistry, 55(1), 5–19. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]

  • Fraser, R. T. M., & Paul, N. C. (1968). The mass spectrometry of nitrate esters and related compounds. Part I. Journal of the Chemical Society B: Physical Organic, 659–663. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. Retrieved from [Link]

  • Lee, S., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules, 29(1), 123. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 4-nitrobenzoate. Retrieved from [Link]

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A Comparative Guide to HPLC-Based Purity Assessment of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The purity of pharmaceutical intermediates like Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a cornerstone of drug safety and efficacy.[1][2][3] Impurities, even in trace amounts, can have significant impacts on the final Active Pharmaceutical Ingredient (API), potentially altering its therapeutic effect or introducing toxicity.[2][4] Therefore, a validated, high-resolution analytical method is not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its precision, versatility, and ability to separate complex mixtures.[5] This guide details a scientifically optimized HPLC method and compares it with viable alternatives.

The Analyte: Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Understanding the physicochemical properties of the target analyte is paramount for effective HPLC method development.

  • Structure: The molecule contains a nitroaromatic ring, a secondary amine (cyclohexylamino), and an ethyl ester group.

  • Polarity: The presence of both non-polar (cyclohexyl ring, ethyl group) and polar (nitro group, amino group, ester carbonyl) moieties gives the molecule an intermediate polarity. This dual nature makes it well-suited for Reversed-Phase HPLC.[6][7][8]

  • UV Absorbance: The nitroaromatic chromophore provides strong UV absorbance, making UV-based detection highly sensitive and specific.[9]

Part 1: A Validated Isocratic HPLC Method for Purity Determination

This section outlines a robust isocratic HPLC method specifically developed for the purity assessment of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.

Method Parameters and Rationale
ParameterRecommended ConditionScientific Rationale
Stationary Phase C18 (Octadecylsilane), 5 µm, 4.6 x 250 mmThe C18 stationary phase is non-polar and provides excellent hydrophobic interactions with the analyte, making it ideal for reversed-phase chromatography.[6][7][8] A 5 µm particle size offers a good balance between efficiency and backpressure, while a 250 mm length ensures adequate resolution for separating closely related impurities.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase HPLC, and a 60:40 ratio with water provides optimal elution for a compound of this polarity.[8][10] The addition of 0.1% Formic Acid helps to protonate the secondary amine, leading to sharper peaks and improved chromatographic performance.[11]
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.[11]
Detection UV at 254 nmThe nitroaromatic group in the analyte exhibits strong absorbance at 254 nm, a common wavelength for the detection of aromatic compounds, ensuring high sensitivity.[11][12]
Injection Volume 10 µLA 10 µL injection volume is a standard starting point to avoid column overloading while ensuring a sufficient signal-to-noise ratio.
Column Temperature 30 °CMaintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations in the mobile phase.
Detector Photodiode Array (PDA) DetectorA PDA detector is highly recommended as it acquires absorbance data over a wide UV-visible range.[13][14][15] This allows for peak purity analysis by comparing spectra across a single peak, which is a powerful tool for detecting co-eluting impurities.[13][16][17]
Experimental Protocol: Step-by-Step
  • Mobile Phase Preparation:

    • Precisely measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

    • Combine the solvents in a suitable container and add 1.0 mL of formic acid.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample to be tested and prepare it in the same manner as the standard solution.

  • Chromatographic System Setup:

    • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C and the UV detector wavelength to 254 nm.

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Perform five replicate injections of the standard solution to check for system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Calculate the purity of the sample using the area normalization method.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

    • Utilize the PDA detector software to perform peak purity analysis on the main peak to check for co-eluting impurities.[13]

System Suitability

Before any sample analysis, the chromatographic system must meet predefined suitability criteria as outlined in pharmacopeias like the USP.[18][19][20][21][22]

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) for replicate injections ≤ 2.0%
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Standard & Sample Preparation SST System Suitability Testing SamplePrep->SST Equilibration->SST SampleInjection Sample Injection SST->SampleInjection If Pass Integration Peak Integration & Area Calculation SampleInjection->Integration PurityCalc Purity Calculation (Area %) Integration->PurityCalc PeakPurity PDA Peak Purity Analysis Integration->PeakPurity Validation_Workflow MethodDev Method Development & Optimization ValidationProtocol Validation Protocol (ICH Q2(R1)) MethodDev->ValidationProtocol Specificity Specificity (Peak Purity) ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate and its structural analogs. While direct experimental data on this specific molecule is limited in publicly available literature, this document leverages structure-activity relationship (SAR) studies of related 4-aminobenzoic acid and nitroaromatic derivatives to provide insights into its potential therapeutic applications and guide future research.

Introduction to the 4-Aminobenzoic Acid Scaffold

Para-aminobenzoic acid (PABA), a simple biomolecule, serves as a crucial precursor in the folic acid synthesis pathway for many bacteria, yeasts, and plants.[1] Its derivatives have been a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] The versatility of the PABA scaffold allows for chemical modifications that can lead to diverse biological activities, including antimicrobial and cytotoxic effects.[1][3]

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate belongs to this class of compounds, featuring key structural modifications: a cyclohexylamino group at the 4-position and a nitro group at the 3-position of the benzoate ring. Understanding the contribution of these moieties is critical to predicting the compound's biological profile.

The Influence of the Nitro Group on Biological Activity

The nitro group (NO2) is a well-known pharmacophore and is present in numerous clinically used drugs.[4][5][6] Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule, which can enhance interactions with biological targets.[6] In many cases, the biological activity of nitro compounds is linked to their reduction to toxic intermediates, such as nitroso and superoxide species, which can induce cellular damage.[5][6] This mechanism is particularly relevant for their antimicrobial and antineoplastic activities.[5]

Structure-Activity Relationships of Related Compounds

To infer the potential biological activity of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, we can analyze the SAR of structurally similar molecules.

Substitution at the 4-Amino Position

The amino group at the C4 position of the benzoate ring is often critical for biological activity, frequently participating in hydrogen bonding with target proteins.[2] Alkylation of this amino group, as seen with the cyclohexyl substituent in the title compound, can modulate the molecule's lipophilicity and steric bulk. This, in turn, can affect its ability to cross cell membranes and fit into the binding pocket of a target protein.

For instance, in a series of p-aminobenzoic acid derivatives, the nature of the substituent on the amino group was found to be a key determinant of their inhibitory power in a cell-free folate-synthesizing system from E. coli.[7] While ionization was a primary factor, bulky groups at the 2-position were found to impact the rate of analogue formation.[7]

The Role of the Ester Group

The carboxylic acid moiety of PABA is often esterified to enhance properties like cell permeability and metabolic stability.[2] The ethyl ester in Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is a common modification. For example, Ethyl 4-nitrobenzoate is a known synthetic intermediate for local anesthetics like procaine and benzocaine.[8]

Comparative Data of Related Benzoate Derivatives

While a direct comparison with Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is not available, the following table summarizes the biological activities of some related benzoate derivatives to provide context.

CompoundBiological ActivityTarget/MechanismReference
Schiff bases of PABA Antibacterial (MIC from 15.62 µM), Antifungal (MIC ≥ 7.81 µM), Cytotoxic (IC50 ≥ 15.0 µM)Not specified[3]
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Antibacterial against P. aeruginosa and E. coliInhibition of biotin carboxylase[9]
Ethyl 3,4-dihydroxybenzoate (EDHB) Potentiates antibiotic activityEfflux pump inhibitor[10]

Hypothesized Biological Activity of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Based on the SAR of related compounds, we can hypothesize the potential biological activities for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate:

  • Antimicrobial Activity: The presence of the nitro group, a known antibacterial pharmacophore, suggests potential activity against a range of bacteria.[5] The cyclohexylamino group may enhance membrane permeability, potentially increasing its efficacy.

  • Cytotoxic Activity: Many nitroaromatic compounds and PABA derivatives exhibit cytotoxicity against cancer cell lines.[1][3] It is plausible that Ethyl 4-(cyclohexylamino)-3-nitrobenzoate could also possess anticancer properties.

  • Enzyme Inhibition: The 4-aminobenzoic acid scaffold is a known building block for enzyme inhibitors.[2] Depending on the overall shape and electronic properties conferred by the cyclohexyl and nitro groups, this molecule could potentially inhibit various enzymes.

Experimental Protocols for Evaluation

To validate the hypothesized biological activities, a series of in vitro assays are recommended.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate and make two-fold serial dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

G A Serial Dilution of Compound in 96-well Plate C Inoculation of Wells A->C B Preparation of Standardized Bacterial Inoculum B->C D Incubation C->D E Visual Inspection for Growth D->E F Determination of Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Discussion and Future Perspectives

The structural features of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, particularly the presence of the nitro group and the bulky lipophilic cyclohexylamino substituent, suggest that it is a promising candidate for biological activity screening. The analysis of related 4-aminobenzoic acid derivatives indicates a strong potential for antimicrobial and cytotoxic properties.

Future research should focus on the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate and a series of its analogs to establish a clear structure-activity relationship.[2] Key modifications could include:

  • Varying the alkyl substituent on the amino group (e.g., smaller or larger cycloalkyl rings, linear alkyl chains).

  • Changing the position of the nitro group on the benzene ring.

  • Modifying the ester group (e.g., methyl, propyl, or more complex esters).

Systematic evaluation of these analogs through the experimental protocols outlined above will provide a comprehensive understanding of their therapeutic potential and could lead to the identification of novel lead compounds for drug development in oncology and infectious diseases.[2]

References

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.[Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.[Link]

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed.[Link]

  • Ethyl 4-nitrobenzoate. PrepChem.com.[Link]

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org.[Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.[Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.[Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed.[Link]

  • Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI.[Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed.[Link]

Sources

Spectroscopic Differentiation of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate and its Positional Isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

As a Senior Application Scientist, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of efficient and reliable drug development. Positional isomers, molecules with identical formulas but different arrangements of functional groups on a core scaffold, often exhibit vastly different pharmacological and toxicological profiles. Distinguishing between them at an early stage is critical.

This guide provides a comprehensive spectroscopic framework for differentiating Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (Isomer A) from a key positional isomer, Ethyl 3-(cyclohexylamino)-4-nitrobenzoate (Isomer B) . We will delve into the nuanced differences revealed by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, supported by Mass Spectrometry (MS). The causality behind our experimental choices and interpretation is emphasized throughout, providing a robust, self-validating methodology for researchers in medicinal chemistry and synthetic chemistry.

Molecular Structures Under Investigation

The primary challenge lies in pinpointing the exact location of the cyclohexylamino and nitro substituents on the ethyl benzoate ring. Their relative positions profoundly influence the electronic environment of the molecule, serving as the basis for spectroscopic differentiation.

G Isomeric Structures of Ethyl (cyclohexylamino)-nitrobenzoate cluster_A Isomer A: Ethyl 4-(cyclohexylamino)-3-nitrobenzoate cluster_B Isomer B: Ethyl 3-(cyclohexylamino)-4-nitrobenzoate A B Placeholder for Isomer B Structure (Image not available, conceptual structure)

Caption: Molecular structures of the two positional isomers under comparison.

A Multi-Technique Analytical Workflow

No single technique provides absolute certainty. A synergistic approach, where the outputs of several spectroscopic methods are correlated, is essential for confident structural assignment. Our workflow is designed to gather orthogonal data points that collectively build an irrefutable case for the identity of an unknown sample.

Caption: Workflow for the spectroscopic differentiation of isomers.

Mass Spectrometry: Confirming the Foundation

The first step is to confirm the molecular formula, which will be identical for both isomers. Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry should yield a molecular ion peak corresponding to the formula C₁₅H₂₀N₂O₄.

  • Expected Molecular Weight: 308.14 g/mol

  • Key Observation: A strong peak at m/z ≈ 308 confirms the correct elemental composition. While fragmentation patterns may show subtle differences, they are typically not as definitive for positional isomers as NMR. Common fragments may include the loss of the ethoxy group ([M-45]⁺) or cleavage of the cyclohexyl ring.[1]

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR is invaluable for confirming the presence of the key functional groups. While the spectra of both isomers will be broadly similar, minor shifts in vibrational frequencies can be observed due to changes in the electronic environment and intramolecular hydrogen bonding.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance
Secondary AmineN-H Stretch3350 - 3450Confirms the cyclohexylamino group. The position and sharpness can indicate the degree of hydrogen bonding.
Ester CarbonylC=O Stretch1710 - 1730Confirms the ethyl benzoate moiety. Conjugation with the ring lowers this frequency from a typical aliphatic ester.
Nitro GroupAsymmetric NO₂ Stretch1510 - 1550Aromatic nitro compounds display a characteristic strong absorption in this region.[2][3]
Nitro GroupSymmetric NO₂ Stretch1340 - 1370This second strong band is a key indicator for the nitro group.[4][5]
Aromatic RingC=C Stretches1450 - 1600Multiple bands confirming the benzene core.

Causality: In Isomer A , the N-H group is ortho to the strongly electron-withdrawing nitro group. This proximity allows for a potential intramolecular hydrogen bond between the N-H proton and an oxygen of the nitro group. This interaction can cause the N-H stretch to broaden and shift to a slightly lower wavenumber compared to Isomer B, where the groups are meta- and para-substituted relative to each other and less likely to form a strong intramolecular H-bond.

UV-Visible Spectroscopy: Probing Electronic Conjugation

UV-Vis spectroscopy measures electronic transitions, which are highly sensitive to the extent of conjugation and the presence of electron-donating and electron-withdrawing groups. The amino group (-NH) acts as a powerful auxochrome (electron-donating) and the nitro group (-NO₂) is a strong chromophore (electron-withdrawing). Their relative positions dictate the potential for intramolecular charge transfer (ICT).

IsomerKey FeaturePredicted λmaxRationale
Isomer A -NH₂ para to -COOEt~380 - 420 nmThe electron-donating amino group is in direct conjugation with the electron-withdrawing ester group through the ring. This extended π-system and strong charge-transfer character shifts the absorption maximum (λmax) to a significantly longer wavelength (a bathochromic shift).
Isomer B -NH₂ meta to -COOEt~340 - 370 nmIn the meta position, the direct resonance-based conjugation between the amino and ester groups is disrupted.[6] While the molecule is still highly conjugated, the ICT is less efficient, resulting in a higher energy transition and a λmax at a shorter wavelength compared to Isomer A.[7][8]

Experimental Insight: The choice of solvent is critical. A polar solvent can stabilize the excited charge-transfer state, potentially causing a further red-shift in the λmax for both isomers. For a valid comparison, the same solvent (e.g., ethanol or acetonitrile) must be used for both samples.

NMR Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H NMR, is the most powerful and definitive technique for distinguishing these positional isomers. The chemical shift and coupling (splitting) patterns of the aromatic protons provide a unique fingerprint for each substitution pattern.

¹H NMR: Decoding the Aromatic Region

Let's predict the aromatic region for each isomer, assuming analysis in CDCl₃. The ethyl ester protons (~1.4 ppm, t, 3H; ~4.4 ppm, q, 2H) and cyclohexyl protons (broad multiplets, ~1.2-3.8 ppm, 11H) will be present in both but are less informative for isomer differentiation. The key is the aromatic region (7.0 - 8.5 ppm).

Isomer A: Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

  • H-2: This proton is ortho to the ester and ortho to the nitro group. It will be the most downfield proton due to the additive electron-withdrawing effects. It will appear as a doublet, split by H-6 (meta coupling, J ≈ 2-3 Hz). Expected δ ≈ 8.5 ppm.

  • H-5: This proton is ortho to the amino group and meta to the nitro group and the ester. It will be the most upfield aromatic proton. It will appear as a doublet, split by H-6 (ortho coupling, J ≈ 8-9 Hz). Expected δ ≈ 7.0 ppm.

  • H-6: This proton is meta to the ester and ortho to the amino group. It will be split by both H-5 (ortho) and H-2 (meta), appearing as a doublet of doublets (dd). Expected δ ≈ 7.9 ppm.

Isomer B: Ethyl 3-(cyclohexylamino)-4-nitrobenzoate

  • H-2: This proton is ortho to the ester and meta to the amino group. It will be significantly downfield and appear as a doublet (meta coupling to H-6, J ≈ 2-3 Hz). Expected δ ≈ 8.2 ppm.

  • H-5: This proton is ortho to the nitro group and meta to the ester. It will be strongly deshielded by the nitro group and appear as a doublet (ortho coupling to H-6, J ≈ 8-9 Hz). Expected δ ≈ 8.0 ppm.

  • H-6: This proton is ortho to the amino group and meta to the nitro group. The electron-donating amino group will shield it relative to H-2 and H-5. It will appear as a doublet of doublets (dd). Expected δ ≈ 7.2 ppm.

Comparative Summary of Predicted ¹H NMR Signals

IsomerPredicted Aromatic Signals (δ, ppm)Key Differentiator
Isomer A ~8.5 (d), ~7.9 (dd), ~7.0 (d)A wide spread of signals (>1.5 ppm), with one proton significantly upfield (~7.0 ppm) due to the ortho-amino group.
Isomer B ~8.2 (d), ~8.0 (d), ~7.2 (dd)A more compressed group of signals, with two distinct downfield protons above 8.0 ppm.

The distinct patterns, particularly the chemical shift of the proton ortho to the amino group, provide an unambiguous method of assignment.[9][10]

¹³C NMR: Corroborating Evidence

¹³C NMR provides complementary information. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the nitro group (C-ipso) will be significantly downfield, while the carbon attached to the amino group will also be downfield, though typically less so.[11] The key is the unique set of six aromatic carbon signals for each isomer.

Experimental Protocols

Scientific integrity demands reproducible methods. The following are standard protocols for acquiring the data discussed.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 512-1024 scans.

2. FT-IR Spectroscopy

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal or a blank KBr pellet before scanning the sample. Co-add 16-32 scans for a good signal-to-noise ratio.

3. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the sample in spectroscopic grade ethanol at ~1 mg/mL. Dilute this solution to achieve an absorbance reading between 0.5 and 1.0 at the λmax. A typical final concentration is in the 10-50 µM range.

  • Acquisition: Use a 1 cm path length quartz cuvette. Scan from 200 to 600 nm. Use the same solvent as a reference blank.

4. Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 mixture of acetonitrile and water, with 0.1% formic acid to promote ionization.

  • Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.

Conclusion

While mass spectrometry and FT-IR spectroscopy are crucial for confirming molecular weight and the presence of required functional groups, they are often insufficient to reliably distinguish between positional isomers like Ethyl 4-(cyclohexylamino)-3-nitrobenzoate and Ethyl 3-(cyclohexylamino)-4-nitrobenzoate. The differentiation hinges on techniques sensitive to the molecule's electronic structure and proton environment.

UV-Visible spectroscopy provides a strong initial indication, with the para-amino/ester arrangement in Isomer A predicted to have a significantly red-shifted λmax compared to the meta-arrangement in Isomer B . However, ¹H NMR spectroscopy stands as the definitive arbiter . The unique chemical shifts and coupling patterns in the aromatic region, dictated by the precise placement of the electron-donating and electron-withdrawing groups, provide an unambiguous structural fingerprint for each isomer. By employing this multi-faceted, logic-driven workflow, researchers can ensure the structural integrity of their compounds, a critical step in the path of drug discovery and development.

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

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  • ResearchGate. (2016). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate. Available at: [Link]

  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. Available at: [Link]

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A Comparative Guide to the Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate: Reagent Alternatives and Process Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of key pharmaceutical intermediates, the choice of reagents and reaction conditions can profoundly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comprehensive analysis of alternative reagents for the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a crucial intermediate in the production of the anticoagulant Dabigatran Etexilate. We will delve into a comparative study of leaving groups in the starting material and explore modern, greener synthetic methodologies that offer significant advantages over traditional approaches.

The Standard Synthesis: A Nucleophilic Aromatic Substitution Approach

The conventional synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate involves a nucleophilic aromatic substitution (SNAr) reaction between Ethyl 4-chloro-3-nitrobenzoate and cyclohexylamine. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion by the amine.

Standard Synthesis Ethyl 4-chloro-3-nitrobenzoate Ethyl 4-chloro-3-nitrobenzoate Product Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Ethyl 4-chloro-3-nitrobenzoate->Product + Cyclohexylamine (Nucleophile) Cyclohexylamine Cyclohexylamine Cyclohexylamine->Product

Caption: Standard synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

While this method is widely used, it is not without its drawbacks. The reactivity of the chloro-substituted starting material can necessitate harsh reaction conditions, leading to longer reaction times and the potential for side-product formation.

Alternative Reagents: A Head-to-Head Comparison

To enhance the efficiency and sustainability of the synthesis, we will explore two primary categories of alternative reagents: a more reactive starting material and advanced synthetic methodologies.

The Fluoro Advantage: A Superior Leaving Group

In SNAr reactions, the nature of the leaving group plays a pivotal role in determining the reaction rate. While counterintuitive based on bond strength, fluorine is a significantly better leaving group than chlorine in this context.[1][2] The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1] This enhanced reactivity of the fluoro-substituted analog, Ethyl 4-fluoro-3-nitrobenzoate, translates to several key advantages.

Comparative Data: Chloro vs. Fluoro Leaving Group

ParameterEthyl 4-chloro-3-nitrobenzoateEthyl 4-fluoro-3-nitrobenzoateRationale for Improvement
Reactivity ModerateHighThe high electronegativity of fluorine enhances the electrophilicity of the reaction center, accelerating the rate-determining nucleophilic attack.[1]
Reaction Time Typically several hoursSignificantly shorterIncreased reactivity leads to faster reaction completion.
Reaction Temperature Often requires elevated temperaturesCan proceed at lower temperaturesMilder conditions reduce energy consumption and minimize side reactions.
Yield GoodPotentially higherFaster, cleaner reactions often result in improved yields.
Purity May require extensive purificationHigher purity of crude productMilder conditions and fewer side reactions simplify purification.

Experimental Protocol: Synthesis using Ethyl 4-fluoro-3-nitrobenzoate

A detailed protocol for the synthesis of the starting material, Ethyl 4-fluoro-3-nitrobenzoate, involves the esterification of 4-fluoro-3-nitrobenzoic acid.[3][4]

  • Step 1: Synthesis of 4-fluoro-3-nitrobenzoic acid: 4-fluorobenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid.[5]

  • Step 2: Esterification: The resulting 4-fluoro-3-nitrobenzoic acid is then refluxed with ethanol in the presence of a catalytic amount of sulfuric acid to yield Ethyl 4-fluoro-3-nitrobenzoate.[3][4]

The subsequent reaction with cyclohexylamine can then be carried out under milder conditions compared to the chloro-analog.

Fluoro_Alternative cluster_0 Starting Material Synthesis cluster_1 SNAr Reaction 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluorobenzoic Acid->4-Fluoro-3-nitrobenzoic Acid Nitration Ethyl 4-fluoro-3-nitrobenzoate Ethyl 4-fluoro-3-nitrobenzoate 4-Fluoro-3-nitrobenzoic Acid->Ethyl 4-fluoro-3-nitrobenzoate Esterification Product Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Ethyl 4-fluoro-3-nitrobenzoate->Product + Cyclohexylamine (Milder Conditions) Cyclohexylamine Cyclohexylamine Cyclohexylamine->Product

Caption: Workflow for the synthesis using the fluoro-alternative.

Modern Synthetic Methodologies: Greener and More Efficient Alternatives

Beyond the choice of leaving group, the overall synthetic methodology can be significantly improved by adopting modern techniques that offer enhanced efficiency, safety, and sustainability.

a) Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of reaction mixtures.[6] This often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[2][6] For the synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a microwave-assisted approach can significantly accelerate the SNAr reaction.

Experimental Protocol: Microwave-Assisted Synthesis

A general procedure involves placing the reactants (Ethyl 4-chloro- or 4-fluoro-3-nitrobenzoate and cyclohexylamine) in a suitable solvent within a microwave-safe vessel and irradiating the mixture at a set temperature for a short period.[7]

  • Materials: Ethyl 4-halo-3-nitrobenzoate, cyclohexylamine, and a high-boiling point polar aprotic solvent (e.g., DMSO, DMF).

  • Procedure: The reactants are mixed in the solvent and subjected to microwave irradiation at a controlled temperature (e.g., 150-180°C) for a short duration (e.g., 10-30 minutes).[7] The reaction progress is monitored by TLC or LC-MS.

Comparative Data: Conventional vs. Microwave Heating

ParameterConventional HeatingMicrowave-Assisted SynthesisRationale for Improvement
Reaction Time HoursMinutesRapid and efficient energy transfer leads to a significant acceleration of the reaction rate.[6]
Yield GoodOften higherReduced reaction times can minimize the formation of degradation byproducts.[6]
Energy Consumption HighLowShorter reaction times and targeted heating reduce overall energy usage.
Process Control Less precisePrecise temperature and pressure controlModern microwave reactors allow for accurate control of reaction parameters.

b) Continuous Flow Chemistry

Flow chemistry offers a paradigm shift from traditional batch processing, with chemical reactions conducted in a continuously flowing stream through a reactor.[8][9] This technology provides exceptional control over reaction parameters, leading to enhanced safety, reproducibility, and scalability, making it highly attractive for pharmaceutical manufacturing.[8][10][11]

Flow_Chemistry Reagent_A Ethyl 4-halo-3-nitrobenzoate in Solvent Pump_A Pump Reagent_A->Pump_A Reagent_B Cyclohexylamine in Solvent Pump_B Pump Reagent_B->Pump_B Mixer Pump_A->Mixer Pump_B->Mixer Reactor Heated Reactor Coil Mixer->Reactor Product_Collection Product Stream Reactor->Product_Collection

Caption: Simplified workflow for continuous flow synthesis.

Advantages of Flow Chemistry for this Synthesis:

  • Enhanced Safety: Small reactor volumes minimize the risks associated with handling potentially exothermic reactions and hazardous materials.[8][12]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature and efficient mixing.[12]

  • Increased Reproducibility and Scalability: Precise control over flow rates, temperature, and residence time ensures consistent product quality and allows for seamless scaling from laboratory to production.[9]

  • Higher Yields and Purity: Optimized reaction conditions in a continuous flow setup can lead to higher yields and cleaner product profiles.[9]

Greener Solvent Alternatives

The choice of solvent is a critical aspect of green chemistry. While polar aprotic solvents like DMF and DMSO are effective for SNAr reactions, they pose environmental and health concerns.[13] Research into greener alternatives is ongoing, with promising options including:

  • Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and inexpensive solvent that has shown excellent performance in various organic transformations, including SNAr reactions.[14]

  • Ionic Liquids (ILs): These salts with low melting points are non-volatile and can be tuned to have specific solvating properties, making them attractive alternatives to traditional organic solvents.[15][16][17] They have been shown to accelerate SNAr reactions.[18]

  • Cyrene™: A bio-based solvent derived from cellulose, Cyrene™ is a promising green alternative to polar aprotic solvents.[19]

A Note on Alternative Reaction Mechanisms: The Case of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[20] However, its application to substrates bearing nitro groups can be challenging. The strong electron-withdrawing nature of the nitro group can interfere with the catalytic cycle, and the typical basic conditions may be incompatible with the ester functionality.[21] While some protocols have been developed for the amination of nitroarenes, the SNAr approach remains the more direct and often more efficient method for this particular transformation.[22][23][24]

Conclusion

The synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate can be significantly optimized by moving beyond the conventional use of Ethyl 4-chloro-3-nitrobenzoate and embracing more reactive starting materials and modern synthetic technologies. The use of Ethyl 4-fluoro-3-nitrobenzoate offers a clear advantage in terms of reactivity, leading to milder reaction conditions, shorter reaction times, and potentially higher yields. Furthermore, the adoption of microwave-assisted synthesis and continuous flow chemistry provides substantial improvements in efficiency, safety, and scalability, aligning with the principles of green and sustainable chemistry. For researchers and drug development professionals, the careful consideration and implementation of these alternative reagents and methodologies can lead to more robust, economical, and environmentally responsible synthetic processes.

References

  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Iso-solvation effects in mixtures of ionic liquids on the kinetics of a model SNAr reaction. RSC Publishing. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2015, January 22). Ionic liquid effects on nucleophilic aromatic substitution reactions from QM/MM simulations. ACS Publications. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). The effect of varying the anion of an ionic liquid on the solvent effects on a nucleophilic aromatic substitution reaction. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2019, May 9). The Dependence of Ionic Liquid Solvent Effects on the Nucleophilic Heteroatom in SNAr Reactions. Highlighting the Potential for Control of Selectivity. Retrieved from [Link]

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  • MDPI. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. Retrieved from [Link]

  • National Institutes of Health. (2011, September 8). Synthesis of Amino-Benzothiaoxazepine-1,1-dioxides Utilizing a Microwave-Assisted, SNAr Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Retrieved from [Link]

  • National Institutes of Health. (2018, March 18). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • A Green Nucleophilic Aromatic Substitution Reaction. (2024, June 18). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]

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  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • SNAr Solvents and Reagents. (2026, January 2). Retrieved from [Link]

  • ResearchGate. (n.d.). A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). Retrieved from [Link]

  • ERIC. (2020, October). EJ1277152 - A Green Nucleophilic Aromatic Substitution Reaction, Journal of Chemical Education. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

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  • PubMed. (2014, August 1). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to Purity Standards for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate in Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth technical comparison of purity standards and analytical methodologies for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate (CAS 1357923-30-8), a key intermediate in various research and development pipelines.[1] As this compound is primarily a research chemical, it lacks official pharmacopeial monographs. Therefore, this guide emphasizes the establishment of "fitness-for-purpose" purity criteria and provides a comparative analysis of analytical techniques to ensure the quality of your starting material.

The Critical Role of Purity in Research Applications

The presence of impurities in a research chemical like Ethyl 4-(cyclohexylamino)-3-nitrobenzoate can have profound and often unforeseen consequences on experimental results. These impurities can arise from the synthetic route, degradation, or improper storage. Understanding and controlling the purity of this intermediate is paramount for:

  • Reproducibility of Results: Ensuring that experiments can be reliably repeated by different researchers at different times.

  • Accuracy of Biological Assays: Preventing false positives or negatives in screening assays due to the biological activity of impurities.

  • Integrity of Chemical Synthesis: Avoiding side reactions and the formation of unintended by-products in subsequent synthetic steps.

Navigating Purity Standards in the Absence of Pharmacopeial Monographs

For research-grade chemicals not covered by official pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), the onus is on the researcher to define appropriate purity standards. This is guided by the principle of "fitness for purpose," where the required purity level is dictated by the specific application. For instance, material intended for early-stage discovery may have less stringent requirements than that used for late-stage preclinical development.

A crucial first step is to identify potential impurities based on the synthetic pathway. A common route to Ethyl 4-(cyclohexylamino)-3-nitrobenzoate involves the nucleophilic aromatic substitution of a leaving group, such as fluorine, on an ethyl nitrobenzoate precursor with cyclohexylamine.

Ethyl 4-fluoro-3-nitrobenzoate Ethyl 4-fluoro-3-nitrobenzoate Product Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Ethyl 4-fluoro-3-nitrobenzoate->Product + Cyclohexylamine Impurity_A Unreacted Ethyl 4-fluoro-3-nitrobenzoate Ethyl 4-fluoro-3-nitrobenzoate->Impurity_A Cyclohexylamine Cyclohexylamine Cyclohexylamine->Product Impurity_B Unreacted Cyclohexylamine Cyclohexylamine->Impurity_B Impurity_C Di-substituted by-product Product->Impurity_C Side Reaction Impurity_D Solvent Residues Product->Impurity_D From Workup

Caption: Likely synthetic route and potential impurities.

Based on this, common impurities may include:

  • Starting materials: Unreacted ethyl 4-fluoro-3-nitrobenzoate and cyclohexylamine.

  • By-products: Isomeric products or di-substituted species.

  • Reagents and solvents: Residual solvents from the reaction and purification process.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique is critical for accurately assessing the purity of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity assessment in the pharmaceutical industry.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information and can also be used for quantitative analysis.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.
Applicability Excellent for non-volatile and thermally labile compounds. Ideal for aromatic nitro compounds.[4][5][6]Suitable for volatile and thermally stable compounds. The target molecule may require derivatization.[7][8]Provides unambiguous structure confirmation and can be used for quantitative analysis (qNMR) without a reference standard for the analyte.
Specificity High, especially with photodiode array (PDA) detectors that provide UV spectra of peaks.Very high, with mass spectra providing a molecular fingerprint for identification.[9]Extremely high, providing detailed structural information for both the main component and impurities.
Sensitivity Good, typically in the nanogram (ng) range.[10]Excellent, often in the picogram (pg) to ng range.[10]Lower sensitivity compared to chromatographic methods, typically requiring microgram (µg) quantities.
Quantitation Highly accurate and precise with external standards.Accurate with appropriate calibration.Can be highly accurate for quantitative NMR (qNMR) with an internal standard.
Throughput Moderate, with typical run times of 10-30 minutes.Moderate to high, with run times often shorter than HPLC.Lower throughput due to longer acquisition times for high-quality spectra.

Experimental Protocols for Purity Assessment

A self-validating system for purity assessment often involves the use of orthogonal analytical techniques. For instance, an HPLC method for purity and impurity profiling can be complemented by GC-MS for residual solvent analysis and NMR for structural confirmation.

cluster_0 Purity Analysis Workflow Sample Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Sample HPLC HPLC-UV Analysis (Purity & Impurities) Sample->HPLC GC GC-MS Analysis (Residual Solvents) Sample->GC NMR NMR Spectroscopy (Structure Confirmation) Sample->NMR Data Data Integration & Purity Assignment HPLC->Data GC->Data NMR->Data

Caption: A typical workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for determining the purity of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate and quantifying related impurities.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Analysis:

    • Inject a blank (mobile phase), a system suitability standard, and the sample solution.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Residual Solvents

This protocol is designed to identify and quantify residual solvents from the synthesis and purification process.

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer.

    • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C

    • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 35-350 amu

  • Sample Preparation (Headspace Analysis):

    • Accurately weigh approximately 100 mg of the sample into a headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO).

    • Seal the vial and heat at 80 °C for 15 minutes before injection.

  • Analysis:

    • Analyze the headspace vapor.

    • Identify and quantify residual solvents based on their retention times and mass spectra compared to a standard library.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides definitive structural confirmation and can detect impurities with different chemical structures.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • The ¹H NMR spectrum of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is expected to show signals for the aromatic protons, the cyclohexyl protons, and the ethyl ester protons.

    • The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

    • Integration of the proton signals can be used to determine the relative ratios of the main component and any proton-containing impurities.

Decision Making in Analytical Method Selection

The choice of the primary analytical method for purity determination depends on the specific goals of the analysis.

Start Define Analytical Goal Routine_Purity Routine Purity Check? Start->Routine_Purity HPLC Use HPLC-UV Routine_Purity->HPLC Yes Volatile_Impurities Concerned about Volatile Impurities? Routine_Purity->Volatile_Impurities No End Analysis Complete HPLC->End GC Use GC-MS Volatile_Impurities->GC Yes Structure_Confirmation Need Definitive Structure Confirmation? Volatile_Impurities->Structure_Confirmation No GC->End NMR Use NMR Structure_Confirmation->NMR Yes Structure_Confirmation->End No NMR->End

Caption: Decision tree for selecting an analytical method.

Conclusion

For a research chemical like Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, a multi-faceted approach to purity assessment is essential. While HPLC-UV is the recommended primary technique for routine purity analysis and impurity profiling due to its versatility and robustness for non-volatile aromatic compounds, it should be complemented by other techniques. GC-MS is invaluable for the analysis of residual solvents, and NMR spectroscopy provides the gold standard for structural confirmation and can be a powerful tool for identifying unknown impurities. By establishing a "fitness-for-purpose" purity standard and employing a combination of these orthogonal analytical methods, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025, August 9). Determination of organic nitro compounds using HPLC-UV-PAED. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • SPIE Digital Library. (n.d.). Determination of organic nitro compounds using HPLC-UV-PAED. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

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A Comparative Guide to Catalysts in the Synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. The target molecule, Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, is a key intermediate whose efficient synthesis is of considerable interest. This guide provides a comprehensive comparative analysis of the primary catalytic systems employed for its synthesis, focusing on the nucleophilic aromatic substitution (SNAr) of Ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine. We will delve into the mechanistic intricacies, performance metrics, and practical considerations of each catalytic approach to empower researchers in making informed decisions for their synthetic strategies.

Introduction to the Synthetic Challenge

The synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate involves the formation of a C-N bond between an electron-deficient aromatic ring and a primary amine. The presence of the nitro group ortho to the chloro substituent in the starting material, Ethyl 4-chloro-3-nitrobenzoate, significantly activates the ring towards nucleophilic attack. This inherent reactivity allows for several catalytic pathways, each with its own set of advantages and limitations. This guide will compare three major catalytic approaches: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed N-arylation, and base-catalyzed (metal-free) nucleophilic aromatic substitution.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter that dictates the efficiency, cost-effectiveness, and environmental impact of the synthesis. Below is a detailed comparison of the leading catalytic methodologies.

Table 1: Performance Comparison of Catalytic Systems
Catalyst SystemTypical Catalyst/LigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Palladium-Catalyzed Pd₂(dba)₃ / XantphosNaOtBuToluene80-1202-12>90High yields, broad substrate scope, low catalyst loading.High cost of palladium and ligands, sensitivity to air and moisture.
Copper-Catalyzed CuI / L-prolineK₂CO₃DMSO100-14012-2470-90Lower cost than palladium, readily available catalysts.Higher catalyst loading, longer reaction times, sometimes lower yields.
Base-Catalyzed -K₂CO₃ or Et₃NDMF, DMSO120-16024-4860-80Metal-free, low cost, simple procedure.High temperatures, long reaction times, limited to activated substrates.

In-Depth Mechanistic Discussion and Experimental Protocols

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] It is renowned for its high efficiency and broad functional group tolerance.

Mechanism: The catalytic cycle, as depicted below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[4]

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Pd Catalyst, Ligand, Base, and Ethyl 4-chloro-3-nitrobenzoate in an inert atmosphere. start->reagents solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent amine Add Cyclohexylamine solvent->amine heat Heat the mixture to 80-120 °C amine->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up and Extraction filter->extract purify Column Chromatography extract->purify product Ethyl 4-(cyclohexylamino)-3-nitrobenzoate purify->product

Caption: Workflow for Palladium-Catalyzed Synthesis.

Detailed Experimental Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol).

  • Add Ethyl 4-chloro-3-nitrobenzoate (1.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add cyclohexylamine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford Ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The copper-catalyzed N-arylation, or Ullmann condensation, represents a more classical and cost-effective approach to C-N bond formation.[5] While it often requires higher temperatures and longer reaction times compared to palladium catalysis, its economic advantage is significant, especially for large-scale synthesis.

Mechanism: The mechanism of the copper-catalyzed amination is still a subject of some debate but is generally believed to involve the coordination of the amine and the aryl halide to a Cu(I) species. A base facilitates the deprotonation of the amine, leading to the formation of a copper-amido complex. Reductive elimination then furnishes the desired product. The use of a ligand, such as L-proline, can accelerate the reaction.

Reaction Scheme Diagram:

Copper_Catalyzed_Reaction reactant1 Ethyl 4-chloro-3-nitrobenzoate product Ethyl 4-(cyclohexylamino)-3-nitrobenzoate reactant1->product reactant2 Cyclohexylamine reactant2->product catalyst CuI, L-proline (ligand) catalyst->product base K₂CO₃ base->product solvent_temp DMSO, 120 °C solvent_temp->product

Caption: Copper-Catalyzed N-Arylation Reaction.

Detailed Experimental Protocol:

  • In a round-bottom flask, combine Ethyl 4-chloro-3-nitrobenzoate (1.0 mmol), cyclohexylamine (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add dimethyl sulfoxide (DMSO) (5 mL).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.

Base-Catalyzed Nucleophilic Aromatic Substitution (SNAr)

Given the strong electron-withdrawing nature of the nitro group positioned ortho to the leaving group (chloride), the aromatic ring is highly activated towards nucleophilic attack.[6][7] This allows the reaction to proceed, albeit more slowly and at higher temperatures, in the presence of a base without the need for a transition metal catalyst.

Mechanism: The mechanism is a classic two-step addition-elimination process. The nucleophilic amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored to give the final product.

Logical Relationship Diagram:

SNAr_Mechanism start Ethyl 4-chloro-3-nitrobenzoate + Cyclohexylamine meisenheimer Formation of Meisenheimer Complex (Addition) start->meisenheimer Nucleophilic Attack elimination Elimination of Chloride Ion meisenheimer->elimination Resonance Stabilization product Ethyl 4-(cyclohexylamino)-3-nitrobenzoate elimination->product Restoration of Aromaticity

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and environmental stewardship in the laboratory.

Part 1: Hazard Assessment and Characterization

  • Nitroaromatic Moiety: The presence of a nitro group on a benzene ring makes the compound part of the nitroaromatic class. These compounds are known for their potential toxicity and environmental persistence.[1] The electron-withdrawing nature of the nitro group makes these compounds generally resistant to natural biodegradation.[1]

  • Cyclohexylamine Moiety: Cyclohexylamine and its derivatives are recognized as hazardous. Cyclohexylamine itself is a flammable liquid that can cause severe skin burns and eye damage.[2][3] It is also classified as toxic.[4]

  • Inferred Classification: Based on this analysis, Ethyl 4-(cyclohexylamino)-3-nitrobenzoate must be handled as a hazardous chemical waste . It should be presumed to be toxic, a skin and eye irritant, and environmentally hazardous.

Table 1: Inferred Hazards and Required Personal Protective Equipment (PPE)
Potential Hazard Basis of Assessment Required PPE Regulatory Context
Acute Toxicity Inferred from nitroaromatic and cyclohexylamine structures.Nitrile gloves, lab coat, chemical safety goggles.OSHA 29 CFR 1910.1450[5][6]
Skin/Eye Irritation Cyclohexylamine is corrosive; nitrobenzoates are irritants.[2][7]Nitrile gloves, chemical safety goggles, face shield (if splash risk).OSHA 29 CFR 1910.133 (Eye Protection)
Environmental Hazard Nitroaromatic compounds are priority pollutants.[1]Contain all spills; prevent release to drains or soil.EPA Resource Conservation and Recovery Act (RCRA)[8]
Combustibility While likely a solid, organic nitro compounds can be combustible.Store away from ignition sources.OSHA Hazard Communication Standard[9]

Part 2: Core Disposal Protocol: A Step-by-Step Workflow

Adherence to a systematic disposal protocol is non-negotiable. The following steps align with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Step 1: Waste Identification and Classification

Immediately upon deciding to discard the material, it is classified as a "waste."[10] All forms—including pure compound, solutions, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper)—must be treated as hazardous waste.

Step 2: Segregation of Waste Streams

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.

  • Store Separately: This waste stream must be kept separate from other chemical wastes.

  • Avoid Incompatibles: Specifically, do not mix with:

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates): Nitroaromatic compounds can react energetically with oxidizers.

    • Strong Acids: The amine group will react exothermically with strong acids.

    • Bases: While less reactive, it is poor practice to mix different waste classes.

    • Aqueous Waste: To facilitate proper final disposal via incineration.

Step 3: Waste Collection and Containment

The integrity of the waste container is the primary barrier against environmental release.

  • Container Selection: Use a chemically compatible container, such as a borosilicate glass bottle or a high-density polyethylene (HDPE) container, with a secure, leak-proof screw cap.[8][11][12] The container must be in good condition, free of cracks or deterioration.[12]

  • Labeling: The container must be labeled correctly at the moment the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "Ethyl 4-(cyclohexylamino)-3-nitrobenzoate" .

    • A clear list of all components and their approximate percentages if it is a mixed waste.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[13]

    • The date accumulation started.

Step 4: On-Site Storage (Satellite Accumulation Area)

Laboratories may accumulate waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[12][13]

  • Location: The SAA must be under the control of laboratory personnel in a designated, well-ventilated area (e.g., within a fume hood or a ventilated cabinet).

  • Secondary Containment: Liquid waste containers must be placed in a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[10][14]

  • Container Closure: The waste container must be kept closed at all times except when actively adding waste.[14]

G cluster_workflow Disposal Workflow A Waste Generation (Ethyl 4-(cyclohexylamino)-3-nitrobenzoate) B Select Compatible Container (Glass or HDPE) A->B C Affix 'Hazardous Waste' Label (List all components) B->C D Place in Satellite Accumulation Area (SAA) (With secondary containment) C->D E Keep Container Securely Closed D->E F Is Container Full or Accumulated for >6 Months? E->F F->E No G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G Yes H Transfer to Licensed Waste Hauler for Incineration G->H

Caption: Waste disposal workflow from generation to final disposal.

Step 5: Arranging for Final Disposal

Final disposal of this chemical must be handled by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

  • Recommended Disposal Method: High-temperature incineration is the preferred and most effective disposal method for this class of organic compound.[4] This process ensures the complete destruction of the molecule, converting it to relatively benign products like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's scrubbers.

Part 3: Emergency Procedures

Spill Response (Small Scale)

For minor spills (<100 mL) within a laboratory setting:

  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][15]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the container of spill debris as hazardous waste and arrange for disposal.

Personnel Exposure
Exposure Route First Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[4] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[16] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Part 4: Prohibited Disposal Actions

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden.

G cluster_prohibited Prohibited Disposal Methods A Sewer Disposal (Drain) B Regular Trash (Solid Waste) C Evaporation (Fume Hood)

Caption: Actions that must be avoided for chemical waste disposal.

  • DO NOT Pour Down the Drain: This compound is presumed to be toxic to aquatic life and is likely poorly soluble in water. Sewer disposal is a violation of EPA and local regulations.[8][10]

  • DO NOT Dispose of in Regular Trash: As a hazardous chemical, it cannot be placed in municipal solid waste.[8] This applies to the chemical itself and any materials, such as gloves or weigh boats, that are grossly contaminated.

  • DO NOT Use Evaporation as a Disposal Method: Intentionally evaporating chemical waste in a fume hood is an illegal and unsafe practice that pollutes the atmosphere and can create an explosive vapor concentration.[10][14]

By adhering to this comprehensive guide, laboratory personnel can manage and dispose of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate in a manner that protects themselves, the community, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • Cyclohexylamine - USDA. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate. The protocols herein are designed for researchers, scientists, and drug development professionals. Our objective is to provide a framework of safety and operational integrity that extends beyond the product itself, ensuring your work is conducted with the highest degree of protection.

Section 1: Hazard Profile Analysis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

This approach is a cornerstone of laboratory safety—treating a novel or under-documented compound with the caution afforded to its most hazardous structural relatives.

  • Nitroaromatic Compounds: This class of chemicals, including compounds like nitrobenzene, is known for significant systemic toxicity.[1] Key hazards include toxicity through inhalation, ingestion, and particularly skin absorption.[1][2] Prolonged or repeated exposure can lead to organ damage, and many nitroaromatics are skin and eye irritants.[2][3]

  • Aromatic Amines/Aminobenzoates: Compounds in this family, such as Benzocaine (Ethyl 4-aminobenzoate), are frequently identified as skin sensitizers, capable of causing allergic skin reactions upon repeated contact.[4] They can also cause eye irritation.[5]

Based on this analysis, we must assume Ethyl 4-(cyclohexylamino)-3-nitrobenzoate presents a multi-faceted hazard profile.

Table 1: Anticipated Hazard Profile and GHS Classifications | Hazard Type | Associated Functional Group | Potential GHS Pictogram | Rationale and Precautionary Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity | Nitroaromatic |


| Toxic if swallowed, in contact with skin, or if inhaled. Skin absorption is a primary route of exposure for nitroaromatics.[1] |
| Specific Target Organ Toxicity  | Nitroaromatic |

| May cause damage to organs through prolonged or repeated exposure.[2] |
| Skin Sensitization  | Aromatic Amine / Aminobenzoate |

| May cause an allergic skin reaction. Avoid all skin contact. |
| Skin & Eye Irritation  | Both |

| May cause skin and serious eye irritation.[3][5] |

Section 2: The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the only one. The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls," a framework that prioritizes more effective, systemic safety measures.[6]

  • Elimination/Substitution: The most effective control is to use a less hazardous chemical if possible.

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. For Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, all handling of the solid powder and any concentrated solutions must be performed within a certified chemical fume hood .[2][7] The fume hood is the primary barrier protecting you from inhaling hazardous dust or vapors.

  • Administrative Controls: These are the procedures and protocols you follow, such as this guide. A comprehensive Chemical Hygiene Plan (CHP) is required for all laboratories.[6]

  • Personal Protective Equipment (PPE): PPE is essential for protecting against direct contact (splashes, spills) that may breach engineering and administrative controls.

Section 3: Task-Specific PPE Ensemble

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure.[8] A hazard assessment is required to determine the appropriate PPE for any given procedure.[9][10]

Scenario A: Handling Low-Volume/Dilute Solutions
  • Task: Transferring or using pre-made, dilute solutions (<1 M) of the compound.

  • Location: Inside a certified chemical fume hood.

  • Minimum PPE Required:

    • Hand Protection: Double nitrile gloves. Wear two pairs of nitrile gloves. This provides robust protection against incidental contact and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.[9]

    • Eye Protection: ANSI Z87.1-compliant chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection from splashes compared to safety glasses.[5][9]

    • Body Protection: A long-sleeved laboratory coat, fully buttoned. This protects skin and personal clothing from minor splashes and spills.[11]

    • Attire: Long pants and closed-toe shoes are mandatory minimum attire in any laboratory setting.[9]

Scenario B: Weighing Solid Powder or Handling Concentrated Solutions
  • Task: Weighing the solid compound, preparing stock solutions, or performing reactions with the neat material.

  • Location: Inside a certified chemical fume hood.

  • Enhanced PPE Required:

    • Hand Protection: Double nitrile gloves.

    • Eye/Face Protection: Chemical splash goggles AND a full-face shield. Weighing fine powders can create airborne particulates. A face shield protects the entire face from splashes and aerosolized powder that could bypass goggles alone. Safety glasses or goggles must always be worn beneath a face shield.[9][11]

    • Body Protection: A chemical-resistant apron worn over a standard lab coat. This provides an additional impermeable barrier against spills of concentrated material.

    • Respiratory Protection: While a properly functioning fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with combination organic vapor/P100 (particulate) cartridges is recommended if there is any risk of the compound becoming airborne outside of the primary engineering control. Use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing and training, as mandated by OSHA standard 29 CFR 1910.134.[10]

Section 4: Critical Standard Operating Procedures (SOPs)

SOP 1: PPE Donning and Doffing

Properly putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Inner Gloves don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves (Peel off) doff2 2. Lab Coat & Apron doff1->doff2 doff3 3. Face Shield / Goggles doff2->doff3 doff4 4. Inner Gloves (Peel off) doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Caption: PPE Donning and Doffing Workflow.

SOP 2: Emergency Response & First Aid

Immediate and correct action is vital in the event of an exposure.

G cluster_actions Immediate Actions cluster_procedures First Aid Procedures start Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale skin_proc Immediately remove contaminated clothing. Wash area with soap and plenty of water for 15 min. skin->skin_proc eye_proc Immediately flush eyes with water for 15 min, lifting eyelids. Remove contact lenses if possible. eye->eye_proc inhale_proc Move to fresh air immediately. If breathing is difficult, provide oxygen. inhale->inhale_proc end_node Seek Immediate Medical Attention. Bring SDS/Chemical Info. skin_proc->end_node eye_proc->end_node inhale_proc->end_node

Caption: Emergency First Aid Decision Workflow.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[5][12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so.[5][12]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen.[5]

  • In all cases of exposure, seek immediate medical attention and provide medical personnel with the name of the chemical.

SOP 3: Spill and Decontamination
  • Alert Personnel: Notify others in the lab and restrict access to the area.

  • Containment: If a small spill occurs within the fume hood, use a commercial chemical spill kit or an inert absorbent material (e.g., sand, vermiculite) to cover the spill.

  • Cleanup: Wearing the appropriate PPE (Scenario B), carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.

  • Decontamination: Wipe the spill area clean with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Section 5: Decontamination and Waste Disposal

All materials contaminated with Ethyl 4-(cyclohexylamino)-3-nitrobenzoate must be treated as hazardous chemical waste. This includes unused solid, solutions, contaminated gloves, bench paper, and cleaning materials.

  • Container Requirements: Collect hazardous waste in sturdy, leak-proof, and chemically compatible containers. The container must be kept sealed except when adding waste.[13][14]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name and approximate concentration of the contents.[14]

  • Storage: Store waste containers in a designated satellite accumulation area within the lab. Segregate this waste from incompatible materials, particularly strong acids and oxidizers.[15]

  • Disposal: Do not dispose of any chemical waste down the sink or in the regular trash.[16] Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[13]

By adhering to these rigorous protocols, you establish a culture of safety that protects yourself, your colleagues, and the integrity of your research.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019-03-29).

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  • Safety precautions and handling of 2-Hydroxy-6-nitrobenzamide in the lab. Benchchem.

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  • SAFETY DATA SHEET - Ethyl p-Aminobenzoate. FUJIFILM Wako Chemicals.

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×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.